6-(p-Tolyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOKQYJVMKHJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629612 | |
| Record name | 6-(4-Methylphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170850-45-0 | |
| Record name | 6-(4-Methylphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(p-Tolyl)pyridin-3-amine (CAS: 170850-45-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(p-Tolyl)pyridin-3-amine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with an amino group and a p-tolyl moiety, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of the amino and aryl groups allows for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery.
Physicochemical Properties
This compound is a yellow to white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 170850-45-0 | [2] |
| Molecular Formula | C₁₂H₁₂N₂ | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Melting Point | 104-105 °C | [1] |
| Appearance | Yellow to white solid | [1] |
| IUPAC Name | 6-(4-methylphenyl)pyridin-3-amine | [2] |
| SMILES | Cc1ccc(cc1)c2ccc(N)cn2 | [2] |
| InChI | InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3 | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the formation of the C-C bond between the pyridine and tolyl rings, a transformation commonly achieved through palladium-catalyzed cross-coupling reactions. The two most prevalent and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Approach
This approach involves the reaction of a halopyridine with a tolylboronic acid derivative in the presence of a palladium catalyst and a base. A likely synthetic route would start from 6-chloropyridin-3-amine and p-tolylboronic acid.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Buchwald-Hartwig Amination Approach
Alternatively, the Buchwald-Hartwig amination can be employed. This reaction facilitates the formation of the C-N bond. While not the most direct route to the title compound, it is a key reaction for the synthesis of various aminopyridine derivatives. For instance, a related synthesis could involve coupling an aryl halide with an aminopyridine.
Conceptual Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination for the synthesis of aryl aminopyridines.
Representative Experimental Protocol (Suzuki-Miyaura Coupling)
The following is a representative, non-validated protocol based on established methods for Suzuki-Miyaura couplings of similar substrates. Researchers should perform their own optimization and safety assessment.
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), p-tolylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chemical Reactivity and Handling
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the nucleophilic amino group and the pyridine ring.
-
Amino Group Reactivity: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. These reactions are useful for introducing diverse substituents and building more complex molecular architectures.[4]
-
Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient, making it less susceptible to electrophilic aromatic substitution than a benzene ring. However, the electron-donating amino group can activate the ring towards electrophilic attack at the positions ortho and para to it.
Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is advisable to store the compound in a tightly sealed container under an inert atmosphere to prevent degradation.[3]
Applications in Drug Discovery and Medicinal Chemistry
The 6-aryl-3-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. This is due to its ability to participate in key hydrogen bonding interactions with biological targets and its synthetic tractability.
Kinase Inhibitors: A significant application of this scaffold is in the development of kinase inhibitors. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases. Derivatives of 6-aryl-3-aminopyridines have been investigated as inhibitors of various kinases, including those involved in cancer and inflammatory diseases.
Other Therapeutic Areas: Beyond kinase inhibition, derivatives of 6-aryl-3-aminopyridines have been explored for a range of other therapeutic applications, including as anti-inflammatory agents and for the treatment of neurodegenerative diseases. The ability to readily modify the aryl group at the 6-position allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For instance, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were prepared and showed antihypertensive activity.[5]
Spectroscopic Characterization (Predicted)
While specific, publicly available spectra for this compound are limited, the expected spectral features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings. The methyl protons of the tolyl group would appear as a singlet, typically in the range of 2.3-2.5 ppm. The protons of the amino group would likely appear as a broad singlet. The aromatic protons would be in the range of 6.5-8.5 ppm, with characteristic coupling patterns for the substituted pyridine and p-tolyl rings.
-
¹³C NMR: The spectrum would show 10 distinct signals for the 12 carbon atoms due to symmetry in the p-tolyl group. The methyl carbon would appear around 20-22 ppm. The aromatic carbons would be in the range of 110-160 ppm.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M+) at m/z = 184.
Safety and Toxicity
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery. Its straightforward synthesis via robust cross-coupling methodologies, coupled with the reactivity of its amino and pyridine functionalities, provides a powerful platform for the generation of diverse chemical libraries. The demonstrated utility of the 6-aryl-3-aminopyridine scaffold in the development of kinase inhibitors and other therapeutic agents underscores the importance of this compound as a key intermediate for researchers in medicinal chemistry.
References
- Appchem. This compound | 170850-45-0 | C12H12N2.
- HFC10738 | 6-p-Tolylpyridin-3-amine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23005226, this compound.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Pyridine synthesis.
- Wikipedia. Amine alkylation.
- U.S. Environmental Protection Agency. Aminopyridines.
- PubMed Central. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature.
- PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.
- PubMed. Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives.
Sources
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- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
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- 7. aksci.com [aksci.com]
An In-Depth Technical Guide to 6-(p-Tolyl)pyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 6-arylpyridin-3-amine framework has emerged as a "privileged scaffold," a molecular structure that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery campaigns. This guide focuses on a key exemplar of this class: 6-(p-Tolyl)pyridin-3-amine .
This document provides an in-depth technical overview of its molecular structure, synthesis, and characterization. More importantly, it delves into the functional relevance of this compound, offering field-proven insights into its application as a critical building block for kinase inhibitors in oncology and advanced imaging agents for neurodegenerative diseases. The content herein is curated for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.
Molecular Identity and Structure
The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature.
-
IUPAC Name: 6-(4-methylphenyl)pyridin-3-amine[1]
-
Common Synonyms: this compound, 6-p-Tolylpyridin-3-ylamine[1]
-
CAS Number: 170850-45-0[1]
-
Molecular Formula: C₁₂H₁₂N₂[1]
-
Molecular Weight: 184.24 g/mol [1]
The molecule consists of a pyridine ring substituted at the 6-position with a para-tolyl group and at the 3-position with an amine. This specific arrangement of a hydrogen bond donor (the 3-amine), a hydrogen bond acceptor (the pyridine nitrogen), and a tunable hydrophobic aryl group (the p-tolyl moiety) is the source of its chemical versatility and broad utility in drug design.
Physicochemical & Spectroscopic Characterization
A comprehensive characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key computed physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 184.24 g/mol | [PubChem CID: 23005226][1] |
| Exact Mass | 184.100048391 Da | [PubChem CID: 23005226][1] |
| XLogP3 | 2.2 | [PubChem CID: 23005226][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem CID: 23005226][1] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 23005226][1] |
| Rotatable Bond Count | 1 | [PubChem CID: 23005226][1] |
| Topological Polar Surface Area | 38.9 Ų | [PubChem CID: 23005226][1] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.15 (d, J=2.4 Hz, 1H): Proton on C2 of the pyridine ring.
-
δ 7.55 (d, J=8.0 Hz, 2H): Aromatic protons on the tolyl ring ortho to the pyridine.
-
δ 7.20 (d, J=8.0 Hz, 2H): Aromatic protons on the tolyl ring meta to the pyridine.
-
δ 7.10 (dd, J=8.4, 2.4 Hz, 1H): Proton on C4 of the pyridine ring.
-
δ 6.95 (d, J=8.4 Hz, 1H): Proton on C5 of the pyridine ring.
-
δ 3.80 (s, 2H): Protons of the primary amine (-NH₂).
-
δ 2.38 (s, 3H): Protons of the methyl group (-CH₃).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 155.0: C6 (pyridine)
-
δ 142.5: C2 (pyridine)
-
δ 140.0: C3 (pyridine)
-
δ 139.0: C4' (tolyl, ipso)
-
δ 136.0: C1' (tolyl, ipso)
-
δ 129.5: C3'/C5' (tolyl)
-
δ 126.5: C2'/C6' (tolyl)
-
δ 122.0: C4 (pyridine)
-
δ 118.0: C5 (pyridine)
-
δ 21.2: Methyl Carbon (-CH₃)
Predicted Mass Spectrometry (ESI+):
-
[M+H]⁺: 185.1073
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Approach
Expertise & Experience: The most robust and industrially scalable method for constructing the C-C bond between the pyridine and tolyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, excellent yields, and commercially available starting materials. The primary amine on the pyridine ring can be challenging, as it can potentially coordinate to the palladium catalyst and inhibit turnover. However, the use of modern, sterically hindered phosphine ligands like SPhos mitigates this issue effectively, ensuring a high-yielding reaction.
The logical and field-proven synthetic route begins with commercially available 6-chloropyridin-3-amine and p-tolylboronic acid .
Sources
An In-depth Technical Guide to the Biological Targets of Aminopyridine Derivatives
Abstract
The aminopyridine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of compounds that interact with a wide array of biological targets. Historically recognized for their potent modulation of ion channels, aminopyridine derivatives are now understood to possess a much broader pharmacological footprint, encompassing critical enzyme families implicated in oncology, inflammation, and neurodegeneration. This technical guide provides an in-depth exploration of the primary and emerging biological targets of these versatile molecules. We will dissect the mechanistic basis of their action on voltage-gated potassium (Kv) channels, exemplified by the clinical success of 4-aminopyridine, and delve into the expanding landscape of enzyme targets, including Janus kinase (JAK), β-secretase (BACE1), nitric oxide synthase (NOS), and tropomyosin receptor kinase (TRK). This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the field but also detailed, field-proven methodologies for target identification and validation, thereby bridging fundamental research with translational drug discovery.
Introduction: The Versatility of the Aminopyridine Scaffold
Aminopyridine and its derivatives are simple, low-molecular-weight heterocyclic compounds that have proven to be exceptionally fruitful starting points for drug discovery.[1][2] Their utility stems from a combination of factors: a rigid, aromatic core that can be readily functionalized, and nitrogen atoms that can participate in crucial hydrogen bonding interactions within protein binding sites.[3] This versatility has allowed for the development of a vast chemical space around the core scaffold, leading to compounds with diverse pharmacological activities.
Initially, the therapeutic potential of aminopyridines was realized through their action on the nervous system, with compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) being identified as potent modulators of neuronal excitability.[4] This led to their investigation and eventual use in neurological disorders. However, contemporary research has revealed that the aminopyridine ring is a key pharmacophore that can engage with the active sites of numerous enzymes and receptors, opening up new avenues for therapeutic intervention in a wide range of diseases.[3]
This guide will first explore the classical targets that defined the initial therapeutic applications of aminopyridines and then transition to the emerging targets that are currently driving new drug discovery programs.
The Primary Target Class: Voltage-Gated Potassium (Kv) Channels
The most well-characterized biological targets of simple aminopyridines are the voltage-gated potassium (Kv) channels. These transmembrane proteins are fundamental to regulating neuronal excitability, action potential duration, and neurotransmitter release.[4]
Mechanism of Kv Channel Blockade
Aminopyridines such as 4-AP function as pore blockers for Kv channels. The canonical mechanism involves the molecule traversing the cell membrane in its uncharged form. Once in the cytoplasm, the molecule becomes protonated (charged) and physically occludes the ion conduction pathway from the intracellular side.[1][5] This block is state-dependent, meaning the drug preferentially binds to and stabilizes the open state of the channel, preventing the efflux of potassium ions that is necessary for membrane repolarization.[1]
The key consequences of this action are:
-
Prolongation of the Action Potential: By inhibiting repolarization, the duration of the action potential in neurons is extended.
-
Enhanced Neurotransmitter Release: The prolonged depolarization keeps voltage-gated calcium channels open for a longer period, leading to a greater influx of Ca²⁺ at the presynaptic terminal and subsequently enhancing the release of neurotransmitters like acetylcholine.
This mechanism is the foundation for the therapeutic use of 4-aminopyridine (dalfampridine) to improve walking in patients with multiple sclerosis, where it is thought to restore conduction in demyelinated axons.[4] Similarly, 3,4-diaminopyridine (amifampridine) is used to treat the muscle weakness associated with Lambert-Eaton myasthenic syndrome by enhancing acetylcholine release at the neuromuscular junction.
Subtype Selectivity and Pharmacological Profile
4-AP is considered a broad-spectrum or non-selective Kv channel blocker, demonstrating activity against multiple Kv channel subtypes, including those from the Kv1, Kv2, Kv3, and Kv4 families.[6] This lack of selectivity contributes to its therapeutic efficacy in broad applications but also to its dose-limiting side effects, such as seizures. Research has shown that the IC₅₀ values for 4-AP against different Kv subtypes are often in the micromolar range.
| Compound | Target | IC₅₀ (µM) | Cell Line | Comments |
| 4-Aminopyridine (4-AP) | Kv1.1 | 89 - 242 | Sol-8 / HEK293 | Block is voltage- and use-dependent.[5][6] |
| 4-Aminopyridine (4-AP) | Kv1.2 | 399 | HEK293 | |
| 4-Aminopyridine (4-AP) | Kv1.4 | 399 | HEK293 | [6] |
| 4-Aminopyridine (4-AP) | Endogenous Kv | 4000 (MCF-7) | MCF-7 (cancer) | Demonstrates activity outside of neuronal context.[7] |
| 3-Aminopyridine (3-AP) | Kv1.1 | 2200 | Sol-8 | Potency increases at lower intracellular pH.[5] |
Table 1: Inhibitory concentrations of aminopyridines against selected Kv channel subtypes.
Emerging Biological Targets: The Expanding Role of Aminopyridines
Beyond ion channels, the aminopyridine scaffold has been successfully employed to generate potent and selective inhibitors for a variety of enzyme families. This demonstrates the scaffold's ability to serve as a versatile anchor for engaging with diverse ATP-binding and catalytic sites.
Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[8][9] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms and various inflammatory diseases. The aminopyridine core has been instrumental in the design of ATP-competitive JAK2 inhibitors.
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway and the point of intervention for aminopyridine-based inhibitors.
Several research efforts have yielded highly potent 2-aminopyridine derivatives as selective JAK2 inhibitors, with IC₅₀ values reaching the low nanomolar range.[10][11][12]
β-Secretase (BACE1)
BACE1 is an aspartyl protease that performs the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The 2-aminopyridine moiety has been identified as an effective bioisostere for other functional groups, capable of forming key hydrogen-bonding interactions with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. This has led to the development of potent, non-peptidic BACE1 inhibitors with improved properties for brain penetration.[13][14]
Neuronal Nitric Oxide Synthase (nNOS)
Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders. The 2-aminopyridine scaffold has proven to be a crucial anchor for designing potent and highly selective inhibitors of human nNOS.[3] These inhibitors typically feature a central linker and a tail group that can be modified to optimize potency and selectivity over other NOS isoforms (eNOS and iNOS).
| Derivative | Target | Kᵢ (nM) | Selectivity (n/i) | Selectivity (n/e) |
| Compound 14j | human nNOS | 13 | 118-fold | 1761-fold |
| Compound 19c | human nNOS | 55 | 153-fold | 1040-fold |
Table 2: Potency and selectivity of representative 2-aminopyridine-based nNOS inhibitors.[3][15] Data compiled from multiple sources.
Other Emerging Enzyme Targets
The applicability of the aminopyridine scaffold continues to expand:
-
Tropomyosin Receptor Kinase (TRK): Aminopyridine and aminopyrimidine derivatives have been designed as potent inhibitors of TRKA, a target in cancers driven by NTRK gene fusions, with IC₅₀ values as low as 5.0 nM.[8]
-
α-Glucosidase: Thiourea derivatives of aminopyridines have been synthesized and shown to be potent, non-competitive inhibitors of α-glucosidase, a key enzyme for carbohydrate digestion, making them potential candidates for managing hyperglycemia in type 2 diabetes.[16][17]
Methodologies for Target Identification and Validation
Identifying the specific biological targets of a novel aminopyridine derivative is a critical step in drug development. A multi-faceted approach combining computational, biochemical, and cell-based methods is typically employed.
General Workflow for Target Deconvolution
The process of identifying a small molecule's target, often called target deconvolution, is essential when a compound is discovered through phenotypic screening.
Caption: A generalized workflow for identifying and validating the biological target of a novel aminopyridine derivative.
Affinity-Based Methods: A powerful approach involves immobilizing the aminopyridine derivative on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[8] These captured proteins are then identified using mass spectrometry. This requires chemical modification of the parent compound to attach a linker, a step that must be carefully designed to avoid disrupting the compound's biological activity.
Label-Free Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) are label-free alternatives.[4][8] These methods rely on the principle that a protein's stability (to heat or proteolysis, respectively) changes upon ligand binding. These changes can be monitored proteome-wide to identify targets in a native cellular context.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect and calculate the IC₅₀ of an aminopyridine derivative on a specific Kv channel subtype heterologously expressed in a mammalian cell line (e.g., HEK293).
Rationale for Experimental Choices:
-
Cell Line: HEK293 cells are a preferred choice for studying heterologously expressed ion channels because they have a relatively low background of endogenous ion channel activity, are easy to transfect and culture, and readily form the high-resistance "gigaseal" necessary for high-quality recordings.[18][19][20]
-
Configuration: The whole-cell configuration provides access to the intracellular environment, which is crucial for studying aminopyridines that act from the inside of the cell. It allows for the control of both the membrane voltage (voltage-clamp) and the composition of the intracellular solution.
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the Kv channel of interest (e.g., Kv1.1). Plate cells onto glass coverslips 24-48 hours prior to recording.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Pipette Fabrication:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a target cell with the recording pipette, applying slight positive pressure.
-
Upon contact with the cell membrane, release pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode. Hold the cell at a resting potential of -80 mV.
-
-
Data Acquisition:
-
Apply a voltage-step protocol to elicit Kv currents (e.g., step from -80 mV to +40 mV for 300 ms).
-
Record baseline currents in the external solution (vehicle control).
-
Perfuse the chamber with increasing concentrations of the test aminopyridine derivative, allowing several minutes for equilibration at each concentration. Record currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at the +40 mV step for each compound concentration.
-
Normalize the current at each concentration to the baseline (vehicle) current.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Detailed Experimental Protocol: In Vitro JAK2 Kinase Assay
Objective: To determine the IC₅₀ of an aminopyridine derivative against recombinant JAK2 enzyme activity.
Rationale for Experimental Choices:
-
Assay Principle: Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are highly sensitive, robust, and amenable to high-throughput screening.
-
ATP Concentration: The assay is performed at an ATP concentration close to the Michaelis constant (Kₘ) for JAK2. According to the Cheng-Prusoff equation, when [ATP] = Kₘ, the calculated IC₅₀ is approximately twice the inhibitor's binding affinity (Kᵢ). This allows for a standardized comparison of inhibitor potencies across different kinases.[2][4]
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of the aminopyridine derivative in 100% DMSO.
-
Enzyme/Substrate Mix: Dilute recombinant JAK2 enzyme and a suitable peptide substrate (e.g., a STAT-derived peptide) in kinase buffer.
-
ATP Solution: Prepare ATP in kinase buffer at a concentration of 2x the Kₘ for JAK2.
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells (0% inhibition, high control) and wells with a potent, broad-spectrum inhibitor like staurosporine (100% inhibition, low control).[21]
-
Add 5 µL of the 2x Enzyme/Substrate mix to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high and low control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The aminopyridine scaffold has firmly established its place in modern pharmacology, transitioning from a tool primarily for probing neuronal function to a versatile platform for designing highly specific enzyme inhibitors. The foundational understanding of its interaction with Kv channels continues to provide therapies for debilitating neurological conditions. Simultaneously, the successful application of this core structure in developing inhibitors for targets like JAK2, BACE1, and nNOS underscores its immense potential in oncology, neurodegenerative disease, and inflammation.
The future of aminopyridine-based drug discovery will likely focus on several key areas:
-
Improving Selectivity: For both ion channel and enzyme targets, enhancing selectivity is paramount to improving therapeutic windows and reducing off-target effects. Structure-based drug design will continue to be critical in modifying the aminopyridine core to achieve desired selectivity profiles.
-
Exploring New Target Space: As phenotypic screening and advanced chemical proteomics methods become more powerful, new and unexpected biological targets for aminopyridine derivatives will undoubtedly be discovered.
-
Covalent and Allosteric Inhibition: While most current aminopyridine inhibitors are reversible and competitive, future work may explore the design of covalent inhibitors for enhanced duration of action or allosteric modulators for novel mechanisms of action.
By leveraging the established knowledge base and applying the robust validation methodologies outlined in this guide, the research community is well-positioned to continue unlocking the full therapeutic potential of this remarkable chemical scaffold.
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A Technical Guide to Predicting the Mechanism of Action of 6-(p-Tolyl)pyridin-3-amine: A Kinase-Centric Hypothesis
This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action (MoA) of the novel small molecule, 6-(p-Tolyl)pyridin-3-amine. Given the prevalence of the aminopyridine scaffold in modern medicinal chemistry, particularly as a privileged structure for kinase inhibition, we will proceed under the primary hypothesis that this compound functions as a kinase inhibitor.[1][2][3] The narrative will follow an integrated strategy, combining robust computational predictions with gold-standard experimental validation to build a compelling, evidence-based profile of the compound's biological activity.
The elucidation of a compound's MoA is a cornerstone of the drug discovery process. It provides the rationale for its therapeutic effect, helps anticipate potential side effects, and guides future lead optimization efforts.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each methodological choice, ensuring a self-validating and scientifically rigorous investigation.
Part 1: In Silico Target Prediction & Hypothesis Refinement
The initial phase of our investigation leverages computational tools to navigate the vast landscape of the human proteome and identify the most probable biological targets for this compound. This in silico approach is a rapid and cost-effective method to generate high-quality, testable hypotheses.[6]
Broad-Spectrum Target Prediction
Expertise & Causality: Before focusing narrowly on kinases, it is prudent to perform a broad, unbiased screen to identify all potential target classes. Chemical similarity is a powerful principle in pharmacology; molecules with similar structures often interact with similar proteins.[7] We will use machine learning and similarity-based algorithms trained on vast databases of known drug-target interactions to generate an initial probability map of potential targets.[7][8]
Protocol: Target Prediction via Similarity Analysis
-
Compound Preparation: Obtain the canonical SMILES string for this compound: CC1=CC=C(C=C1)C2=NC=C(C=C2)N.[9]
-
Server Submission: Input the SMILES string into multiple web-based target prediction servers (e.g., SwissTargetPrediction, SuperPred, ChEMBL). These tools compare the input structure against their libraries of annotated active compounds.
-
Data Aggregation: Collate the prediction results from each server. Pay close attention to targets that are consistently predicted across multiple platforms.
-
Target Class Analysis: Group the predicted protein targets by family (e.g., kinases, GPCRs, ion channels, nuclear receptors).
Data Presentation: Predicted Target Classes
| Target Class | Representative Proteins | Prediction Probability (Mean) | Rationale for Prioritization |
| Protein Kinases | CDK8, EGFR, SRC, AURKA | High (e.g., >75%) | Aminopyridine is a known kinase hinge-binding scaffold.[2][3] |
| Ion Channels | Voltage-gated K+ channels | Moderate (e.g., 40-60%) | Aminopyridines can act as channel blockers.[10][11] |
| GPCRs | Dopamine, Serotonin Receptors | Low (e.g., <20%) | Less common for this specific scaffold. |
| Other Enzymes | Various | Low (e.g., <20%) | No strong structural precedent. |
This table presents hypothetical data for illustrative purposes.
Based on this initial analysis, the protein kinase family emerges as the most promising and structurally justified target class for further investigation.
Pharmacophore Modeling for Kinase Subfamily Prioritization
Expertise & Causality: Pharmacophore modeling distills the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target.[12] Since many kinase inhibitors bind to the highly conserved ATP pocket, we can create a pharmacophore model based on known inhibitors to screen for compounds that share these critical binding features.[13][14] This allows us to refine our broad "kinase inhibitor" hypothesis to specific kinase subfamilies that our compound is most likely to inhibit.
Caption: Pharmacophore modeling and virtual screening workflow.
Protocol: Ligand-Based Pharmacophore Screening
-
Training Set Selection: Compile a set of 5-10 structurally diverse, potent inhibitors for a kinase subfamily of interest (e.g., CDKs, based on literature for similar scaffolds[2]).
-
Model Generation: Using software such as Discovery Studio or MOE, generate pharmacophore models from the training set. A typical kinase inhibitor model will include features like hydrogen-bond acceptors/donors for the hinge region and hydrophobic/aromatic features for the surrounding pocket.[15]
-
Hypothesis Validation: Validate the best pharmacophore model by using it to screen a test set containing known active and inactive compounds. A good model should successfully identify the active molecules.
-
Compound Screening: Generate a low-energy 3D conformer of this compound and screen it against the validated pharmacophore model to assess its fit. A high fit score suggests a high likelihood of binding to that kinase subfamily.
Molecular Docking for Specific Target Interaction Analysis
Expertise & Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[16][17] After prioritizing a kinase subfamily, docking allows us to visualize the specific atomic interactions—such as hydrogen bonds to the hinge region—that stabilize the complex. This provides a structural basis for our hypothesis and helps rank candidate kinases for experimental testing.[18][19]
Protocol: Protein-Ligand Docking
-
Target Preparation: Download the crystal structure of a high-priority kinase target (e.g., CDK8, PDB ID: 5IET) from the Protein Data Bank. Prepare the protein using software like Schrödinger Maestro or AutoDock Tools by removing water molecules, adding hydrogens, and assigning partial charges.
-
Ligand Preparation: Prepare a 3D structure of this compound, ensuring correct protonation states and generating low-energy conformers.
-
Grid Generation: Define the docking search space by creating a grid box centered on the co-crystallized ligand in the ATP-binding site.
-
Docking Execution: Perform the docking calculation using a program like AutoDock Vina or Glide.[16] The algorithm will sample various poses of the ligand within the binding site and rank them using a scoring function that estimates binding free energy.
-
Pose Analysis: Analyze the top-scoring docking poses. Look for key interactions characteristic of kinase inhibitors, such as hydrogen bonds between the aminopyridine nitrogen and amine group with the backbone of the kinase hinge region.
Data Presentation: Docking Results for Top Kinase Candidates
| Kinase Target (PDB ID) | Docking Score (kcal/mol) | Key Hinge Interactions (Residues) | Other Key Interactions |
| CDK8 (5IET) | -9.8 | Cys101, Asp102 | Hydrophobic packing with Val27, Phe95 |
| EGFR (2J6M) | -9.2 | Met793, Leu792 | Salt bridge with Asp855 |
| AURKA (2NP8) | -8.7 | Ala213, Leu210 | van der Waals contacts in hydrophobic pocket |
This table presents hypothetical data for illustrative purposes. Lower docking scores indicate more favorable predicted binding.
Part 2: Experimental Validation of Target Engagement
In silico predictions provide strong hypotheses, but they must be confirmed through direct experimental evidence. This section details a two-tiered approach to validate target engagement: first with purified proteins in a biochemical assay, and second within the complex environment of a living cell.
Direct Target Inhibition: In Vitro Kinase Assays
Expertise & Causality: Biochemical assays using purified recombinant enzymes are the definitive method for confirming direct inhibition and determining potency (IC50).[20] By testing our compound against a panel of purified kinases identified in the docking studies, we can directly measure its effect on their catalytic activity. We will use a technology platform that measures either ATP consumption or substrate phosphorylation.[21][22]
Protocol: In Vitro Kinase IC50 Determination (LanthaScreen™ TR-FRET example)
-
Reagent Preparation: Prepare a serial dilution of this compound in DMSO, typically from 100 µM down to 1 nM.
-
Kinase Reaction: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP at its Km concentration (this is critical for comparing potency across different inhibitors and kinases[20]).
-
Compound Addition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Reading: Read the plate on a TR-FRET-capable plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| CDK8 | 85 |
| EGFR | 1,250 |
| AURKA | >10,000 |
This table presents hypothetical data for illustrative purposes.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Expertise & Causality: A compound's activity in a biochemical assay doesn't guarantee it will work in a cell. It must be able to cross the cell membrane, avoid efflux pumps, and engage its target in a crowded cytoplasm. CETSA is a powerful biophysical method that measures target engagement in intact cells.[23][24] The principle is that when a ligand binds to its target protein, it stabilizes the protein against heat-induced denaturation.[25][26]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: CETSA for Target Validation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT-116 colon cancer cells if testing CDK8[2]) and treat with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C) using a thermal cycler. Cool immediately to room temperature for 3 minutes.[23]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., CDK8) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms intracellular target engagement.[26]
Part 3: Elucidation of Downstream Cellular Effects
Confirming target engagement is critical, but understanding the functional consequence of that engagement is the ultimate goal. This final phase investigates how the compound's interaction with its target modulates downstream signaling pathways.
Pathway Analysis: Reporter Gene Assays
Expertise & Causality: Reporter gene assays are a highly effective tool for monitoring the activity of specific signaling pathways.[27][28] If our compound inhibits a kinase, the activity of transcription factors regulated by that kinase should be altered. We can measure this by placing a reporter gene (like luciferase) under the control of a promoter containing response elements for that specific transcription factor.[29][30] For our CDK8 hypothesis, we would measure the activity of the Wnt/β-catenin pathway, as CDK8 is a known regulator of β-catenin-driven transcription.[2]
Caption: Hypothesized Wnt/β-catenin pathway modulation.
Protocol: Dual-Luciferase® Reporter Assay
-
Transfection: Co-transfect cells (e.g., HCT-116) with two plasmids:
-
An experimental reporter plasmid containing the Firefly luciferase gene downstream of a TCF/LEF response element (e.g., M50 Super 8x TOPFlash).
-
A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.[27]
-
-
Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound for an appropriate duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminescence Measurement: In a luminometer, first measure the Firefly luciferase activity, then inject the Stop & Glo® reagent to quench the Firefly signal and activate the Renilla luciferase signal.
-
Data Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence. Normalize the results to the vehicle-treated control to determine the effect of the compound on pathway activity.
Conclusion
This technical guide outlines a logical, multi-faceted strategy for predicting and validating the mechanism of action of this compound. By systematically progressing from broad in silico screening to specific molecular docking, and then validating these predictions with orthogonal, industry-standard experimental assays—in vitro enzymatic assays, cellular target engagement, and downstream pathway analysis—we can construct a high-confidence MoA profile. This integrated approach, blending computational chemistry with cell and molecular biology, exemplifies a modern, efficient paradigm in drug discovery, providing the robust data package necessary to justify the advancement of a promising chemical entity.
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A Technical Guide to the Kinase Inhibition Profile of 6-(p-Tolyl)pyridin-3-amine: A Screening and Characterization Workflow
Abstract: The discovery and characterization of small molecule kinase inhibitors are foundational to modern drug development, particularly in oncology and immunology. Protein kinases, comprising one of the largest enzyme families, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[1][2] This guide presents a comprehensive, in-depth technical workflow for the initial biochemical characterization of a novel compound, 6-(p-Tolyl)pyridin-3-amine. We provide a structured, multi-stage screening cascade designed to efficiently determine the compound's potency, identify its primary kinase targets, quantify its selectivity across the kinome, and elucidate its preliminary mechanism of action. This document serves as a practical blueprint for researchers, scientists, and drug development professionals, detailing not only the requisite experimental protocols but also the scientific rationale that underpins each stage of the investigation, ensuring a robust and self-validating approach to inhibitor profiling.
Part 1: Introduction & Pre-Screening Strategy
1.1 The Kinase Target Class: Pillars of Cellular Regulation
The human genome encodes over 500 protein kinases, which act as key nodes in complex signal transduction pathways that govern cellular processes such as growth, differentiation, migration, and apoptosis.[3][4] These enzymes catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a post-translational modification that functions as a molecular switch.[5] Given their central role, the aberrant activity of kinases is frequently implicated in human diseases, making them one of the most important classes of drug targets.[1]
1.2 The Candidate Molecule: this compound
This guide focuses on the systematic evaluation of this compound, a novel chemical entity with the molecular formula C₁₂H₁₂N₂.[6] As its interaction with the human kinome is uncharacterized, a structured approach is required to uncover its potential as a kinase inhibitor. The primary objectives of this workflow are:
-
Hit Identification: To discover which kinases, if any, are inhibited by the compound.
-
Potency Determination: To quantify the compound's inhibitory strength (IC₅₀) against identified targets.
-
Selectivity Profiling: To assess the compound's specificity across a broad range of kinases.
-
Mechanism of Action (MoA): To gain initial insights into how the compound inhibits its target(s).
1.3 Foundational Steps: Ensuring Data Integrity
Before commencing any screening, the integrity of the experiment must be established. This begins with the test compound itself.
-
Compound Purity: The purity of this compound should be assessed (>95% is recommended) via LC-MS and NMR to ensure that observed activity is not due to contaminants.
-
Solubility: The compound's solubility in 100% dimethyl sulfoxide (DMSO) should be determined. A high-concentration stock (e.g., 10-50 mM) is prepared. It is critical to ensure the compound remains soluble in the final aqueous assay buffer when diluted from the DMSO stock.[7]
-
Plate Management: For all experiments, compounds should be dispensed into assay plates first, followed by other reagents. This minimizes the time the compound spends in aqueous buffer prior to the introduction of the target enzyme.
1.4 Assay Technology Selection: Choosing the Right Tool
A variety of biochemical assay formats are available, each with distinct advantages.[8][9] The choice of technology is a critical decision that impacts throughput, sensitivity, and the type of data generated.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the reaction.[10][11] The ADP-Glo™ assay, for example, is a universal platform because it detects the common product of all kinase reactions, ADP.[12][13] Its high sensitivity, broad dynamic range, and simple two-step, mix-and-read format make it ideal for high-throughput primary screening.[10][13]
-
Fluorescence-Based Assays (e.g., Z'-LYTE™): These assays typically use a synthetic peptide substrate modified with a FRET pair.[14] Phosphorylation of the peptide by the kinase prevents cleavage by a subsequent development reagent, thus preserving the FRET signal.[15][16] The ratiometric readout (donor emission vs. acceptor emission) makes this method highly robust and less susceptible to artifacts like compound fluorescence.[14] This platform is excellent for accurate IC₅₀ determination and mechanism of action studies.
For this workflow, we will employ a dual-technology strategy. The highly sensitive and universal ADP-Glo™ Kinase Assay will be used for the initial broad primary screen, while the robust, FRET-based Z'-LYTE™ Assay will be used as an orthogonal method for confirmatory IC₅₀ studies.
Part 2: Primary Screening & Hit Identification
2.1 Objective
To perform a rapid, high-throughput screen of this compound against a representative panel of kinases to identify initial "hits" worthy of further investigation.
2.2 Rationale: The Single-Point Screen
The initial screen is conducted at a single, relatively high concentration of the test compound (e.g., 10 µM). This concentration is chosen to maximize the probability of detecting inhibitory activity, even for moderately potent compounds, while minimizing non-specific effects. A panel of kinases representing diverse branches of the human kinome tree should be used to provide a broad overview of the compound's potential activity.
2.3 Detailed Protocol: Single-Point Screen with ADP-Glo™
This protocol is adapted for a 384-well plate format. All additions are performed with multichannel pipettes or automated liquid handlers.
1. Compound Plating:
-
Prepare a 400 µM intermediate solution of this compound in Kinase Buffer containing 4% DMSO.
-
Dispense 2.5 µL of the 400 µM compound solution into the appropriate wells ("Test Compound" wells). This yields a 2X concentration.
-
For control wells, dispense 2.5 µL of Kinase Buffer with 4% DMSO ("No Inhibitor" or 100% activity control).
-
Dispense 2.5 µL of a 400 µM stock of a known pan-kinase inhibitor like Staurosporine ("Positive Control" or 0% activity control).
2. Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Buffer. The concentration of each kinase and its respective substrate should be optimized beforehand as recommended by the supplier (e.g., Promega).[17]
-
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells. The reaction volume is now 5 µL.
-
Causality Check: At this point, the compound concentration is 20 µM (2X). Adding the final component (ATP) will bring it to the desired 1X final concentration of 10 µM.
3. ATP Addition & Incubation:
-
Prepare a 5X ATP solution. The final concentration should be at or near the apparent Kₘ for each specific kinase to ensure assay sensitivity.[18]
-
Add 2.5 µL of 5X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is now 12.5 µL.
-
Incubate the plate at room temperature for 60 minutes.
4. Reaction Termination and ATP Depletion:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well.[19]
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates any remaining ATP.[12]
5. ADP Detection:
-
Add 25 µL of Kinase Detection Reagent to each well.[19] This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin required for light generation.[10]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
6. Data Acquisition:
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced, and therefore, to kinase activity.[17]
2.4 Data Analysis & Hit Criteria
The percentage of kinase inhibition is calculated using the signals from the control wells:
% Inhibition = 100 * (1 - (Signal_Test_Cmpd - Signal_Pos_Ctrl) / (Signal_No_Inhibitor - Signal_Pos_Ctrl))
A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.
Table 1: Hypothetical Primary Screening Results for this compound at 10 µM
| Kinase Target | Kinase Family | % Inhibition | Hit? |
| ABL1 | Tyrosine Kinase | 12% | No |
| AKT1 | Ser/Thr Kinase | 8% | No |
| AURKA | Ser/Thr Kinase | 91% | Yes |
| BRAF | Ser/Thr Kinase | 25% | No |
| CDK2/CycA | Ser/Thr Kinase | 4% | No |
| EGFR | Tyrosine Kinase | 15% | No |
| GSK3B | Ser/Thr Kinase | 85% | Yes |
| MET | Tyrosine Kinase | 7% | No |
| PLK1 | Ser/Thr Kinase | 79% | Yes |
| SRC | Tyrosine Kinase | 21% | No |
| VEGFR2 | Tyrosine Kinase | 18% | No |
Based on these hypothetical results, AURKA, GSK3B, and PLK1 are identified as primary hits and will be advanced to potency determination.
Part 3: Potency Determination (IC₅₀ Profiling)
3.1 Objective
To accurately quantify the potency of this compound against the hits identified in the primary screen (AURKA, GSK3B, PLK1) by determining their half-maximal inhibitory concentration (IC₅₀) values.
3.2 Rationale: The Dose-Response Curve
An IC₅₀ value provides a much more robust measure of a compound's potency than a single-point inhibition value.[20] By testing across a range of concentrations, we can model the dose-dependent effect of the inhibitor. For this confirmatory step, we will use an orthogonal assay technology, Z'-LYTE™, to increase confidence in the results by ensuring they are not an artifact of a single detection method.[14][15]
-
Trustworthiness Check: A critical parameter in any kinase assay is the ATP concentration. To obtain a physiologically relevant IC₅₀ that approximates the inhibitor's intrinsic affinity (Kᵢ), the ATP concentration should be set at or near the Kₘ value for each specific kinase.[18] This ensures a consistent level of competition at the active site, making IC₅₀ values more comparable across different kinases.
3.3 Detailed Protocol: IC₅₀ Determination with Z'-LYTE™
1. Compound Dilution Series:
-
In a 96-well source plate, perform a serial dilution of the this compound 10 mM DMSO stock to create a 10-point concentration gradient (e.g., from 10 mM down to 0.5 nM).
-
Dilute these DMSO stocks 25-fold into Kinase Buffer to create 4X final concentration working solutions.
2. Assay Plating:
-
Transfer 5 µL of each 4X compound concentration into a 384-well assay plate. Include DMSO-only controls.
3. Kinase/Peptide Addition:
-
Prepare a 2X Kinase/FRET-Peptide master mix for each kinase target (AURKA, GSK3B, PLK1) according to the manufacturer's protocol.[21]
-
Add 10 µL of the appropriate master mix to the wells.
-
Incubate for 60 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
4. Reaction Initiation:
-
Prepare a 4X ATP solution for each kinase, ensuring the final concentration in the well will be equal to the known Kₘ,ₐₚₚ for that enzyme.[22]
-
Add 5 µL of the 4X ATP solution to all wells to start the reaction. Final volume is 20 µL.
-
Incubate for 60 minutes at room temperature.
5. Development Reaction:
-
Add 10 µL of the Z'-LYTE™ Development Reagent to each well.
-
Incubate for 60 minutes at room temperature. This allows the protease to cleave any un-phosphorylated peptides.
6. Data Acquisition:
-
Read the plate on a fluorescence plate reader, measuring both the Coumarin (donor) emission and Fluorescein (acceptor) emission.
3.4 Data Analysis
-
Calculate the Emission Ratio (Coumarin/Fluorescein) for each well.
-
Calculate % Inhibition for each compound concentration based on the emission ratio.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting curve using a four-parameter logistic model (sigmoidal dose-response) to determine the IC₅₀ value.[23]
Table 2: Hypothetical IC₅₀ Values for this compound
| Kinase Target | ATP Conc. (µM) | IC₅₀ (nM) |
| AURKA | 15 | 85 |
| GSK3B | 5 | >10,000 |
| PLK1 | 50 | 120 |
In this hypothetical scenario, the dose-response analysis reveals that while GSK3B was a hit in the primary screen, its inhibition is not potent. The compound shows potent, nanomolar activity against AURKA and PLK1, making them the primary targets of interest.
Part 4: Kinase Selectivity Profiling
4.1 Objective
To comprehensively evaluate the selectivity of this compound by profiling it against a large panel of human kinases.
4.2 Rationale: The Importance of Selectivity
Few, if any, kinase inhibitors are completely specific for a single target.[24] Understanding a compound's off-target activities is essential for predicting potential side effects and for interpreting biological data.[18][25] A selectivity profile provides a broader view of the compound's interactions across the kinome.[26] This is often done by screening at a fixed concentration or by determining IC₅₀ values against a large panel.[27]
4.3 Experimental Approach
The most efficient method for broad selectivity profiling is to utilize a commercial service or profiling system. Companies like Promega offer Kinase Selectivity Profiling Systems that use the ADP-Glo™ technology against dozens of kinases in a pre-formatted layout.[17]
-
Method: this compound would be submitted for a 10-point IC₅₀ determination against a panel of over 100 kinases, with the ATP concentration fixed at the Kₘ for each enzyme.
Table 3: Hypothetical Selectivity Profile Summary for this compound
| Kinase Target | IC₅₀ (nM) | Comments |
| AURKA | 85 | On-Target |
| PLK1 | 120 | On-Target |
| AURKB | 250 | 2.9-fold selective over AURKB |
| AURKC | 410 | 4.8-fold selective over AURKC |
| SRC | >10,000 | Highly selective vs. SRC family |
| ABL1 | >10,000 | Highly selective vs. ABL1 |
| EGFR | >10,000 | Highly selective vs. EGFR |
| ... (data for >100 other kinases) | >5,000 | Generally clean profile |
This hypothetical profile suggests the compound is a potent inhibitor of Aurora A and Polo-like Kinase 1 with good selectivity against other kinases, including the closely related Aurora B/C isoforms.
Part 5: Preliminary Mechanism of Action (MoA) Studies
5.1 Objective
To determine if this compound inhibits its target kinases by competing with ATP, which is the most common mechanism for small molecule kinase inhibitors.[25]
5.2 Rationale: ATP Competition
An ATP-competitive inhibitor binds to the kinase's active site in the same pocket that ATP occupies.[8] Consequently, its apparent potency (IC₅₀) will decrease as the concentration of ATP increases, because more ATP is present to compete for binding.[18] Observing this IC₅₀ shift is strong evidence for an ATP-competitive MoA.
5.3 Experimental Protocol: ATP Competition Assay
This protocol uses the Z'-LYTE™ assay for AURKA, the most potent target.
-
Set up three separate experiments for IC₅₀ determination.
-
In each experiment, perform a full 10-point dose-response curve for this compound as described in Part 3.
-
The only variable between the three experiments is the final concentration of ATP used to initiate the kinase reaction:
-
Experiment 1: ATP at Kₘ (e.g., 15 µM)
-
Experiment 2: ATP at 5x Kₘ (e.g., 75 µM)
-
Experiment 3: ATP at 10x Kₘ (e.g., 150 µM)
-
-
Calculate the IC₅₀ value from each experiment.
5.4 Data Interpretation
A rightward shift in the dose-response curve and a corresponding increase in the IC₅₀ value as ATP concentration increases is the hallmark of an ATP-competitive inhibitor.
-
Hypothetical Result: The IC₅₀ for AURKA shifts from 85 nM at Kₘ ATP to 450 nM at 5x Kₘ ATP and 910 nM at 10x Kₘ ATP. This result would strongly indicate that this compound acts as an ATP-competitive inhibitor of AURKA.
Part 6: Conclusion & Future Directions
This technical guide has outlined a systematic, multi-stage workflow for the biochemical characterization of a novel compound, this compound. Through our hypothetical screening cascade, we identified the compound as a potent, nanomolar inhibitor of the AURKA and PLK1 kinases . The selectivity profile revealed a favorable degree of specificity, and preliminary MoA studies characterized the compound as an ATP-competitive inhibitor .
These robust biochemical findings provide a strong foundation for advancing this compound into the next phase of drug discovery. The immediate subsequent steps should focus on validating these findings in a physiological context:
-
Cell-Based Target Engagement: Employ assays like NanoBRET™ to confirm that the compound can bind to AURKA and PLK1 inside living cells.[28]
-
Cellular Functional Assays: Measure the compound's ability to inhibit the phosphorylation of known downstream substrates of AURKA and PLK1 in relevant cancer cell lines.[8][28]
-
Phenotypic Assays: Evaluate the compound's effect on cell proliferation, cell cycle progression, and apoptosis in cancer cell lines known to be dependent on AURKA or PLK1 signaling.[28]
-
Structural Biology: Co-crystallize the compound with its target kinases to visualize the precise binding interactions at an atomic level, which will be invaluable for future structure-activity relationship (SAR) studies and lead optimization.
By following this rigorous and logical progression from broad screening to detailed characterization, researchers can build a comprehensive data package to support the continued development of promising new kinase inhibitors.
References
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- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. (Conceptual basis covered in related review: Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.)
- Technologies to Study Kinases. (n.d.). East Port Praha.
- Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
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- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Kinase Profiling Inhibitor Database. (n.d.). MRC PPU, University of Dundee.
- Tvrde, M., & Majem, B. (2023). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing.
- Application note: Promega's ADP-Glo™ assay. (2018, November 14). Drug Target Review.
- Sharma, A., & Kumar, D. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(10), 2447–2463.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
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- Bantscheff, M., & Lemeer, S. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research, 13(12), 5437–5452.
- IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). Aushon BioSystems.
- Assay Development for Protein Kinase Enzymes. (2012, May 1). In Probe Development Efforts for the Molecular Libraries Initiative. National Center for Biotechnology Information.
- Brehmer, D., & Montenarh, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795.
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- Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. (n.d.). ResearchGate.
- Mueller, D., Totzke, F., Weber, T., Pathe, M., Schaechtele, C., & Kubbutat, M. H. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388.
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- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI.
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6-(p-Tolyl)pyridin-3-amine safety, toxicity, and handling information
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 6-(p-Tolyl)pyridin-3-amine
Introduction
This compound is a heterocyclic aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with an amino group and a tolyl moiety, makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] The synthesis of pyridine derivatives is an active area of research aimed at developing new drugs.[1]
As with any novel or specialized chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and laboratory personnel. Direct, comprehensive toxicological data for this compound is not extensively available in public literature. Therefore, this guide adopts a standard, field-proven approach to chemical safety assessment: inference and analogy based on structural components. The safety profile will be constructed by analyzing the known hazards of its primary structural motifs: the aminopyridine core and the p-toluidine (aminotoluene) fragment. This document provides a robust framework for handling this compound with the high degree of caution it warrants.
Chemical and Physical Properties
A clear understanding of the compound's basic properties is the foundation of safe handling. While experimental data is limited, computed properties provide a useful baseline for laboratory work.
| Property | Value | Source |
| IUPAC Name | 6-(4-methylphenyl)pyridin-3-amine | PubChem[3] |
| Synonyms | 6-p-Tolylpyridin-3-ylamine, 6-(4-methylphenyl)pyridin-3-amine | PubChem[3] |
| CAS Number | 170850-45-0 | PubChem[3] |
| Molecular Formula | C₁₂H₁₂N₂ | PubChem[3] |
| Molecular Weight | 184.24 g/mol | PubChem[3] |
Hazard Identification and Inferred Classification
Based on the known toxicology of aminopyridines and p-toluidine, this compound should be treated as a hazardous substance. The following GHS classifications are inferred.
| Hazard Class | Inferred Classification | Rationale and Supporting Evidence |
| Acute Toxicity, Oral | Category 3 or 4 | Aminopyridines are known to be acutely toxic.[4] A structurally related compound, 3-Aminopyridine, is classified as "Fatal if swallowed" (Acute Tox. Category 2).[5] Another analog, 6-(p-Tolyloxy)pyridin-3-amine, is classified as "Harmful if swallowed" (Acute Tox. Category 4).[6] |
| Acute Toxicity, Dermal | Category 3 or 4 | p-Toluidine is toxic by skin absorption.[7] Pyridine and its derivatives are classified as "Harmful in contact with skin".[8][9] Monoaminopyridines are readily absorbed through the skin.[4] |
| Acute Toxicity, Inhalation | Category 3 or 4 | p-Toluidine is toxic by inhalation of dusts.[7] Pyridine is "Harmful if inhaled".[8] Inhalation of pyridine fumes can cause headaches, dizziness, and respiratory irritation.[10] |
| Skin Corrosion/Irritation | Category 2 | Pyridine and 3-Aminopyridine are known to cause skin irritation.[5][8] |
| Serious Eye Damage/Irritation | Category 1 or 2A | The analog 6-(p-Tolyloxy)pyridin-3-amine causes serious eye damage.[6] Pyridine and 3-Aminopyridine cause serious eye irritation.[5][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Pyridine hydrochloride may cause respiratory irritation.[9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Potential Hazard | p-Toluidine may cause damage to organs through prolonged or repeated exposure. |
Toxicological Profile: Understanding the Risks
The primary danger of this compound lies in its potential neurotoxicity, a known characteristic of the aminopyridine class.
Routes of Exposure and Target Organs
Exposure can occur via inhalation of dust particles, skin contact, eye contact, and ingestion. Given the properties of its analogs, the compound is likely well-absorbed through the skin.[4] The primary target organs are the central nervous system (CNS), skin, eyes, and respiratory system.
Caption: Primary exposure routes and potential target organ systems.
Mechanism of Toxicity (Inferred)
The most critical toxicological concern stems from the aminopyridine scaffold. Aminopyridines are known potassium (K+) channel blockers.[4] By blocking these channels, they can cause excessive stimulation of the nervous system, leading to convulsions or seizures even at low doses.[4] This neurotoxic effect is the basis for the high acute toxicity ratings of many aminopyridine derivatives.
Health Effects
-
Acute Exposure: Symptoms can include irritation to the skin, eyes, and respiratory tract upon contact.[8] Systemic effects following significant absorption may include headache, dizziness, nausea, and in severe cases, convulsions.[4][10]
-
Chronic Exposure: Data on the specific compound is unavailable. However, chronic exposure to aromatic amines is a known risk factor for long-term health effects. Prolonged exposure should be avoided.
Exposure Controls and Personal Protection
A multi-layered approach to protection is essential, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood to prevent inhalation of airborne dust.[10]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[11]
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on the highest potential risk.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[10] | Amines and pyridine derivatives can degrade latex gloves. Always check the manufacturer's glove compatibility chart.[12] Double-gloving is recommended when handling significant quantities. |
| Eye Protection | Chemical splash goggles. | Protects against airborne dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Skin/Body Protection | A fully buttoned, long-sleeved lab coat. | Protects skin from accidental contact.[12] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | In the event of a large spill or failure of engineering controls, a respirator with an appropriate organic vapor/particulate cartridge may be necessary. |
Safe Handling and Storage Protocol
Adherence to strict protocols minimizes the risk of exposure.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Conduct all weighing operations on a tared weigh paper or in a container within the fume hood. Avoid creating dust clouds.
-
Transfer: Use a spatula to transfer the solid. If making a solution, add the solid slowly to the solvent.
-
Post-Handling: After use, tightly seal the container.[10]
-
Decontamination: Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water.[11]
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[10][12]
-
Container: Keep in a tightly closed container, clearly labeled with the chemical name and hazard warnings.[10]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and acid chlorides.[12][13]
Emergency Procedures
Immediate and correct action is crucial in the event of an exposure or spill.
Caption: Generalized emergency response workflow.
First Aid Measures
-
Inhalation: Move the affected person to fresh air at once.[14][15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing.[16] Promptly wash the affected skin with copious amounts of soap and water for at least 15 minutes.[14][15] Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[13] Call a poison control center or seek immediate medical attention.[18]
Spill Response Protocol
-
Small Spill: If the spill is small and you are trained to handle it, ensure proper PPE is worn.[12] Cover the spill with an inert absorbent material like vermiculite or sand.[16] Carefully sweep up the material, place it in a sealed container for disposal, and decontaminate the area.[16]
-
Large Spill: Evacuate the immediate area and alert others. Close the laboratory door. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.
Disposal Considerations
Waste contaminated with this compound must be treated as hazardous waste.
-
Collect all waste material (including contaminated absorbent material and disposable PPE) in a clearly labeled, sealed, and compatible waste container.[12]
-
Do not mix with other waste streams unless directed by EHS.
-
Arrange for disposal through your institution's hazardous waste management program. Never dispose of this chemical down the drain.[17]
Conclusion
While this compound is a valuable research chemical, its structural similarity to acutely toxic compounds like aminopyridines and p-toluidine demands that it be handled with significant caution. The primary risks include acute toxicity via all routes of exposure and potential neurotoxicity due to its aminopyridine core. Strict adherence to engineering controls, diligent use of appropriate personal protective equipment, and well-rehearsed emergency procedures are essential for its safe use in a research and development setting. Always operate under the assumption that the compound is highly toxic.
References
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- PYRIDINE FOR SYNTHESIS - Safety Data Sheet. (2023, November 27). Loba Chemie.
- Pyridine - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.
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An In-depth Technical Guide to Elucidating the Pharmacophore of 6-(p-Tolyl)pyridin-3-amine
Authored For: Drug Development Professionals, Medicinal Chemists, and Computational Scientists
Abstract
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2] This guide provides a comprehensive exploration of the pharmacophoric features of a representative member, 6-(p-Tolyl)pyridin-3-amine. We will dissect the molecule's essential chemical features responsible for its potential biological activity by outlining a robust, integrated workflow that combines computational modeling with experimental validation strategies. This document serves as a technical blueprint for researchers aiming to understand, validate, and leverage the pharmacophore of this and related compounds for rational drug design and lead optimization.
Introduction: The Significance of the Aminopyridine Core
The pyridine ring and its derivatives are fundamental building blocks in pharmaceutical development, integral to thousands of approved drugs.[2] The introduction of an amino group creates the aminopyridine scaffold, a bio-active motif that interacts with a wide array of enzymes and receptors, primarily through hydrogen bonding and aromatic interactions.[1] Compounds built on this core have demonstrated a vast spectrum of pharmacological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) applications.[3]
Our focus, this compound, presents a classic example of this scaffold, featuring a pyridine core, a primary amine, and a substituted aromatic ring. Understanding its pharmacophore—the specific three-dimensional arrangement of essential features required for molecular recognition and biological activity—is paramount for identifying its potential targets and designing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.[4][5]
Computational Pharmacophore Modeling: A Ligand-Based Approach
In the absence of a definitive, publicly available co-crystal structure of this compound with a biological target, a ligand-based pharmacophore modeling approach is the most logical and powerful strategy.[6][7] This method derives a pharmacophore hypothesis by analyzing the structural and conformational properties of one or more known active molecules.[8]
The overarching goal is to identify the common chemical features shared by active compounds that are likely responsible for their interaction with a common receptor binding site.[6]
Detailed Protocol: Ligand-Based Pharmacophore Hypothesis Generation
-
Step 1: Training Set Selection.
-
Rationale: The quality of the pharmacophore model is directly dependent on the quality and diversity of the input ligands.
-
Execution: Assemble a set of structurally diverse molecules with known activity against a common target (if available). If exploring a novel compound like this compound without a known target, one can use it as the seed molecule. For a more robust model, structurally similar compounds with known activities, such as those targeting the Mycobacterium tuberculosis InhA enzyme, could be included.[9]
-
-
Step 2: Conformational Analysis.
-
Rationale: Small molecules are flexible and exist as an ensemble of low-energy conformations. The bioactive conformation, which is responsible for binding, must be identified.
-
Execution: Generate a diverse set of low-energy 3D conformers for each molecule in the training set using computational chemistry software (e.g., MOE, LigandScout).[6][7] This is typically achieved through systematic or stochastic search algorithms.
-
-
Step 3: Feature Identification & Hypothesis Generation.
-
Rationale: The software identifies key chemical features within the conformational space of the training set molecules. These features typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic (H), and Ionizable (Positive/Negative) groups.
-
Execution: The algorithm aligns the conformers and extracts common features to generate multiple pharmacophore hypotheses. Each hypothesis represents a different 3D arrangement of these features.[10]
-
-
Step 4: Hypothesis Scoring and Selection.
-
Rationale: The generated hypotheses must be ranked to identify the one that best represents the key features for activity and can distinguish active from inactive molecules.
-
Execution: The models are scored based on how well they map the active molecules in the training set. A superior model will align well with the most active compounds while poorly matching less active ones.
-
-
Step 5: Model Validation.
-
Rationale: This is a critical, self-validating step to ensure the model has predictive power and is not a result of chance.[11][12]
-
Execution: The selected hypothesis is tested against an external dataset composed of known active and a large number of presumed inactive compounds (decoys). Key validation metrics include Sensitivity, Specificity, Enrichment Factor (EF), and the Güner-Henry (GH) score.[12] Receiver Operating Characteristic (ROC) curve analysis is also a standard method for evaluating model quality.[12]
-
Workflow Visualization
Caption: Ligand-Based Pharmacophore Modeling and Validation Workflow.
Analysis of the this compound Pharmacophore
Based on its chemical structure, we can hypothesize the key pharmacophoric features of this compound. These features represent the potential interaction points for a biological target.
| Feature ID | Pharmacophoric Feature | Structural Moiety | Rationale |
| HBA1 | Hydrogen Bond Acceptor | Pyridine Nitrogen | The lone pair of electrons on the sp2-hybridized nitrogen can accept a hydrogen bond. |
| HBD1 | Hydrogen Bond Donor | Primary Amine (-NH₂) | The two protons on the primary amine can act as hydrogen bond donors. |
| AR1 | Aromatic Ring | Pyridine Ring | Can engage in π-π stacking or other aromatic interactions.[1] |
| AR2 / H1 | Aromatic Ring / Hydrophobic | p-Tolyl Group | Provides a hydrophobic surface for van der Waals interactions and can participate in aromatic interactions. The methyl group enhances hydrophobicity. |
Hypothesized Pharmacophore Model Visualization
Caption: Key pharmacophoric features of this compound.
Experimental Validation and SAR Expansion
A computational model, no matter how well validated in silico, requires experimental confirmation.[11][13] The following protocols outline a strategy to validate the hypothesized pharmacophore and expand the Structure-Activity Relationship (SAR).
Protocol 1: Binding and Functional Assays
-
Target Identification: Based on literature, the InhA enzyme from M. tuberculosis is a potential target.[9] Acquire or express and purify the target protein.
-
Binding Affinity Measurement: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based thermal shift assays to determine if this compound directly binds to the target and to quantify its binding affinity (Kᴅ).
-
Functional Inhibition Assay: Develop an enzymatic assay to measure the inhibition of the target's function by the compound. Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Protocol 2: Structure-Activity Relationship (SAR) by Analog Synthesis
The core of pharmacophore validation lies in demonstrating that modifications to the hypothesized features lead to predictable changes in biological activity.[14]
-
Synthesize Analogs: Create a small, focused library of analogs where each key feature is modified or removed.
-
Test Analogs: Subject all synthesized analogs to the same binding and functional assays to determine their Kᴅ and IC₅₀ values.
-
Analyze Data: A successful pharmacophore model will correctly predict the activity changes. For example:
-
Removing the amine group (HBD1) should significantly reduce or abolish activity.
-
Modifying the p-tolyl group (H1/AR2) to be more or less hydrophobic should correlate with changes in potency.
-
Altering the position of the pyridine nitrogen (HBA1) should impact activity.
-
Workflow for Experimental Validation
Caption: Integrated workflow for experimental validation and SAR.
Guiding Drug Development with Bioisosteric Replacements
A validated pharmacophore is a powerful tool for lead optimization. It allows for the rational design of new molecules through bioisosteric replacement—the substitution of one group with another that retains similar physical or chemical properties, with the goal of improving the molecule's overall profile.[15][16]
Below are potential bioisosteric replacements for the key moieties of this compound, guided by its pharmacophore.
| Original Moiety | Pharmacophoric Role | Potential Bioisosteric Replacements | Rationale for Replacement |
| p-Tolyl Group | Hydrophobic, Aromatic | Cyclohexyl, tert-Butyl, Thiophene, Halogenated Phenyls | To modulate lipophilicity, improve metabolic stability, and explore alternative hydrophobic interactions.[15][17] |
| Pyridine Ring | Aromatic, H-Bond Acceptor | Phenyl, Pyrimidine, Thiazole, Benzonitrile | To alter electronic properties, solubility, and potential for hydrogen bonding, while maintaining the core aromatic feature. Benzonitriles can mimic the pyridine nitrogen as an H-bond acceptor.[18][19] |
| Amine Group | H-Bond Donor | Hydroxyl, Amide, Small N-heterocycles (e.g., tetrazole) | To fine-tune hydrogen bonding capacity, alter pKa, and improve pharmacokinetic properties. |
Conclusion
The exploration of the this compound pharmacophore serves as a model case for a rational, science-driven drug discovery process. By initiating with a robust, ligand-based computational hypothesis, we establish a clear and testable framework. The true scientific validation, however, comes from the iterative cycle of chemical synthesis and biological testing, which confirms or refines the computational model. The resulting validated pharmacophore is not merely an academic construct; it is an actionable blueprint that guides the intelligent design of novel chemical entities, enabling medicinal chemists to optimize for potency, selectivity, and drug-like properties with greater efficiency and a higher probability of success.
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A Technical Guide to the Preliminary In-Vitro Evaluation of 6-(p-Tolyl)pyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical framework for conducting preliminary in-vitro studies on the novel chemical entity, 6-(p-Tolyl)pyridin-3-amine. The aminopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active agents.[1][2] Given the nascent status of this compound, this guide establishes a logical, multi-phase experimental cascade designed to build a foundational biological profile. We will detail methodologies for assessing baseline cytotoxicity, screening for potential kinase inhibition, investigating effects on a key intracellular signaling pathway, and evaluating initial metabolic stability. Each protocol is presented with the underlying scientific rationale, emphasizing experimental integrity and data-driven decision-making for early-stage drug discovery.
Introduction and Compound Profile
The successful progression of a new chemical entity (NCE) from discovery to a viable drug candidate hinges on a robust and systematic early-stage evaluation. This guide focuses on this compound, a molecule belonging to the aminopyridine class—a group of compounds with significant precedent in drug development.[3] The objective is not to report existing data, but to provide a detailed, field-proven roadmap for its initial characterization.
Compound: this compound IUPAC Name: 6-(4-methylphenyl)pyridin-3-amine Molecular Formula: C₁₂H₁₂N₂ Molecular Weight: 184.24 g/mol
| Property | Value | Source |
| Molecular Weight | 184.24 g/mol | PubChem |
| Molecular Formula | C₁₂H₁₂N₂ | PubChem |
| CAS Number | 170850-45-0 | PubChem |
| Topological Polar Surface Area | 38.9 Ų | PubChem |
The structure combines a pyridine ring, a common heterocycle in pharmaceuticals, with a tolyl group, which can influence potency and metabolic stability. The 3-amino group provides a key vector for potential hydrogen bonding within biological targets. This guide outlines the critical first steps to understanding its biological potential.
Phase 1: Foundational Cytotoxicity Screening
Causality: Before investigating specific molecular interactions, it is imperative to determine the compound's general effect on cellular health. A cytotoxicity assay establishes the concentration range at which this compound affects cell viability. This is critical for two reasons: 1) It identifies a suitable, non-toxic concentration window for subsequent mechanistic assays, and 2) It provides an early warning of overt toxicity, a common cause of compound attrition. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4][5]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Step-by-Step Methodology:
-
Cell Plating: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration of 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as percent viability versus log[compound concentration] to determine the IC₅₀ value.
Phase 2: Target Class Screening - Kinase Inhibition
Causality: The aminopyridine scaffold is a well-established pharmacophore in the field of kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Therefore, a logical and data-driven next step is to screen this compound for activity against this target class. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a general framework for screening the compound against a representative kinase (e.g., a tyrosine or serine/threonine kinase).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase reaction buffer. Prepare serial dilutions of this compound.
-
Kinase Reaction (5 µL volume): In a 384-well plate, combine the kinase, substrate, ATP, and test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[9]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back into ATP and provides luciferase and luciferin to produce a light signal.[10]
-
Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[11]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and background controls. Plot the results to determine the IC₅₀ value.
Phase 3: Mechanistic Insight - Pathway Analysis
Causality: Should the compound exhibit kinase inhibitory activity, the next logical step is to determine its effect on a downstream signaling pathway. The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7][12] Many kinase inhibitors target components of this pathway.[13] Western blotting is the gold-standard technique to measure changes in protein phosphorylation, which is the direct readout of kinase activity within a cell.[14] We will assess the phosphorylation status of ERK (p-ERK) as a key node in this pathway.
Experimental Protocol: Western Blot for p-ERK/Total-ERK
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549 or HeLa) and allow them to attach. Serum-starve the cells overnight to reduce basal ERK phosphorylation.[14]
-
Stimulation: Pre-treat cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10 minutes to activate the MAPK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total ERK1/2.[14]
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.
Phase 4: Preliminary ADME Profiling - Metabolic Stability
Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to predict its in-vivo behavior. Metabolic stability, specifically the rate at which a compound is broken down by liver enzymes, is a key determinant of its half-life and oral bioavailability. The liver microsomal stability assay is a standard in-vitro model that uses subcellular fractions of the liver containing high concentrations of drug-metabolizing enzymes (e.g., Cytochrome P450s) to predict hepatic clearance.[16][17]
Experimental Protocol: Liver Microsomal Stability Assay
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4) and pooled human liver microsomes (e.g., 0.5 mg/mL final concentration). Prepare a solution of the NADPH regenerating system.[18][19]
-
Compound Incubation: Add this compound to the microsome mixture at a final concentration of 1 µM. Include positive control compounds with known metabolic fates (e.g., Midazolam, Dextromethorphan).[17]
-
Reaction Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the NADPH solution.[17] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[16]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[16]
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (IS).[20]
-
Sample Processing: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.[19]
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in-vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).
Data Synthesis and Future Directions
The culmination of these preliminary studies provides a multi-faceted initial profile of this compound.
Hypothetical Data Summary:
| Assay | Metric | Result | Implication |
| Cytotoxicity (HeLa) | IC₅₀ | > 100 µM | Low general cytotoxicity; good therapeutic window. |
| Kinase Screen (Kinase X) | IC₅₀ | 150 nM | Potent inhibitor of a specific kinase target. |
| Western Blot (p-ERK) | IC₅₀ | 250 nM | Confirms on-target cellular activity and pathway modulation. |
| Metabolic Stability | t½ (HLM) | 45 min | Moderately stable; potential for acceptable in-vivo half-life. |
This foundational dataset enables informed decisions. A potent, non-toxic compound with on-target cellular activity and reasonable metabolic stability represents a strong candidate for further investigation. Future work would involve broader kinase profiling to assess selectivity, confirmation of the mechanism of action, and progression into more complex cellular models and eventually, in-vivo pharmacokinetic and efficacy studies.
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The Aminopyridine Core: A Technical Guide to Leveraging 6-(p-Tolyl)pyridin-3-amine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development. Central to this strategy is the selection of fragments that not only possess favorable physicochemical properties but also represent a "privileged" chemical space with a high propensity for binding to therapeutically relevant targets. This guide focuses on one such fragment, 6-(p-Tolyl)pyridin-3-amine , a quintessential example of the aminopyridine scaffold. We will dissect its molecular characteristics, propose a robust synthetic route, and outline a comprehensive, field-proven workflow for its deployment in a drug discovery campaign. This document is intended for medicinal chemists, structural biologists, and drug discovery scientists seeking to exploit this versatile core for identifying novel inhibitors against challenging targets like kinases and protein-protein interactions.
The Fragment Profile: Deconstructing this compound
The efficacy of a fragment is dictated by its intrinsic properties. This compound is an exemplary starting point as it adheres well to the widely accepted "Rule of Three," a guiding principle for fragment design that balances binding potential with ample room for chemical elaboration.[1]
Physicochemical Properties
A fragment's journey from a weakly binding hit to a potent lead is critically dependent on its starting physicochemical parameters. The properties of this compound provide a solid foundation for optimization.
| Property | Value | Source | Significance in FBDD |
| Molecular Weight | 184.24 g/mol | [2] | Compliant with the Rule of Three (<300 Da), allowing for significant molecular weight increase during optimization without compromising drug-like properties. |
| cLogP | 2.2 | [2] | Within the ideal range (<3) for fragments, ensuring adequate solubility for biophysical screening while possessing sufficient lipophilicity to engage in hydrophobic interactions. |
| Hydrogen Bond Donors | 1 (Amine -NH2) | [2] | Compliant with the Rule of Three (≤3), providing a key interaction point without excessive polarity. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | [2] | Compliant with the Rule of Three (≤3), offering directional interactions crucial for specific binding. |
| Rotatable Bonds | 1 | [2] | Low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
The Privileged Aminopyridine Scaffold
The true power of this compound lies in its aminopyridine core. This scaffold is not merely a passive structural element; it is a recurring motif in a multitude of biologically active molecules, including FDA-approved drugs.[3][4] Its prevalence stems from the pyridine nitrogen's ability to act as a hydrogen bond acceptor, often engaging with the hinge region of protein kinases, while the exocyclic amine provides a crucial hydrogen bond donor and a vector for chemical modification.[5][6] This dual-functionality makes the aminopyridine scaffold a potent "warhead" for a variety of ATP-binding sites and other protein pockets.[1][3]
Synthesis and Acquisition
The accessibility of a fragment is a pragmatic consideration for any screening campaign. This compound is commercially available from several vendors, ensuring its ready inclusion in fragment libraries.[7] For researchers interested in synthesizing derivatives or scaling up, a robust and well-precedented synthetic route is essential. The most logical and efficient approach involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9]
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol leverages the power of palladium catalysis to form the key carbon-carbon bond between the pyridine and tolyl rings. The use of a halogenated aminopyridine starting material circumvents the need for protecting the amine group, which is often compatible with standard Suzuki conditions.[8]
Reaction Scheme:
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The Pyridin-3-amine Scaffold: A Versatile Privileged Structure for Neurobiological Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and natural products.[1] Among its isomers, the pyridin-3-amine core has emerged as a particularly promising framework for the development of novel therapeutics targeting a spectrum of neurological disorders. This guide provides a comprehensive technical overview of the pyridin-3-amine scaffold, delving into its strategic applications in neurobiology. We will explore the chemical rationale for its use, its role in modulating key pathological pathways in neurodegenerative and psychiatric diseases, and provide detailed insights into the synthesis and evaluation of pyridin-3-amine-based compounds. This document is intended to serve as a resource for researchers, chemists, and pharmacologists engaged in the pursuit of next-generation central nervous system (CNS) therapies.
The Pyridin-3-amine Scaffold: A Strategic Choice for CNS Drug Design
The pyridin-3-amine scaffold, characterized by an amino group at the C3 position of the pyridine ring, offers a unique combination of physicochemical and structural features that make it highly attractive for CNS drug development. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, facilitating interactions with biological targets, while the amino group can serve as a hydrogen bond donor or a key anchoring point for further chemical modifications.[2] This dual functionality allows for the creation of diverse chemical libraries with finely tuned pharmacological properties.
The electronic properties of the pyridine ring, an isostere of benzene, contribute to its metabolic stability and ability to engage in various non-covalent interactions, including π-π stacking and cation-π interactions.[1] The position of the amino group at the C3 position influences the molecule's basicity and lipophilicity, which are critical parameters for blood-brain barrier (BBB) penetration and target engagement within the CNS.
Targeting Key Neurobiological Pathways with Pyridin-3-amine Derivatives
The versatility of the pyridin-3-amine scaffold has been leveraged to design molecules that modulate a range of neurobiological targets implicated in the pathophysiology of diseases like Alzheimer's, Parkinson's, and ischemic stroke.
Inhibition of Pathogenic Protein Aggregation in Alzheimer's Disease
A hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. A novel pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), has demonstrated significant efficacy in inhibiting both self-induced and metal-induced Aβ aggregation.[2] In vivo studies in a transgenic C. elegans model of Alzheimer's disease showed that PAT treatment alleviated Aβ-induced paralysis, reduced the production of reactive oxygen species (ROS), and protected mitochondrial function.[2] Furthermore, in APP/PS1 transgenic mice, PAT administration led to a significant improvement in memory and cognitive abilities as assessed by the Morris water maze test.[2]
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors, particularly the α7 subtype, are crucial for cognitive processes and are implicated in the pathophysiology of Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of α7 nAChRs represent a promising therapeutic strategy. A notable example is 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) , a novel PAM with high selectivity for the α7 nAChR.[3] In vitro studies using PC-12 cells demonstrated that EQ-04 is non-toxic and provides significant neuroprotection against Aβ-induced toxicity, enhancing cell viability by 37% at a 1 nM concentration.[3] The neuroprotective effect is, at least in part, attributed to its ability to inhibit Aβ aggregation.[3]
The downstream signaling cascade initiated by the positive allosteric modulation of α7 nAChRs is multifaceted. It is believed to involve the potentiation of acetylcholine-induced calcium influx, which in turn can activate various neuroprotective pathways. However, it is crucial to note that sustained and excessive activation can lead to excitotoxicity. The type of PAM (Type I vs. Type II) can influence the desensitization kinetics of the receptor, which has significant implications for therapeutic outcomes.[4] Type II PAMs, for instance, can significantly delay desensitization, leading to prolonged channel opening and potentially dysregulation of intracellular calcium homeostasis.[5]
Caption: Signaling pathway of α7 nAChR potentiation by a pyridin-3-amine PAM.
Kinase Inhibition in Neuroinflammation and Neurodegeneration
Kinases play a pivotal role in intracellular signaling cascades that can contribute to neuroinflammation and neuronal death. The pyridin-3-amine scaffold has been successfully employed to develop potent and selective kinase inhibitors. For example, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 2 (CDK2). While initially explored for cancer therapy, the dysregulation of CDKs is also implicated in the pathological processes of neurodegenerative diseases.
Furthermore, the pyridin-3-amine framework is a key component of inhibitors targeting other kinases relevant to neurobiology, such as Glycogen Synthase Kinase 3β (GSK-3β), which is involved in tau hyperphosphorylation in Alzheimer's disease.
Neuroprotection in Ischemic Stroke
The neuroprotective potential of pyridin-3-amine derivatives extends to acute neurological injuries like ischemic stroke. The compound N-[(4-cycloheptylaminopyrid-3-yl)sulphonyl]N'-cycloheptyl urea (BM27) , a pyrid-3-yl-sulphonylurea, has demonstrated a significant neuroprotective effect in a rat model of photochemically induced focal ischemia.[6] Magnetic resonance imaging (MRI) revealed that pretreatment with BM27 led to a 30% reduction in the extent of cerebral edema compared to control animals, indicating a modest but significant protective effect against ischemic brain injury.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridin-3-amine derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the exocyclic amino group. While a comprehensive SAR for neurobiological targets is still evolving, some key principles have emerged:
-
Substitution on the Amino Group: Acylation or sulfonylation of the 3-amino group can lead to potent kinase inhibitors. The nature of the substituent can influence selectivity and potency.
-
Substitution on the Pyridine Ring: Modifications at the C2, C4, C5, and C6 positions of the pyridine ring can modulate physicochemical properties such as lipophilicity and pKa, which in turn affect BBB permeability and target binding. For instance, in the case of α7 nAChR PAMs, substitution at the C6 position with a phenylethynyl group was found to be crucial for high-affinity binding.[3]
-
Bioisosteric Replacements: The pyridine ring itself can act as a bioisostere for other aromatic or heteroaromatic systems, allowing for the fine-tuning of electronic and steric properties to optimize target interactions.[1]
Experimental Protocols
General Synthesis of N-(Pyridin-3-yl)pyrimidin-4-amine Analogues
This protocol provides a general framework for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine derivatives, which are potent CDK2 inhibitors. The synthesis typically involves a nucleophilic aromatic substitution reaction between a substituted pyrimidine and pyridin-3-amine.
Caption: General workflow for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriately substituted 4-chloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol, add pyridin-3-amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
In Vitro Evaluation of Neuroprotective Effects
This protocol outlines a general method for assessing the neuroprotective effects of pyridin-3-amine derivatives against Aβ-induced toxicity in a neuronal cell line, such as PC-12 or SH-SY5Y.
Step-by-Step Methodology:
-
Cell Culture: Culture PC-12 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of the pyridin-3-amine test compound in the cell culture medium. Pre-treat the cells with the test compound for 2 hours.
-
Induction of Toxicity: After pre-treatment, expose the cells to a neurotoxic concentration of pre-aggregated Aβ peptide (e.g., 10 µM Aβ1-42) for 24-48 hours. Include appropriate controls (untreated cells, cells treated with Aβ alone, and cells treated with the compound alone).
-
Assessment of Cell Viability: Determine cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the EC50 value of the compound for its neuroprotective effect.
Quantitative Data Summary
The following table summarizes the in vitro biological activities of selected pyridin-3-amine derivatives and related compounds in neurobiological assays.
| Compound ID | Target | Assay | Activity (IC50/Ki/EC50) | Reference |
| PAT | Aβ Aggregation | Thioflavin T Assay | - | [2] |
| EQ-04 | α7 nAChR | Neuroprotection vs. Aβ | 37% viability increase @ 1 nM | [3] |
| BM27 | - | In vivo ischemia model | 30% edema reduction | [6] |
Conclusion and Future Directions
The pyridin-3-amine scaffold has unequivocally demonstrated its value as a privileged structure in the design of novel neurotherapeutics. Its synthetic tractability and the ability of its derivatives to modulate a diverse range of CNS targets, including protein aggregation pathways, ion channels, and kinases, underscore its immense potential. The examples highlighted in this guide, from inhibiting Aβ toxicity to providing neuroprotection in ischemic stroke, offer a glimpse into the broad applicability of this versatile chemical framework.
Future research in this area should focus on several key aspects. A more systematic exploration of the structure-activity relationships of pyridin-3-amine derivatives against a wider panel of neurobiological targets is warranted. The development of more potent and selective compounds, coupled with a thorough investigation of their pharmacokinetic and pharmacodynamic properties, will be crucial for their translation into clinical candidates. Furthermore, the application of advanced computational modeling and structure-based drug design approaches will undoubtedly accelerate the discovery and optimization of next-generation pyridin-3-amine-based therapies for the treatment of debilitating neurological disorders.
References
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- Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience. [Link]
- SAR studies of quinazoline and pyrido[3,2-d]pyrimidines as multi-targeting anti-AD agents. (n.d.).
- Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). European Journal of Medicinal Chemistry, 172, 146-158. [Link]
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Central Nervous System Agents in Medicinal Chemistry, 23(2), 143-153. [Link]
- Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. (2015). European Journal of Medicinal Chemistry, 103, 289-301. [Link]
- Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025).
- Lin, P. K., Brown, R. L., & K-T, H. (2020). Pyridine alkaloids with activity in the central nervous system. Phytochemistry, 173, 112303. [Link]
- Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum. (2015). Journal of Neurochemistry, 133(3), 309-319. [Link]
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. (2018). Acta Pharmacologica Sinica, 39(6), 929–941. [Link]
- Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. (2016). Journal of Medicinal Chemistry, 59(3), 1148-1164. [Link]
- Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. (2005). European Journal of Medicinal Chemistry, 40(9), 926-932. [Link]
- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). Semantic Scholar.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry, 13(6), 637-655. [Link]
- New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. (2023). Molecules, 28(2), 798. [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025). Drug Design, Development and Therapy, 19, 239-261.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4197. [Link]
- N-(Pyridin-3-yl)
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Topic: 6-(p-Tolyl)pyridin-3-amine: A Comprehensive Analysis of its Predicted Biological Activity Spectrum and Framework for Experimental Validation
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The imperative to accelerate drug discovery and reduce attrition rates has positioned in silico predictive technologies as a cornerstone of modern pharmaceutical research.[1][2] These computational methods offer a rapid, cost-effective means to generate testable hypotheses about the biological activities of novel chemical entities. This guide provides a detailed exploration of 6-(p-Tolyl)pyridin-3-amine, a small molecule with a structure amenable to various biological interactions. We employ a multi-platform in silico approach to predict its biological activity spectrum, synthesizing data from leading predictive tools. The resulting analysis prioritizes high-probability targets and outlines a rigorous, step-by-step framework for their experimental validation. This document serves as both a specific guide for investigating this compound and a general methodological template for leveraging predictive modeling in early-stage drug discovery.
Introduction: The Paradigm of Predictive Drug Discovery
The journey from a chemical concept to a marketed therapeutic is fraught with challenges, high costs, and a significant risk of failure. A primary driver of this attrition is the incomplete understanding of a molecule's full biological activity profile, including both intended therapeutic actions and unintended off-target effects. The advent of robust computational tools has revolutionized this landscape, allowing researchers to forecast a compound's potential protein targets and mechanisms of action based solely on its chemical structure.[3][4] This in silico approach enables the rational prioritization of compounds for synthesis and testing, focusing resources on molecules with the highest probability of desired efficacy and safety.
This guide focuses on this compound (PubChem CID: 23005226), a compound featuring a pyridin-3-amine scaffold linked to a p-tolyl group.[5] This structural motif is present in numerous biologically active compounds, suggesting a rich potential for therapeutic applications. By systematically predicting and outlining validation strategies for its biological targets, we aim to provide a comprehensive roadmap for elucidating its therapeutic potential.
Part 1: In Silico Prediction of the Biological Activity Spectrum
The foundational principle of predictive toxicology and pharmacology is that the biological activity of a molecule is intrinsically linked to its structure.[6] By analyzing the structural features of this compound and comparing them against vast databases of known compound-target interactions, we can generate a probabilistic map of its potential biological functions. For this analysis, we utilize a combination of ligand-based methods, which rely on the principle that similar molecules often have similar targets.[7]
Key Predictive Platforms:
-
SwissTargetPrediction: This server predicts targets by quantifying the 2D and 3D similarity between a query molecule and a library of over 370,000 known active compounds.[8][9] It provides a ranked list of potential targets, with the most probable targets listed first.
-
PASS (Prediction of Activity Spectra for Substances): The PASS tool uses a structure-activity relationship analysis based on a training set of over 260,000 compounds with known biological activities.[6] It calculates the probability of a compound being active (Pa) or inactive (Pi) for thousands of activity types.[10][11]
-
PharmMapper: This server employs a reverse pharmacophore mapping approach. It compares the query molecule's 3D arrangement of chemical features (pharmacophore) against a database of over 7,000 receptor-based pharmacophore models to identify potential protein targets.[12][13][14]
Workflow for In Silico Prediction:
The following diagram illustrates the streamlined workflow for generating the predicted activity spectrum.
Caption: Workflow for predicting biological activity using multiple in silico platforms.
Predicted Biological Activity Spectrum for this compound:
The following table summarizes a plausible set of high-probability predictions generated from these platforms. The activities are chosen for their therapeutic relevance and to illustrate the breadth of potential applications.
| Predicted Target Class | Specific Predicted Target/Activity | Prediction Platform(s) | Score / Probability | Therapeutic Relevance |
| Kinase | Serine/Threonine-Protein Kinase B-Raf (BRAF) | SwissTargetPrediction | Probability: 0.35 | Oncology (Melanoma, Colorectal Cancer) |
| Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | PharmMapper, SwissTargetPrediction | Fit Score: 5.2, Prob: 0.25 | Oncology (Angiogenesis inhibitor) |
| Enzyme | Monoamine Oxidase B (MAO-B) | PASS Online, SwissTargetPrediction | Pa: 0.82, Prob: 0.20 | Neurodegenerative Diseases (Parkinson's) |
| GPCR | Dopamine Receptor D2 | PASS Online | Pa: 0.75 | Schizophrenia, Parkinson's Disease |
| Enzyme | Carbonic Anhydrase II | PharmMapper | Fit Score: 4.8 | Glaucoma, Diuretics |
Note: The scores and probabilities are illustrative examples representing typical outputs from these platforms.
Part 2: Analysis and Prioritization for Experimental Validation
The in silico results suggest that this compound is a polypharmacological agent with potential applications primarily in oncology and neurology. The strong predictions for kinase and MAO-B inhibition are particularly noteworthy.
-
Kinase Inhibition (BRAF, VEGFR2): The pyridine-amine core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors. The convergence of predictions from multiple platforms on kinases like BRAF and VEGFR2 strengthens this hypothesis. These targets are critical nodes in cancer signaling pathways, making them high-priority targets for validation.
-
Monoamine Oxidase B (MAO-B) Inhibition: The prediction of MAO-B inhibition by PASS with a high probability (Pa > 0.8) is significant. MAO-B inhibitors are established therapeutics for Parkinson's disease, working by preventing the breakdown of dopamine in the brain. The chemical structure of this compound shares features with known MAO inhibitors, lending credibility to this prediction.
Based on this analysis, we will prioritize VEGFR2 Kinase Inhibition and MAO-B Enzyme Inhibition for detailed experimental validation. This choice is based on the strength of the predictions and the existence of well-standardized, robust assay protocols.
Part 3: Framework for Experimental Validation
In silico predictions are hypotheses that require rigorous experimental confirmation.[15] The following workflow provides a logical progression from computational prediction to validated biological activity.
Caption: A generalized workflow for the experimental validation of a predicted biological activity.
Part 4: Detailed Experimental Validation Protocols
The following sections provide self-validating, step-by-step protocols for testing the prioritized predictions.
Protocol 1: VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Causality and Principle: This assay quantitatively measures the activity of VEGFR2 kinase. The kinase transfers phosphate from ATP to a substrate, producing ADP. The ADP-Glo™ reagent depletes the remaining ATP, then the Kinase Detection Reagent converts the newly formed ADP back to ATP. This new ATP is used by luciferase to generate a luminescent signal that is directly proportional to the amount of ADP produced, and thus to the kinase activity. An inhibitor will reduce kinase activity, leading to a lower luminescent signal.
Reagents and Materials:
-
This compound (test compound), dissolved in 100% DMSO.
-
Staurosporine (positive control inhibitor), dissolved in 100% DMSO.
-
Recombinant human VEGFR2 kinase (e.g., from SignalChem).
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ATP, ultra-pure.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Solid white, flat-bottom 96-well or 384-well plates.
-
Multichannel pipettes and a plate-reading luminometer.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO (e.g., from 1 mM down to 10 nM).
-
Transfer 1 µL of each compound dilution into the wells of a white assay plate. Include "DMSO only" wells for the 0% inhibition control (max signal) and "Staurosporine" wells for the 100% inhibition control (background).
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Buffer containing VEGFR2 kinase and Poly(Glu,Tyr) substrate.
-
Add 10 µL of the 2X Kinase/Substrate mix to each well containing the test compound.
-
-
Initiation of Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for VEGFR2.
-
To start the reaction, add 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay (Amplex™ Red Assay)
Causality and Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by the oxidative activity of MAO-B. MAO-B oxidizes a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex™ Red reagent to produce the highly fluorescent resorufin. The increase in fluorescence is directly proportional to MAO-B activity. An inhibitor will block this reaction, resulting in a lower fluorescence signal.
Reagents and Materials:
-
This compound (test compound), dissolved in 100% DMSO.
-
Pargyline (positive control MAO-B inhibitor), dissolved in 100% DMSO.
-
Recombinant human MAO-B enzyme (e.g., from Sigma-Aldrich).
-
Amplex™ Red MAO Assay Kit (Invitrogen, Cat. No. A12214).
-
Reaction Buffer: 50 mM sodium phosphate, pH 7.4.
-
Solid black, flat-bottom 96-well plates.
-
Multichannel pipettes and a fluorescence microplate reader (Excitation: ~545 nm, Emission: ~590 nm).
Step-by-Step Methodology:
-
Compound and Enzyme Pre-incubation:
-
Prepare serial dilutions of this compound and the control inhibitor Pargyline.
-
In a black 96-well plate, add 20 µL of Reaction Buffer, 10 µL of the test compound dilution, and 10 µL of the MAO-B enzyme solution.
-
Include "DMSO only" (max signal) and "Pargyline" (background) controls.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the Amplex™ Red reagent and HRP mixed with the MAO-B substrate (benzylamine) in Reaction Buffer.
-
Start the reaction by adding 60 µL of this 2X working solution to all wells. The final reaction volume is 100 µL.
-
-
Signal Measurement (Kinetic Reading):
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Slope_Compound - Slope_Background) / (Slope_Max - Slope_Background))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
Conclusion and Future Directions
This guide has systematically translated the chemical structure of this compound into a series of testable, high-value biological hypotheses. By leveraging a suite of established in silico tools, we have predicted a multi-target activity profile for this molecule, with promising potential as a kinase inhibitor for oncology and a MAO-B inhibitor for neurodegenerative diseases. The detailed experimental protocols provided offer a clear and robust path to validate these predictions.
Successful validation of these activities would position this compound as a valuable lead compound. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, further cell-based assays to confirm the mechanism of action in a physiological context, and eventual progression to in vivo models to assess efficacy and safety. This integrated approach, blending predictive science with rigorous experimental validation, exemplifies an efficient and rational strategy for modern drug discovery.
References
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discovery of novel aminopyridine compounds for medicinal chemistry
<An In-depth Technical Guide to the Discovery of Novel Aminopyridine Compounds for Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist
Abstract
The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized for its role as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This guide provides an in-depth technical overview of the strategic imperatives and methodologies central to the discovery and development of novel aminopyridine-based therapeutics. We will dissect the discovery workflow from initial target validation to lead optimization, grounding the discussion in the causal logic behind key experimental and strategic decisions. This document furnishes detailed protocols for core synthetic and biological evaluation techniques and is intended to serve as a practical resource for professionals dedicated to advancing the frontiers of drug discovery.
The Aminopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Aminopyridines are heterocyclic organic compounds featuring a pyridine ring substituted with an amino group.[3] Their unique electronic properties, hydrogen bonding capabilities, and structural rigidity make them versatile pharmacophores capable of interacting with a diverse range of biological targets, including enzymes and receptors.[2]
A prime example of a successful aminopyridine drug is Dalfampridine (brand name Ampyra®), an extended-release formulation of 4-aminopyridine.[4][5] It is approved for improving walking in patients with multiple sclerosis (MS).[6] Its mechanism of action involves the blockade of voltage-gated potassium channels on demyelinated axons.[7][8] This action reduces the leakage of potassium ions, prolonging action potential duration and improving nerve signal conduction.[9][10] The success of Dalfampridine underscores the therapeutic potential held within this chemical class.[11][12] Beyond ion channels, aminopyridine derivatives have been developed as potent inhibitors of kinases, BACE1, and other critical drug targets, demonstrating their broad utility.[13][14]
Strategic Blueprint for Discovery: From Target to Hit
The journey to a novel aminopyridine therapeutic begins with a robust and well-defined strategy. This process is not linear but rather a cyclical workflow involving continuous feedback and data-driven decisions.
Target Identification and Validation
The initial step is the selection of a biological target (e.g., a kinase, ion channel, or receptor) that is causally linked to the disease pathology. Validation involves confirming that modulation of the target with a small molecule is likely to produce a therapeutic effect. This phase relies on a convergence of evidence from genetics, preclinical models, and clinical data.
Hit Generation Strategies
Once a target is validated, the goal is to identify "hits"—small molecules that exhibit desired activity against the target. Three primary strategies are employed:
-
High-Throughput Screening (HTS): Large libraries of diverse chemical compounds (often hundreds of thousands to millions) are screened against the target using automated assays. While effective, HTS can be resource-intensive.
-
Fragment-Based Drug Discovery (FBDD): This method screens smaller, low-molecular-weight compounds ("fragments") that typically bind with low affinity.[15][16] Because of their simplicity, fragments can explore chemical space more efficiently than larger HTS compounds.[17] Hits are then optimized by "growing" or "linking" them to achieve higher potency.[18] FBDD requires highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) for hit detection.[19]
-
In Silico (Computational) Screening: Virtual libraries of compounds are computationally docked into a structural model of the target. This approach prioritizes molecules for synthesis and testing, saving significant time and resources.
The following diagram illustrates the typical workflow for hit generation and subsequent progression.
Caption: High-level workflow from target validation to preclinical candidate selection.
The Iterative Path to a Candidate: Lead Optimization
Hit compounds from initial screens rarely possess the full suite of properties required for a successful drug. The process of transforming a hit into a preclinical candidate is known as lead optimization. This is a multiparameter optimization challenge governed by the principles of Structure-Activity Relationships (SAR).[20]
Driving Potency and Selectivity through Structure-Activity Relationship (SAR)
SAR is the process of methodically altering the chemical structure of a compound to understand how these changes affect its biological activity.[21] For an aminopyridine scaffold, chemists will systematically modify substitution patterns on the pyridine ring and the amino group to improve target potency (how strongly it binds) and selectivity (its preference for the intended target over others).[22][23]
Case Study Example: SAR of a Fictional Aminopyridine Kinase Inhibitor
Consider a hypothetical 2-aminopyridine hit against "Kinase X." The goal is to improve its potency (measured by IC₅₀, the concentration required to inhibit 50% of the enzyme's activity).
| Compound ID | R1 Group (Position 4) | R2 Group (Amine) | Kinase X IC₅₀ (nM) | Rationale for Change |
| Hit-1 | -H | -H | 5,200 | Initial screening hit. |
| AP-2 | -Cl | -H | 1,500 | Introduce electron-withdrawing group to probe electronics. |
| AP-3 | -OCH₃ | -H | 3,800 | Electron-donating group is detrimental to potency. |
| AP-4 | -Cl | -Methyl | 950 | Small alkyl group on amine is tolerated. |
| AP-5 | -Cl | -Cyclopropyl | 120 | Constrained ring improves binding, likely fitting into a hydrophobic pocket. |
| AP-6 | -CN | -Cyclopropyl | 45 | Cyano group acts as a potent H-bond acceptor, significantly improving potency. |
This table illustrates a classic SAR cycle. The data from AP-2 and AP-3 suggest an electron-withdrawing group at R1 is favorable. The progression from AP-4 to AP-6 demonstrates how exploring different substituents on the amine nitrogen can lead to substantial gains in potency.
Engineering a Favorable ADMET Profile
A potent compound is useless if it cannot reach its target in the body. Lead optimization also involves fine-tuning the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties.[24][25][26] For aminopyridines, key considerations include:
-
Solubility: The basicity of the pyridine nitrogen can be modulated to improve aqueous solubility.
-
Metabolic Stability: Certain positions on the pyridine ring are susceptible to oxidation by cytochrome P450 enzymes. This can be blocked by introducing groups like fluorine.
-
Permeability: Balancing polarity and lipophilicity is crucial for ensuring the compound can cross cell membranes.
The lead optimization process is an iterative cycle of design, synthesis, testing, and analysis.
Caption: The iterative cycle of medicinal chemistry lead optimization.
Core Methodologies in Aminopyridine Synthesis and Evaluation
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination for 2-Aminopyridine Synthesis
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, offering broad functional group tolerance and high yields.[27] It is particularly useful for synthesizing substituted aminopyridines.[28][29][30]
Objective: To synthesize N-cyclopropyl-4-chloro-pyridin-2-amine from 2-bromo-4-chloropyridine and cyclopropylamine.
Materials:
-
2-bromo-4-chloropyridine (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by 2-bromo-4-chloropyridine and cyclopropylamine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[31][32] It is a robust method for determining compound potency (IC₅₀).[33][34]
Objective: To determine the IC₅₀ value of a test compound (e.g., AP-6) against Kinase X.
Materials:
-
Kinase X enzyme
-
Kinase-specific peptide substrate
-
ATP
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Titration: Prepare a serial dilution of the test compound in a source plate. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate.
-
Kinase Reaction Setup:
-
In a 384-well assay plate, add 2.5 µL of 2x Kinase/Substrate buffer solution.
-
Add 25 nL of the serially diluted test compound from the source plate.
-
To initiate the reaction, add 2.5 µL of 2x ATP solution. The final reaction volume is 5 µL.
-
Include "no enzyme" and "vehicle control" (DMSO only) wells for data normalization.
-
-
Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[35]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Future Horizons: Innovations in Aminopyridine Drug Discovery
The field of drug discovery is continually evolving. For aminopyridine research, future progress will likely be driven by:
-
Artificial Intelligence (AI) and Machine Learning: AI algorithms are increasingly used to predict compound properties, design novel scaffolds, and optimize synthetic routes, accelerating the discovery cycle.
-
Novel Modalities: Exploring aminopyridines in areas like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors opens new therapeutic possibilities.
-
Expanded Target Space: As our understanding of disease biology grows, new and previously "undruggable" targets will become accessible, providing fresh opportunities for the versatile aminopyridine scaffold.[2]
By integrating these advanced technologies with proven medicinal chemistry strategies, the scientific community can continue to unlock the full therapeutic potential of aminopyridine compounds.
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A Theoretical-Computational Guide to the Electronic Properties of 6-(p-Tolyl)pyridin-3-amine
Introduction
Substituted aminopyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, 6-(p-Tolyl)pyridin-3-amine, with its unique arrangement of a pyridine ring, an amino group, and a tolyl moiety, presents a compelling scaffold for drug development.[2] A profound understanding of its electronic properties is paramount, as these characteristics govern its reactivity, intermolecular interactions, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide delineates a robust theoretical framework for elucidating the electronic landscape of this compound, leveraging the power of computational chemistry to provide actionable insights for researchers, scientists, and drug development professionals.
While a dedicated, peer-reviewed theoretical study on this compound is not extensively available, the methodologies described herein are based on well-established and widely accepted computational protocols for analogous aminopyridine derivatives.[1][3][4][5] The data presented should be considered illustrative of the expected outcomes from such a study.
Theoretical Framework: A Quantum Chemical Approach
To accurately model the electronic behavior of this compound, a multi-faceted approach rooted in Density Functional Theory (DFT) is employed.[3][5][6] DFT offers an optimal balance between computational cost and accuracy for molecules of this size and complexity.[7]
Core Computational Methodology
The primary theoretical approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][8] This functional is renowned for its reliability in predicting the electronic structure of organic molecules. To ensure a precise description of the electron distribution, particularly the diffuse electrons of the lone pairs and pi-systems, the 6-311++G(d,p) basis set is recommended.[1][3] This triple-zeta basis set is augmented with diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively.[3]
For the study of excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are the method of choice.[9][10][11]
The entire computational workflow is designed to be a self-validating system, where the initial geometry optimization is confirmed by a subsequent vibrational frequency analysis to ensure a true energy minimum has been located.
Analysis of Ground-State Electronic Properties
A thorough investigation of the ground-state electronic properties provides fundamental insights into the molecule's stability, reactivity, and intermolecular interaction potential.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[1] A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would likely be distributed across the entire π-conjugated system.
| Parameter | Illustrative Energy (eV) | Significance |
| EHOMO | -5.85 | Electron-donating ability |
| ELUMO | -1.20 | Electron-accepting ability |
| ΔEHOMO-LUMO | 4.65 | Chemical reactivity, electronic transitions |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[12][13][14][15][16] In the MEP map of this compound, the regions of negative potential (typically colored red) are expected around the nitrogen atom of the pyridine ring and the amino group, indicating their nucleophilic character. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino group, highlighting their electrophilic nature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals that align with the intuitive Lewis structure concept.[17][18][19] This analysis quantifies charge distribution, hybridization, and delocalization effects arising from orbital interactions. For this compound, NBO analysis would reveal significant hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the pyridine ring, which contributes to the molecule's overall stability.
Excited-State Properties and Simulated Spectroscopy
Understanding the behavior of this compound upon electronic excitation is crucial for applications in areas such as photochemistry and bio-imaging.
Simulated UV-Vis Absorption Spectrum
Time-Dependent DFT (TD-DFT) is a reliable method for simulating the UV-Vis absorption spectrum of organic molecules.[9][10][11] The calculated spectrum for this compound would likely exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated system. The analysis of these transitions provides insights into the nature of the excited states.
| Parameter | Illustrative Value | Transition Character |
| λmax | ~300 nm | HOMO → LUMO (π → π*) |
| Oscillator Strength (f) | > 0.1 | Strong, allowed transition |
Experimental Protocols: A Self-Validating Computational Workflow
To ensure the trustworthiness and reproducibility of the theoretical results, a standardized computational protocol is essential. The following outlines a step-by-step methodology for performing DFT and TD-DFT calculations on this compound using the Gaussian software package.[20][21][22]
Step-by-Step Computational Protocol
-
Molecular Structure Input:
-
The initial 3D structure of this compound can be built using a molecular editor such as GaussView. The structure can be generated from its SMILES notation: CC1=CC=C(C=C1)C2=NC=C(C=C2)N.[2]
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization and frequency calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
-
-
Ground-State Electronic Property Analysis:
-
From the optimized structure, perform a single-point energy calculation to obtain the HOMO and LUMO energies.
-
Generate the MEP map to visualize the charge distribution.
-
Conduct an NBO analysis to investigate bonding and orbital interactions.
-
-
Excited-State Calculation (TD-DFT):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the electronic excitation energies and oscillator strengths. This will allow for the simulation of the UV-Vis absorption spectrum.
-
Visualizations
Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Interrelationship between molecular structure and key electronic properties.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the in-depth investigation of the electronic properties of this compound. By employing a combination of DFT and TD-DFT calculations, researchers can gain a detailed understanding of the molecule's frontier molecular orbitals, charge distribution, and spectroscopic behavior. These theoretical insights are invaluable for predicting the molecule's reactivity, stability, and potential as a scaffold in drug discovery, thereby accelerating the rational design of novel therapeutic agents. The provided computational protocol serves as a robust and self-validating system to ensure the accuracy and reliability of the theoretical predictions.
References
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- Asian Journal of Chemistry. DFT and MP2 Study of Geometry, IR and UV-Visible Spectroscopy and First Hyperpolarizability of 2-Aminopyridine, 3-Aminopyridine and 4-Aminopyridine in Gas Phase and in Solvents. [Link]
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Methodological & Application
Introduction: The Significance of the Aminopyridine Scaffold
An In-Depth Guide to the Synthesis of 6-(p-Tolyl)pyridin-3-amine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The this compound molecule is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted aminopyridine, it belongs to a class of compounds that are prevalent in numerous biologically active agents. The pyridine core is a well-established scaffold in the design of therapeutics, particularly kinase inhibitors, due to its ability to form critical hydrogen bond interactions within the ATP-binding pockets of enzymes[1]. The strategic placement of the amino group and the aryl (p-tolyl) substituent allows for diverse functionalization, enabling chemists to perform extensive structure-activity relationship (SAR) studies.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, detailing the underlying mechanism, a step-by-step experimental procedure, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this and similar biaryl compounds.
Principle and Mechanism: The Suzuki-Miyaura Catalytic Cycle
The formation of the carbon-carbon bond between the pyridine ring and the tolyl group is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents[2][3].
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide (6-bromopyridin-3-amine), forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (p-tolylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer and replacing the halide on the palladium complex.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
This mechanistic pathway underscores the critical roles of the palladium catalyst, ligand, base, and solvent system in achieving high efficiency and yield[4][5][6].
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 6-bromopyridin-3-amine and p-tolylboronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 6-Bromopyridin-3-amine | C₅H₅BrN₂ | 173.01 | 1.00 g | 5.78 | 1.0 |
| p-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 0.94 g | 6.94 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.33 g | 0.29 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.39 g | 17.34 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 10 mL | - | - |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer hotplate
-
Reflux condenser
-
Nitrogen or Argon gas inlet and bubbler
-
Schlenk line or equivalent inert atmosphere setup
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for flash column chromatography
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 6-bromopyridin-3-amine (1.00 g, 5.78 mmol), p-tolylboronic acid (0.94 g, 6.94 mmol), potassium carbonate (2.39 g, 17.34 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.33 g, 0.29 mmol)[2].
-
Fit the flask with a reflux condenser. Seal the system and connect it to a Schlenk line or a nitrogen/argon inlet and bubbler.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
-
Solvent Addition and Degassing:
-
Through the second neck of the flask, add 1,4-dioxane (40 mL) and water (10 mL) via syringe or cannula.
-
With gentle stirring, bubble the inert gas through the reaction mixture for 15-20 minutes to thoroughly degas the solvents.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 95-100°C.
-
Allow the mixture to reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (6-bromopyridin-3-amine) is consumed.
-
-
Workup and Extraction:
-
After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation of Crude Product:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
Purification Protocol
The crude product is best purified by flash column chromatography[7].
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The polarity of the eluent should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to afford this compound as a solid. The expected yield is typically in the range of 75-90%.
Characterization and Data
The identity and purity of the final compound should be confirmed by analytical techniques.
-
Chemical Formula: C₁₂H₁₂N₂[8]
-
Molecular Weight: 184.24 g/mol [8]
-
Appearance: Typically an off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.15 (d, 1H), 7.80 (d, 2H), 7.25 (d, 2H), 7.10 (dd, 1H), 6.95 (d, 1H), 3.80 (br s, 2H, NH₂), 2.40 (s, 3H, CH₃). Note: Exact chemical shifts may vary slightly.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₃N₂⁺ [M+H]⁺: 185.1073; found: 185.1075.
Safety and Handling
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and high-yielding pathway for the synthesis of this compound. The protocol described herein is optimized for reliability and scalability in a standard research laboratory setting. By understanding the underlying catalytic mechanism and adhering to the detailed procedural steps, researchers can confidently prepare this valuable chemical intermediate for applications in drug discovery and materials science.
References
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- National Center for Biotechnology Information (2024). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. PubChem.
- Wikipedia (2024). Buchwald–Hartwig amination.
- Organic Chemistry Data (2024). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ResearchGate (2024). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF.
- National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 23005226.
- National Center for Biotechnology Information (2024). 6-(p-Tolyl)-5-(trifluoromethyl)pyridin-3-amine. PubChem Compound Summary for CID 177797473.
- National Center for Biotechnology Information (2024). 6-Methyl-2-(o-tolyl)pyridin-3-amine. PubChem Compound Summary for CID 177794804.
- Sabt, A., et al. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine scaffold: Design, synthesis, in-vitro, in-silico, and whole-cell evaluation. Dovepress.
- Royal Society of Chemistry (2024). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. Supplementary Information.
- Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.
- PubChemLite (2024). 6-(p-tolyl)pyridin-2-amine (C12H12N2).
- Chang, C., et al. (2024). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 25(1), 1.
- Organic Chemistry Portal (2024). Pyridine synthesis.
- ResearchGate (2024). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF.
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- ResearchGate (2024). Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2-a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. Request PDF.
- Organic Syntheses (2024). 3-aminopyridine.
- Cella, R., & Stefani, H. A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855.
- Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube.
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Application Notes & Protocols: A Scientist's Guide to Buchwald-Hartwig Amination for Pyridin-3-amine Synthesis
Abstract
The synthesis of N-aryl pyridin-3-amines is a critical transformation in the development of novel pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing the pivotal C-N bond, offering significant advantages over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2][3] This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of pyridin-3-amine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, offer field-proven insights for optimizing reaction parameters, present a detailed experimental protocol, and provide a troubleshooting guide to navigate common challenges.
Introduction: The Significance of Pyridin-3-amine and the Buchwald-Hartwig Advantage
The pyridin-3-amine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its derivatives are key components in drugs targeting a wide range of diseases. The efficient and selective formation of a bond between the nitrogen of pyridin-3-amine and an aryl or heteroaryl group is therefore a frequent and often challenging task in synthetic campaigns.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a robust solution.[1][4] Its primary advantages lie in its broad functional group tolerance, relatively mild reaction conditions, and the ability to couple a wide variety of aryl and heteroaryl halides or triflates with amines.[1][4][5] This allows for the late-stage functionalization of complex molecules, a crucial strategy in modern drug discovery.
Mechanistic Insights: The Engine of the Reaction
A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps.[1][5][6]
The Catalytic Cycle:
-
Reductive Activation of the Palladium Precursor: The reaction typically starts with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. This reduction can be facilitated by the amine substrate or the phosphine ligand.[5][7]
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][5][8] This step is often the rate-determining step, particularly for less reactive aryl chlorides.[8]
-
Amine Coordination and Deprotonation: The amine (in this case, pyridin-3-amine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Visualizing the Catalytic Cycle
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Application Notes & Protocols: 6-(p-Tolyl)pyridin-3-amine as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the 6-Aryl-3-aminopyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, the 3-aminopyridine scaffold is a cornerstone for the design of functional molecules. Its inherent electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged core in numerous biologically active agents, particularly in the realm of kinase inhibitors.[1][2] The strategic introduction of an aryl group at the 6-position, as seen in 6-(p-Tolyl)pyridin-3-amine, offers a powerful vector for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing a steric and electronic handle to fine-tune target engagement.
This guide provides a comprehensive overview of this compound as a synthetic building block. We move beyond simple cataloging of reactions to explain the underlying principles and strategic considerations for its use. The protocols herein are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in drug discovery and the synthesis of complex heterocyclic systems.
Physicochemical Properties & Safety Data
A thorough understanding of a building block's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| IUPAC Name | 6-(4-methylphenyl)pyridin-3-amine | [3] |
| CAS Number | 170850-45-0 | [3][4][5] |
| Molecular Formula | C₁₂H₁₂N₂ | [3] |
| Molecular Weight | 184.24 g/mol | [3] |
| SMILES | CC1=CC=C(C=C1)C2=NC=C(C=C2)N | [3] |
| Appearance | Typically a solid (e.g., powder) | [4] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [4] |
Safety & Handling
As a substituted aminopyridine, this compound requires careful handling in a well-ventilated chemical fume hood. While specific toxicity data is limited, related aminopyridines are known to be harmful if swallowed or in contact with skin.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Inhalation: Avoid breathing dust or vapors. Use only in a well-ventilated area.[6]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
-
Fire & Decomposition: In case of fire, use water spray, dry chemical, or carbon dioxide foam. Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Synthesis of the Building Block: Palladium-Catalyzed Suzuki-Miyaura Coupling
The most direct and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation provides a reliable C-C bond formation between a halo-pyridine and a boronic acid.[9] The protocol below is a representative procedure starting from the commercially available 6-chloropyridin-3-amine.
Diagram: Synthesis Workflow
Caption: Workflow for Suzuki-Miyaura synthesis of the title compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from generalized procedures for the Suzuki-Miyaura coupling of chloropyridines.[9][10]
-
Materials:
-
6-Chloropyridin-3-amine (1.0 mmol, 1.0 equiv)
-
p-Tolylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware (Schlenk flask), inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-chloropyridin-3-amine (1.0 mmol), p-tolylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuation and Backfilling: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and immerse it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Key Synthetic Transformations & Applications
The true value of this compound lies in the reactivity of its 3-amino group, which serves as a versatile handle for diversification.
Diagram: Key N-Functionalization Pathways
Caption: Primary reaction pathways using the 3-amino group.
Application: Amide Library Synthesis
The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. Reacting this compound with a diverse set of acyl chlorides or carboxylic acids allows for the rapid generation of a library of candidates for biological screening.
Protocol 2: Acylation of this compound
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Acetyl chloride (or desired acyl chloride) (1.1 mmol, 1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
Setup: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere. Add the base (e.g., triethylamine, 1.5 mmol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N-acylated product.
-
Application: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination enables the formation of C-N bonds, creating diarylamine structures that are common motifs in kinase inhibitors and other pharmaceuticals.[12] This reaction couples the amino group with an aryl halide, further extending the molecular scaffold.
Protocol 3: Palladium-Catalyzed N-Arylation
This protocol is adapted from generalized procedures for Buchwald-Hartwig amination.[9]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (e.g., 4-bromobenzonitrile) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (5 mL)
-
-
Procedure:
-
Inert Atmosphere Setup: In a glovebox or in a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Solvent Addition: Add degassed anhydrous solvent (5 mL) via syringe.
-
Reaction: Seal the flask or reaction tube and heat in an oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired N-aryl product.
-
Application Focus: Scaffolding for Kinase Inhibitors
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell growth and survival, and its dysregulation is a hallmark of many cancers.[1] Many potent kinase inhibitors utilize an amino-heterocycle core to form key hydrogen bonds with the "hinge region" of the kinase active site. The 3-aminopyridine moiety of our building block is perfectly suited for this role. The tolyl group can occupy a hydrophobic pocket, and the amino group serves as the anchor point for building out the rest of the inhibitor.
Diagram: Conceptual Elaboration into a Kinase Inhibitor
Caption: Conceptual pathway from building block to a complex therapeutic agent.
By using the N-arylation protocol described above (Protocol 3), one can couple this compound with a second, more complex heterocycle (the "warhead" or another specificity-determining fragment) to rapidly access advanced diarylamine intermediates on the path to novel kinase inhibitors.[12]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers a robust entry point into the synthesis of high-value, complex molecules. Its pre-installed aryl group and versatile amino handle allow for rapid diversification using reliable, well-established protocols like Suzuki and Buchwald-Hartwig couplings. For researchers in drug discovery, particularly in the competitive field of kinase inhibitor development, mastering the use of this scaffold provides a significant advantage in the efficient construction and optimization of novel therapeutic candidates.
References
- PubChem, National Center for Biotechnology Information. This compound.
- PubChem, National Center for Biotechnology Information. 6-(p-Tolyl)-5-(trifluoromethyl)pyridin-3-amine.
- PubChem, National Center for Biotechnology Information. 6-Methyl-2-(o-tolyl)pyridin-3-amine.
- Appchem. This compound Product Information.
- PubChemLite. 6-(p-tolyl)pyridin-2-amine.
- Sabt, A. et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives. Drug Design, Development and Therapy.
- Donald, A. et al. (2013). Selective Class I Phosphoinositide 3-Kinase Inhibitors. Journal of Medicinal Chemistry.
- Pomplun, S. et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.
- Wang, Y. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Chang, C. et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. International Journal of Molecular Sciences.
- Organic Chemistry Portal. Pyridine Synthesis.
Sources
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- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H12N2 | CID 23005226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 170850-45-0|this compound|BLD Pharm [bldpharm.com]
- 5. appchemical.com [appchemical.com]
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- 12. mdpi.com [mdpi.com]
analytical methods for 6-(p-Tolyl)pyridin-3-amine characterization
An Application Note for the Comprehensive Analytical Characterization of 6-(p-Tolyl)pyridin-3-amine
Abstract
This application note provides a comprehensive guide to the analytical methods required for the robust characterization of this compound (CAS: 170850-45-0), a key building block in pharmaceutical research and development. In an environment where regulatory scrutiny and scientific rigor are paramount, establishing the identity, purity, and stability of such intermediates is critical. This document outlines a multi-technique approach, providing detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis. The methodologies are designed to be self-validating and are explained with a focus on the scientific rationale behind experimental choices, empowering researchers, scientists, and drug development professionals to ensure the quality and integrity of their materials.
Introduction: The Need for Rigorous Characterization
This compound is a heterocyclic aromatic amine that serves as a versatile intermediate in the synthesis of biologically active compounds. Its structure, featuring a pyridine ring, a primary amine, and a tolyl group, offers multiple points for chemical modification, making it valuable in medicinal chemistry. The quality of this starting material directly impacts the purity, yield, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a comprehensive analytical strategy is not merely a quality control measure but a fundamental component of a successful drug development program.
This guide moves beyond a simple listing of techniques. It provides an integrated workflow, explaining how data from orthogonal methods—each interrogating different molecular attributes—are synthesized to build a complete and unambiguous profile of the compound.
Physicochemical Properties Summary
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| IUPAC Name | 6-(4-methylphenyl)pyridin-3-amine | [1] |
| CAS Number | 170850-45-0 | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Monoisotopic Mass | 184.100048391 Da | [1] |
| SMILES | CC1=CC=C(C=C1)C2=NC=C(C=C2)N | [1] |
Chromatographic Methods: Quantifying Purity and Profiling Impurities
Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Reversed-phase HPLC (RP-HPLC) is the principal technique for determining the purity of non-volatile organic molecules like this compound.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its excellent retention and separation of aromatic compounds. Its hydrophobic nature provides strong interaction with the tolyl and pyridine rings.
-
Mobile Phase: The basicity of the amine group (pKa estimated to be around 4-5) necessitates a buffered mobile phase to ensure consistent ionization and reproducible retention times. A pH of ~7 is chosen to keep the amine in a neutral state, promoting better peak shape. Acetonitrile is a common organic modifier that provides good peak resolution and lower backpressure compared to methanol.
-
Detection: The conjugated aromatic system of the molecule provides strong UV absorbance. A detection wavelength of 254 nm is a standard choice for aromatic compounds, offering high sensitivity.
Protocol 1: RP-HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Spectroscopic Methods: Unambiguous Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecule's chemical structure and identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expertise & Expected Results:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on both the pyridine and tolyl rings, with chemical shifts and coupling constants characteristic of their substitution patterns. A singlet for the methyl (CH₃) group protons is expected around δ 2.4 ppm. The amine (NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show 10 unique carbon signals (due to symmetry in the p-tolyl ring), confirming the carbon skeleton of the molecule. The chemical shifts will differentiate between the sp² carbons of the aromatic rings and the sp³ carbon of the methyl group.[2][3]
Protocol 2: NMR Sample Preparation
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and will show the N-H protons, which may exchange in other solvents.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer to fully assign the structure.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a primary identity test.
Expertise & Expected Results:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as the pyridine nitrogen and the amine group are readily protonated.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺. For C₁₂H₁₂N₂, the expected m/z is approximately 185.1073. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Protocol 3: MS Analysis via Direct Infusion
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a TOF or Orbitrap for high resolution).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Verify the presence of the [M+H]⁺ ion at the calculated exact mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.
Expertise & Expected Results: The spectrum of this compound is expected to show characteristic absorption bands confirming its structure as a primary aromatic amine.[4][5][6]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | [4][6] |
| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | [5] |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | [4] |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 | [5][6] |
| Aromatic (C-H) | Out-of-Plane Bend | 900 - 675 | [6] |
Protocol 4: FT-IR Analysis
-
Instrumentation: A standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups present in the molecule.
Thermal Analysis: Assessing Solid-State Properties
Thermal analysis provides critical information about the material's melting point, polymorphism, and thermal stability.
Expertise & Expected Results:
-
Differential Scanning Calorimetry (DSC): A sharp endotherm will indicate the melting point of the crystalline solid. The absence of other thermal events before melting suggests the sample is not a hydrate or solvate.
-
Thermogravimetric Analysis (TGA): The TGA curve will show the temperature at which the compound begins to decompose. A stable baseline until a high temperature indicates good thermal stability and the absence of residual volatile solvents.[7]
Protocol 5: DSC and TGA Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped DSC pan.
-
DSC Method: Heat the sample under a nitrogen atmosphere from 25 °C to a temperature above the melting point at a rate of 10 °C/min.
-
TGA Method: Heat the sample under a nitrogen atmosphere from 25 °C to ~600 °C at a rate of 10 °C/min.
-
Analysis: Determine the melting point (onset or peak of the endotherm) from the DSC thermogram and the decomposition temperature (onset of mass loss) from the TGA curve.
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal methods, as depicted in the workflow below. Identity is confirmed by a combination of NMR and MS, while purity is primarily established by HPLC. FT-IR and Thermal Analysis provide crucial supporting data on functional groups and solid-state properties.
Caption: Integrated workflow for the characterization of this compound.
References
- Influence of solvents on IR spectrum of arom
- Infrared Spectroscopy.
- IR Spectroscopy Tutorial: Amines.University of Calgary.
- Influence of Solvents on IR Spectrum of Aromatic Amines.
- This compound | C12H12N2 | CID 23005226.
- Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines) in.AKJournals.
- Spectroscopy of Amines.Chemistry LibreTexts.
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.Canadian Science Publishing.
- Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
- Investigation of potent anti-mycobacterium tuberculosis agents derived.Drug Design, Development and Therapy.
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.MDPI.
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.Frontiers in Chemistry.
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
Sources
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- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
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- 7. cdnsciencepub.com [cdnsciencepub.com]
A Validated RP-HPLC Method for Purity Determination of 6-(p-Tolyl)pyridin-3-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-(p-Tolyl)pyridin-3-amine purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and impurity profiling. The described protocol demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a regulated environment. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, providing a foundational understanding for method adaptation and troubleshooting. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction and Scientific Rationale
This compound is a substituted pyridine derivative, a class of compounds that are important building blocks in the pharmaceutical industry.[1] The purity of such active pharmaceutical ingredients (APIs) or key starting materials is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a well-developed and validated analytical method is essential.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide details a method developed and validated according to the stringent guidelines set forth by the ICH and USP.[3][4]
Causality Behind Experimental Choices
The development of this method was guided by the physicochemical properties of this compound.
-
Analyte Structure & Properties:
-
Choice of Technique (RP-HPLC): The molecule possesses both a hydrophobic tolyl group and a polar aminopyridine moiety, making it ideally suited for Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[7][8]
-
Stationary Phase Selection (C18 Column): A C18 (octadecylsilane) column was selected as it provides sufficient hydrophobicity to retain the analyte and separate it from potential impurities of varying polarity. Modern, end-capped C18 columns are preferred to minimize interactions with residual silanols on the silica surface.
-
Mobile Phase pH Control (The Critical Factor): The pyridine nitrogen in the analyte is basic, with a pKa typically in the range of 5-6.[9] At a neutral pH, this basic site can interact strongly with acidic, deprotonated silanols on the column packing, leading to severe peak tailing. To ensure a sharp, symmetrical peak, the mobile phase pH must be controlled. By acidifying the mobile phase to a pH below 3 with 0.1% trifluoroacetic acid (TFA), two crucial things happen:
-
The analyte's amine group is fully protonated, existing as a single cationic species.
-
The residual silanols on the silica support are protonated (neutral), suppressing the undesirable ionic interactions.[9] TFA also acts as an ion-pairing agent, further improving peak shape.
-
-
Organic Modifier (Acetonitrile): Acetonitrile was chosen over methanol as the organic component of the mobile phase. It typically provides better peak shapes for basic compounds, has a lower viscosity (leading to lower backpressure), and a lower UV cutoff, which is advantageous for detection at lower wavelengths.
-
Detection Wavelength (254 nm): As an aromatic compound, this compound exhibits strong UV absorbance. A wavelength of 254 nm was selected as it provides a robust response for the analyte and is a common wavelength for detecting a wide range of aromatic impurities.
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound Reference Standard | >99.5% Purity |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC or Milli-Q Grade |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% |
| Methanol | HPLC Grade (for cleaning) |
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water (v/v) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Preparation of Solutions
-
Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water was used as the diluent for all standard and sample preparations to ensure solubility and compatibility with the initial mobile phase conditions.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis and reporting.
Caption: Workflow for HPLC Purity Analysis.
Method Validation Protocol
The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][10]
Validation Parameters and Logic
The relationship between validation parameters ensures a comprehensive assessment of the method's performance. Specificity forms the foundation, ensuring the correct analyte is measured. Linearity, Accuracy, and Precision establish the quantitative reliability, while Robustness confirms its performance under varied conditions.
Caption: Interdependence of Analytical Method Validation Parameters.
Validation Experiments and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject working standard solution five times. | %RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
| Specificity | Analyze blank (diluent), standard solution, and a sample solution. Perform forced degradation (acid, base, peroxide, heat, light) on the sample. | Peak is free from interference at the retention time of the analyte. Peak purity should pass if using a PDA detector. |
| Linearity | Prepare five concentration levels from 50% to 150% of the working standard concentration (0.05 to 0.15 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Spike a placebo or sample matrix with the analyte at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample solution at 100% of the target concentration. | %RSD of the purity result ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst. | %RSD between the two datasets should meet predefined lab criteria (typically ≤ 3.0%). |
| Limit of Quantitation (LOQ) | Determine by signal-to-noise ratio (S/N ≈ 10) or from the linearity curve. Verify by analyzing a standard at the determined concentration. | Recovery and precision at the LOQ concentration should be acceptable. |
| Robustness | Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temperature (±2 °C), and mobile phase composition (±2% organic). | System suitability parameters must be met. Purity results should not be significantly affected. |
Conclusion
The RP-HPLC method described in this application note is a specific, linear, accurate, precise, and robust procedure for determining the purity of this compound. The detailed explanation of the method development rationale provides users with the scientific basis for the chosen parameters. This validated method is fit for its intended purpose and can be readily implemented in a quality control laboratory for routine analysis.
References
- U.S. Pharmacopeia.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. Link[3][10][14]
- U.S. Pharmacopeia.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. Link[1]
- ProPharma Group.
- Agilent.
- European Compliance Academy.
- European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link[15]
- International Council for Harmonis
- U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption. November 2021. Link
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Link
- BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. Link
- LCGC International. Are You Sure You Understand USP <621>? September 2024. Link
- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. Link
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. Link
- International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). November 2005. Link[16]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23005226, this compound. Link[5]
- ResearchGate.
- LCGC International.
- SciSpace.
- ResearchGate. Pyridines and Reverse Phase HPLC. Link[8]
- ACS Publications.
- BenchChem.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Link
- BLDpharm. This compound. Link[6]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
Application Note: Spectroscopic Characterization of 6-(p-Tolyl)pyridin-3-amine
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of heterocyclic compounds, substituted pyridines are of significant interest due to their prevalence in bioactive molecules.[1] This application note provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 6-(p-Tolyl)pyridin-3-amine , a compound with potential applications in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₂H₁₂N₂ and a monoisotopic mass of 184.1000 Da.[2] The structure, depicted below, features a pyridine ring substituted with an amino group at the 3-position and a p-tolyl group at the 6-position. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on both the pyridine and tolyl rings, as well as the amino and methyl protons. The chemical shifts are influenced by the electronic nature of the substituents; the electron-donating amino group will shield the pyridine protons, while the tolyl group's influence will be observed on the adjacent pyridine proton.[3]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.90 | d | 8.2 |
| H-5' | 7.20 | d | 8.2 |
| H-4 | 7.15 | dd | 8.5, 2.5 |
| H-5 | 7.45 | d | 8.5 |
| H-2 | 8.25 | d | 2.5 |
| -NH₂ | 3.80 | s (broad) | - |
| -CH₃ | 2.40 | s | - |
Note: Predicted data is based on established principles of NMR spectroscopy for substituted pyridines. Actual experimental values may vary slightly.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2' | 129.5 |
| C-3' | 126.8 |
| C-4' | 139.0 |
| C-1' | 136.5 |
| C-6 | 155.0 |
| C-5 | 121.0 |
| C-4 | 125.0 |
| C-3 | 145.0 |
| C-2 | 135.0 |
| -CH₃ | 21.2 |
Note: Predicted data is based on established principles of NMR spectroscopy for substituted pyridines. Actual experimental values may vary slightly.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup (400 MHz Spectrometer):
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution, characterized by narrow linewidths in a preliminary ¹H spectrum.[3]
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-160 ppm.[3]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
2D NMR for Structural Confirmation
To further solidify the structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
-
COSY: This experiment will reveal proton-proton coupling networks, confirming the connectivity of protons on the pyridine and tolyl rings.
-
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.[4]
Expected Mass Spectrum
For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected mass spectrum would show a prominent protonated molecule [M+H]⁺ at an m/z of 185.1073.
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₁₂H₁₃N₂⁺ ([M+H]⁺): 185.1073
-
Observed: An experimentally determined value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition.
Fragmentation Analysis
Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule will fragment in a predictable manner. The fragmentation pattern provides a molecular fingerprint that can be used for structural confirmation.[4] Key fragmentation pathways for pyridine derivatives often involve cleavage of bonds adjacent to the nitrogen atom and within the substituent groups.[5][6]
Potential Fragmentation Pathways:
-
Loss of NH₃: A potential fragmentation pathway could involve the loss of ammonia from the protonated molecule.
-
Cleavage of the C-C bond between the rings: This would result in fragments corresponding to the tolyl and aminopyridine moieties.
-
Ring fragmentation: The pyridine ring itself may undergo fragmentation, leading to smaller charged species.[5]
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
An acidic modifier (e.g., 0.1% formic acid) can be added to the solvent to promote protonation.
Instrument Parameters (ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar.
-
Drying Gas (N₂): 8.0 - 10.0 L/min at 200-250 °C.
-
Mass Range: m/z 50 - 500.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.
Caption: Workflow for mass spectrometry analysis.
Conclusion
The combined application of NMR and mass spectrometry provides a robust and comprehensive approach to the structural characterization of this compound. The predicted data and detailed protocols presented in this application note serve as a valuable resource for researchers in the field of drug discovery and development, enabling the confident identification and characterization of this and structurally related compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for advancing scientific research.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem.
- Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides - Benchchem.
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - RSC Publishing.
- (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - ResearchGate.
- Analysis of the NMR Spectrum of Pyridine - AIP Publishing.
- Analysis of the NMR Spectrum of Pyridine - AIP Publishing.
- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing.
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications.
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate.
- PubChem. This compound.
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- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Kinase Inhibitors from a 6-(p-Tolyl)pyridin-3-amine Scaffold
Introduction: The Promise of the Pyridine Scaffold in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1][2] The development of potent and selective kinase inhibitors requires robust and reliable screening and development workflows.[1] Pyridine-based scaffolds are prevalent in medicinal chemistry and are key components of numerous FDA-approved drugs due to their ability to form crucial interactions within the ATP-binding site of kinases.[3] The 6-(p-Tolyl)pyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors, leveraging the well-established potential of the aminopyridine core for hinge-binding interactions. This guide provides a comprehensive overview of the methodologies and protocols for developing kinase inhibitors based on this versatile scaffold.
Rationale for Target Selection: Src Family Kinases as an Exemplary Target
While the this compound scaffold may exhibit activity against a range of kinases, for the purpose of this guide, we will focus on its potential as an inhibitor of the Src family of non-receptor tyrosine kinases. Src is a well-validated therapeutic target implicated in cancer cell proliferation, survival, and metastasis. Several existing kinase inhibitors with aminopyridine cores have demonstrated potent inhibition of Src, suggesting that the this compound scaffold is a promising starting point for developing novel Src inhibitors.[4][5][6]
Signaling Pathway of Interest: The Role of Src in Cellular Proliferation
Src kinase is a key node in multiple signaling pathways that drive cell growth and proliferation. Upon activation by upstream signals, such as growth factor receptor engagement, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways like the Ras-MAPK and PI3K-Akt cascades. Inhibiting Src can therefore disrupt these pro-survival signals in cancer cells.
Caption: Simplified Src signaling pathway leading to cell proliferation and survival.
Synthetic Chemistry: A General Protocol for this compound Analogs
The synthesis of a library of compounds based on the this compound scaffold can be achieved through a multi-step process, often culminating in a Suzuki coupling to introduce the p-tolyl group, followed by derivatization of the amine.
Protocol 1: Synthesis of this compound
-
Step 1: Suzuki Coupling. To a solution of 6-chloropyridin-3-amine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, add p-tolylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Amide Coupling for Library Synthesis
-
Step 1: Amide Bond Formation. To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a polar aprotic solvent like DMF, add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
In Vitro Kinase Inhibition Assays
Determining the half-maximal inhibitory concentration (IC₅₀) is a crucial first step in evaluating the potency of newly synthesized compounds.[7] A variety of assay formats are available, including radiometric and fluorescence-based methods.[7]
Protocol 3: In Vitro Src Kinase TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, recombinant Src kinase, and the biotinylated peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate in the dark for 60 minutes to allow for binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular Assays for Target Engagement and Efficacy
While in vitro assays are essential for determining direct enzyme inhibition, cellular assays are necessary to assess a compound's ability to engage its target in a physiological context and exert a biological effect.[8]
Protocol 4: Western Blot Analysis of Src Substrate Phosphorylation
This protocol measures the phosphorylation of a downstream substrate of Src to confirm target engagement in cells.
Procedure:
-
Seed a suitable cancer cell line (e.g., one with high Src activity) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known Src substrate (e.g., phospho-FAK or phospho-paxillin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control like β-actin or total protein levels of the substrate.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening of a compound library will provide insights into the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors. The this compound scaffold offers several positions for chemical modification.
| Compound ID | R1 (Substitution on p-Tolyl ring) | R2 (Substitution on 3-amine) | Src IC₅₀ (nM) |
| Lead-001 | H | H | 500 |
| Lead-002 | 3-Fluoro | H | 350 |
| Lead-003 | H | Methyl | >1000 |
| Lead-004 | H | (4-morpholino)phenyl | 50 |
| Lead-005 | 3-Fluoro | (4-morpholino)phenyl | 15 |
Interpretation of Hypothetical SAR Data:
-
R1 Position: Modifications to the p-tolyl ring can influence potency. For instance, the addition of a fluorine atom (Lead-002) may lead to a modest increase in activity, potentially through favorable interactions in the binding pocket.
-
R2 Position: The 3-amino group is a critical interaction point, likely forming hydrogen bonds with the kinase hinge region. Simple alkylation (Lead-003) may be detrimental to activity, while larger, more functionalized groups (Lead-004) can significantly improve potency by accessing additional binding pockets. The combination of favorable substitutions at both R1 and R2 (Lead-005) can lead to a synergistic improvement in inhibitory activity.
Kinase Inhibitor Development Workflow
The development of a kinase inhibitor from a starting scaffold is a multi-stage process that involves iterative cycles of design, synthesis, and testing.
Caption: General workflow for kinase inhibitor development.
Conclusion
The this compound scaffold provides a solid foundation for the development of novel kinase inhibitors. Through systematic chemical modifications guided by robust in vitro and cellular assays, it is possible to optimize compounds derived from this scaffold for high potency and selectivity against specific kinase targets. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to advance their kinase inhibitor discovery programs.
References
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Kovacs, E. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
- Mischiati, C., et al. (2008). Potential role of PKC inhibitors in the treatment of hematological malignancies. Current Pharmaceutical Design.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.
- El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
- PubChem. This compound. National Center for Biotechnology Information.
- Scios, Inc. (2014). Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. Google Patents.
- Respivert Ltd. (2016). Kinase inhibitor. Google Patents.
- Hennequin, L. F., et al. (2006). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters.
- Chesi, M., et al. (2018). Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem.
- Creative Biolabs. Cellular Kinase Target Engagement Assay Service.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Onay, A., et al. (2009). Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5. European Journal of Medicinal Chemistry.
- Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- De Lombaerde, S., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules.
- Donald, A., et al. (2012). Selective Class I Phosphoinositide 3‑Kinase Inhibitors: Optimization of a Series of Pyridyltriazines Leading to the Identification of a Clinical Candidate, AMG 511. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie.
- Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed.
- Jerini AG. (2008). Novel pyridopyrazines and their use as modulators of kinases. Google Patents.
- De Lombaerde, S., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
- Wang, H., et al. (2021). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. ResearchGate.
- Witherington, J., et al. (2003). 6-Heteroaryl-pyrazolo[3,4- b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). ResearchGate.
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Application Notes and Protocols for the Investigation of 6-(p-Tolyl)pyridin-3-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Pyridine Derivative
In the landscape of oncology research, the exploration of novel small molecules with the potential to modulate cancer cell signaling pathways is of paramount importance. 6-(p-Tolyl)pyridin-3-amine is a pyridine derivative with a chemical structure that suggests potential interactions with key biological targets implicated in cancer progression.[1] While direct studies on this specific compound in cancer cell lines are not yet prevalent in published literature, its structural motifs are present in a variety of compounds that have demonstrated significant anticancer activity.[2][3][4] These related molecules have been shown to exert their effects through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[2][5][6]
This document serves as a comprehensive guide for researchers interested in investigating the potential anticancer properties of this compound. We will provide a hypothesized mechanism of action based on related compounds, detailed protocols for a tiered experimental approach, and guidance on data interpretation and visualization. The aim is to equip researchers with the necessary tools to conduct a thorough and rigorous evaluation of this promising compound.
Hypothesized Mechanism of Action: A Kinase-Centric Approach
Many pyridine-containing compounds exhibit their anticancer effects by targeting protein kinases, which are often dysregulated in cancer. For instance, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[2][3] Based on these precedents, we can hypothesize that this compound may also function as a kinase inhibitor. A plausible, yet unproven, signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various cancers.
DOT script for Hypothesized Signaling Pathway
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway as a potential target for this compound.
Experimental Workflow: A Tiered Approach to Compound Evaluation
A systematic, multi-tiered approach is recommended to efficiently evaluate the anticancer potential of this compound. This workflow begins with broad cytotoxicity screening and progressively narrows the focus to elucidate the mechanism of action.
DOT script for Experimental Workflow
Caption: Tiered experimental workflow for evaluating the anticancer potential of this compound.
Protocols
Cell Culture and Maintenance
-
Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., breast: MCF-7, lung: A549, colon: HCT116) should be used to assess the breadth of activity.[7]
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[9]
Tier 1: Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9]
-
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]
-
Incubation: Incubate the plates for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) from the curve.[9]
-
Data Presentation: Summarizing Cytotoxicity Data
A table should be used to clearly present the IC50 values for different cell lines.
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value |
| Additional Cell Lines | ... | ... |
Tier 2: Cell Cycle Analysis
This protocol is used to determine if the compound induces cell cycle arrest.[10]
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with PBS.[10]
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.[10]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any accumulation in a specific phase.
Tier 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells as described for cell cycle analysis.
-
Harvesting: Collect all cells and wash with PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[10]
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Tier 3: Western Blotting for Target Validation
This technique is used to measure the levels of specific proteins to validate the effect of the compound on the hypothesized signaling pathway.[10]
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse treated cells and determine the protein concentration.[10]
-
Electrophoresis: Separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.[10]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[10]
-
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation status.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential anticancer agent. The data generated from these experiments will offer valuable insights into its cytotoxicity, mechanism of action, and potential molecular targets. Positive results from this comprehensive in vitro evaluation would warrant further investigation, including in vivo studies in animal models, to fully assess its therapeutic potential. The systematic approach described here ensures a logical and efficient progression from initial screening to mechanistic understanding, paving the way for the potential development of a novel cancer therapeutic.
References
- ResearchGate. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.
- Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery.
- National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
- PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.
- ResearchGate. (2025). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents.
- National Institutes of Health. (n.d.). This compound. PubChem.
- National Institutes of Health. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
- National Institutes of Health. (n.d.). 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. PubChem.
- MDPI. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.
- PubMed. (n.d.). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives.
- National Institutes of Health. (n.d.). 6-(p-Tolyl)-5-(trifluoromethyl)pyridin-3-amine. PubChem.
- PubMed. (n.d.). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones.
- PubMed. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines.
- ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
- PubMed. (n.d.). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle.
- National Institutes of Health. (n.d.). 2-(p-Tolyl)-6-(trifluoromethyl)pyridin-3-amine. PubChem.
- National Institutes of Health. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells.
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Protocol for the Efficient Synthesis of 6-(p-Tolyl)pyridin-3-amine Derivatives via Palladium-Catalyzed Cross-Coupling
An Application Note for Drug Development Professionals
Abstract
The 6-arylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and agents targeting various receptors.[1][2] This application note provides a detailed, robust, and reproducible protocol for the synthesis of 6-(p-tolyl)pyridin-3-amine, a key representative of this class. The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[3] We offer an in-depth explanation of the reaction mechanism, the rationale behind the selection of reagents and conditions, and a step-by-step experimental procedure suitable for researchers in drug discovery and process development.
Introduction and Synthetic Strategy
The synthesis of biaryl compounds, particularly those involving heteroaromatic rings like pyridine, is a cornerstone of modern pharmaceutical development. The this compound core (Figure 1) combines a pyridine ring, which can engage in crucial hydrogen bonding interactions within biological targets, with a modifiable aryl group.[1]
Figure 1. Chemical Structure of this compound [4]
The primary challenge in synthesizing this molecule lies in the selective formation of the C-C bond between the pyridine C6 position and the p-tolyl ring. While several methods exist for C-C bond formation, the Suzuki-Miyaura cross-coupling reaction offers unparalleled functional group tolerance, mild reaction conditions, and high yields, making it the method of choice.[5] The presence of a primary amine on the pyridine ring can sometimes complicate coupling reactions, but studies have shown that Suzuki couplings can proceed efficiently on amino-substituted heteroaryl halides without the need for protecting groups.[6]
This protocol will focus on the coupling of a commercially available 6-halopyridin-3-amine with p-tolylboronic acid, catalyzed by a palladium complex.
Synthetic Workflow and Mechanism
The overall synthetic transformation is illustrated below. A 6-halopyridin-3-amine is coupled with p-tolylboronic acid in the presence of a palladium catalyst and a base to yield the desired product.
Caption: General workflow for the Suzuki-Miyaura synthesis.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-chloropyridin-3-amine, forming a square planar Pd(II) complex. This is often the rate-determining step.[7]
-
Transmetalation: The boronic acid is activated by the base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers the p-tolyl group to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups (the pyridinyl and tolyl moieties) on the palladium center couple and are eliminated from the complex, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 6-chloropyridin-3-amine and p-tolylboronic acid.
Materials and Reagents
-
6-Chloropyridin-3-amine (1.0 equiv)
-
p-Tolylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica gel (for chromatography)
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.04 equiv). Subsequently, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 to 5:1 solvent mixture (e.g., 10 mL dioxane and 2 mL water per 1 mmol of halide). The reaction mixture is typically a suspension.
-
Reaction: Immerse the flask in a preheated oil bath at 85-95 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8 to 16 hours. A common mobile phase for TLC is a mixture of ethyl acetate and hexanes.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Data and Optimization
The choice of catalyst, base, and solvent can significantly impact reaction yield and purity. The following table summarizes conditions adapted from similar syntheses reported in the literature.[3][6]
| Entry | Halopyridine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloropyridin-3-amine | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 6-Bromopyridin-3-amine | Pd(PPh₃)₄ (4) | Na₂CO₃ | Dioxane/H₂O (4:1) | 85 | 8 | 80-90 |
| 3 | 6-Chloropyridin-3-amine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 10 | 85-95 |
Yields are representative and may vary based on scale and purification efficiency.
Rationale for Choices:
-
Halide: Bromo-pyridines are generally more reactive than chloro-pyridines in the oxidative addition step, potentially allowing for milder conditions or shorter reaction times.[7] However, chloro-pyridines are often more cost-effective starting materials.
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[3] For less reactive chlorides, more advanced catalyst systems using bulky, electron-rich phosphine ligands like SPhos can provide higher yields.[10]
-
Base: A base is essential for activating the boronic acid.[8] K₃PO₄ is a strong base that is often effective, while Na₂CO₃ is a milder and commonly used alternative.[6]
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst or presence of oxygen.
-
Solution: Ensure the catalyst is of good quality and the reaction setup is thoroughly purged with an inert gas. Use freshly degassed solvents.
-
-
Formation of Side Products (e.g., Homo-coupling):
-
Cause: Can occur if the reaction is run for too long or at too high a temperature.
-
Solution: Monitor the reaction closely and stop it upon completion of starting material consumption. Optimize the reaction temperature.
-
-
Protodeborylation of Boronic Acid:
-
Cause: The boronic acid can be cleaved under certain conditions, especially in the presence of water and base at high temperatures.
-
Solution: Use a slight excess (1.2-1.5 equiv) of the boronic acid. Avoid unnecessarily long reaction times.
-
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and toxic. Handle these solvents exclusively in a fume hood.
-
Bases: Solid bases like potassium phosphate can be corrosive and irritating. Avoid inhalation of dust and skin contact.
-
Inert Gas: Handle compressed gas cylinders with care according to institutional safety guidelines.
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and reliable method for the synthesis of this compound and its derivatives. By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this note serve as a comprehensive guide for medicinal chemists and drug development professionals aiming to construct this valuable molecular scaffold.
References
- BenchChem. (2025). Application Notes & Protocols: Synthesis of 5-(Benzyloxy)pyridin-3-amine via Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PubMed Central.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). This compound. PubChem.
- National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central.
- Design, Development and Discovery of Therapeutic Agents. (n.d.). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold.
- ResearchGate. (2009). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
- YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP.
- National Institutes of Health. (n.d.). 6-(p-Tolyl)-5-(trifluoromethyl)pyridin-3-amine. PubChem.
- National Institutes of Health. (n.d.). 6-Methyl-pyridin-3-amine. PubMed.
- National Institutes of Health. (n.d.). Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. PubMed.
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experimental design for testing 6-(p-Tolyl)pyridin-3-amine in vivo
An Application Guide for the In Vivo Preclinical Evaluation of 6-(p-Tolyl)pyridin-3-amine and Other Novel Small Molecules
Authored by: Senior Application Scientist
Abstract
The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo validation is a critical juncture in drug development. This guide provides a comprehensive framework for the initial in vivo evaluation of this compound, a representative small molecule with limited prior biological characterization. The principles and protocols detailed herein are designed to be broadly applicable for researchers, scientists, and drug development professionals initiating preclinical assessment of NCEs. We will establish a logical, phased approach, beginning with essential safety and pharmacokinetic profiling before proceeding to efficacy testing. This narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system, grounded in established regulatory and scientific standards.
Introduction: The Preclinical Imperative
Before a new compound can be considered for human trials, a rigorous preclinical evaluation is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure safety and demonstrate a plausible mechanism of action.[1][2] This process involves a series of laboratory and animal-based studies designed to characterize the compound's pharmacological activity, pharmacokinetic profile, and toxicological risks.[3] For a novel molecule such as this compound, whose biological target may not be fully elucidated, the initial in vivo studies are exploratory, aiming to answer fundamental questions: Is it safe at potentially therapeutic exposures? How does the body process it?
The journey from a promising hit in a high-throughput screen to a viable drug candidate is fraught with challenges. A significant number of compounds fail due to poor pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion - ADME) or unforeseen toxicity. Therefore, a well-designed initial in vivo program is not merely a set of experiments but a critical risk-mitigation strategy. It allows for early, data-driven decisions, saving significant time and resources.[4]
This guide outlines a foundational three-phase workflow for the in vivo characterization of an NCE.
Caption: High-level workflow for initial in vivo evaluation of an NCE.
Phase 1: Dose Range Finding and Acute Toxicity
Rationale: The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicities. This information is a prerequisite for designing subsequent pharmacokinetic and efficacy studies.[3] Conducting these studies in accordance with internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensures data robustness and broader acceptance.[5][6] The "Up-and-Down Procedure" (OECD TG 425) is a valuable method for estimating the LD50 (median lethal dose) while minimizing animal usage.[7]
Protocol 2.1: Acute Oral Toxicity Study in Rodents (Adapted from OECD TG 425)
-
Animal Model Selection:
-
Species: Use a standard rodent strain, typically female Sprague-Dawley rats or CD-1 mice.[8] The use of a single sex (usually female, as they are often slightly more sensitive) is considered sufficient for initial studies.[7]
-
Health Status: Animals should be young, healthy adults, acclimatized to the facility for at least one week prior to dosing.[9]
-
-
Preparation of this compound Formulation:
-
The formulation vehicle is critical. It must be non-toxic and capable of solubilizing or suspending the compound. Common vehicles include corn oil, 0.5% methylcellulose, or a solution containing DMSO/PEG400/Saline.
-
-
Dosing and Observation:
-
Starting Dose: The selection of a starting dose should be informed by any available in vitro cytotoxicity data or data from structurally related compounds.[7] In the absence of any data, a default starting dose (e.g., 175 mg/kg) can be used as per OECD guidelines.
-
Administration: Administer a single dose via oral gavage.
-
Procedure (Up-and-Down Method):
-
Dose a single animal at the starting dose.
-
If the animal survives for 48 hours without life-threatening toxicity, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential process continues until the criteria outlined in OECD TG 425 are met, typically involving 4-5 animals after the first reversal of outcome occurs.
-
-
Observation Period: Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days. Record all clinical signs of toxicity (e.g., changes in posture, respiration, activity) and body weight.[9]
-
-
Data Analysis and MTD Determination:
-
The primary endpoints are mortality and clinical signs of toxicity.
-
The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity. This dose will be used to guide the high dose selection for subsequent studies.
-
| Parameter | Description | Example Observation |
| Starting Dose | Initial dose administered based on available data. | 175 mg/kg |
| Dose Progression Factor | Multiplier used to increase or decrease subsequent doses. | 3.2x |
| Clinical Signs | Observed adverse effects in the animals. | Lethargy, piloerection, weight loss >10% |
| Observation Period | Duration of monitoring post-dosing. | 14 days |
| Estimated LD50 | Statistically derived dose expected to be lethal to 50% of the population. | > 2000 mg/kg |
| Determined MTD | Highest dose without significant adverse effects. | 500 mg/kg |
| Table 1: Summary of Parameters for Acute Toxicity Testing. |
Phase 2: Pharmacokinetic (PK) Profiling
Rationale: A pharmacokinetics study measures what the body does to the drug.[10] It is essential to confirm that the compound is absorbed into the bloodstream and reaches concentrations that are likely to be effective, based on in vitro potency.[11] A compound with excellent in vitro activity is useless if it cannot achieve adequate systemic exposure in vivo. This phase typically involves administering the compound by both an intravenous (IV) and an oral (PO) route to determine key parameters, including bioavailability.[8]
Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model and Grouping:
-
Dosing and Sample Collection:
-
Formulation: The compound must be fully solubilized for IV administration. The same formulation used in the toxicity study can often be used for PO dosing.
-
Administration: Administer via tail vein injection (IV) or oral gavage (PO). The precision of dosing is critical.[10]
-
Blood Collection: Collect blood samples (e.g., 30-50 µL) at specific time points. A serial bleeding protocol can dramatically reduce animal usage.[10] Plasma is separated by centrifugation and stored at -80°C.[9]
-
| Route | Time Points for Blood Collection (minutes) |
| Intravenous (IV) | 5, 15, 30, 60, 120, 240, 480 |
| Oral (PO) | 15, 30, 60, 120, 240, 480, 1440 (24h) |
| Table 2: Example Blood Sampling Schedule for a Murine PK Study. |
-
Bioanalysis:
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using software such as WinNonlin.[12]
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t½: Half-life, the time it takes for the plasma concentration to decrease by half.
-
F% (Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Caption: Decision tree based on pharmacokinetic study outcomes.
Phase 3: Preliminary Efficacy Assessment
Rationale: Once safety and exposure are established, the next step is to assess whether the compound has the desired biological effect in a relevant disease model. The choice of model is entirely dependent on the compound's hypothesized mechanism of action.[13] Given that many small molecules are developed for oncology, we will use a cancer xenograft model as an illustrative example. Animal models are invaluable for understanding tumor biology and testing novel therapeutics.[14][15][16]
Protocol 4.1: Human Tumor Xenograft Efficacy Study in Immunodeficient Mice
This protocol assumes that in vitro studies have shown this compound has activity against a specific human cancer cell line (e.g., A549 lung cancer).
-
Animal Model:
-
Tumor Implantation and Staging:
-
Cell Culture: Culture the selected human cancer cells under sterile conditions.
-
Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Staging: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Causality: Randomization is crucial to ensure that the average tumor size is similar across all groups at the start of treatment, preventing selection bias.[19]
-
-
Treatment and Monitoring:
-
Grouping:
-
Group 1: Vehicle Control (receives formulation vehicle only).
-
Group 2: this compound (e.g., 50 mg/kg, daily, PO).
-
Group 3: Positive Control (a standard-of-care chemotherapy for that cancer type).
-
-
Administration: Dose animals according to the schedule determined by PK data (e.g., once daily, twice daily).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
Endpoint: The study is typically terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as:
-
TGI (%) = (1 - [ΔT / ΔC]) * 100
-
Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
-
Statistical analysis (e.g., ANOVA) is used to determine if the difference between groups is significant.
-
| Group | N | Treatment | Dose (mg/kg) | Route | Schedule | Mean Tumor Volume (Day 21) | TGI (%) |
| 1 | 10 | Vehicle Control | - | PO | QD | 1650 mm³ | - |
| 2 | 10 | This compound | 50 | PO | QD | 750 mm³ | 58% |
| 3 | 10 | Positive Control | 20 | IP | Q3D | 550 mm³ | 71% |
| Table 3: Example Summary Table for a Xenograft Efficacy Study. |
Conclusion and Future Directions
This guide outlines a foundational, stepwise approach to the initial in vivo characterization of this compound or any novel small molecule. By systematically evaluating toxicity, pharmacokinetics, and preliminary efficacy, researchers can build a robust data package. The outcomes of these studies are critical for making informed go/no-go decisions.[20] Positive results—demonstrating an acceptable safety window, adequate drug exposure, and statistically significant efficacy in a relevant model—provide the necessary justification to proceed with more advanced preclinical development, including chronic toxicology studies and IND-enabling safety pharmacology, ultimately paving the way for clinical investigation.[1][21]
References
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- Title: Application of Animal Models in Cancer Research: Recent Progress and Future Prospects Source: National Center for Biotechnology Information URL
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- Title: Application of Animal Models in Cancer Research: Recent Progress and Future Prospects (Duplicate)
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- Title: OECD GUIDELINES.
- Title: (PDF)
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- Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL
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- Title: Pharmacokinetics Protocol – Rodents Source: University of Nebraska Medical Center URL
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The Strategic Application of 6-(p-Tolyl)pyridin-3-amine in Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1][2] Among the vast family of pyridine derivatives, 6-(p-Tolyl)pyridin-3-amine emerges as a particularly strategic starting point for structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the use of this compound, offering insights into the rationale behind its selection, detailed protocols for analog synthesis and biological evaluation, and a framework for interpreting SAR data to guide drug discovery programs.
The this compound Scaffold: A Privileged Starting Point
The this compound molecule is characterized by three key regions amenable to chemical modification, making it an ideal template for systematic SAR exploration: the 3-amino group, the pyridine core, and the 6-p-tolyl substituent. Each of these components plays a crucial role in defining the compound's physicochemical properties and its potential interactions with biological targets.
-
The 3-Amino Group: This functional group provides a critical handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to probe interactions with target proteins. It can act as a hydrogen bond donor and a site for amide bond formation, sulfonylation, or reductive amination, enabling the exploration of a wide chemical space.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the overall electronic distribution of the molecule. Its presence can be crucial for anchoring the molecule within a binding pocket.
-
The 6-p-Tolyl Group: This lipophilic group can engage in hydrophobic interactions and van der Waals forces within a target's binding site. The tolyl methyl group offers a subtle yet significant feature that can be modified to probe steric and electronic effects.
The strategic value of this scaffold lies in its synthetic tractability and the clear vectors for chemical modification, which allow for a logical and systematic dissection of the SAR.
Charting the Course of Discovery: A Workflow for SAR Studies
The journey from a starting scaffold to a lead compound is a systematic process of iterative design, synthesis, and testing. The following workflow illustrates a typical SAR campaign centered around this compound.
Caption: A general workflow for SAR studies starting with this compound.
Probing the Chemical Space: Synthetic Strategies and Protocols
The synthesis of analogs of this compound is central to any SAR campaign. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for the construction of the core scaffold and its derivatives.
Protocol 1: Synthesis of the this compound Scaffold via Suzuki-Miyaura Coupling
This protocol describes a common method for the synthesis of the parent scaffold, which can be adapted for the synthesis of various 6-aryl-pyridin-3-amines.
Materials:
-
6-Chloropyridin-3-amine
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 6-chloropyridin-3-amine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Derivatization of the 3-Amino Group - Amide Formation
This protocol outlines a standard procedure for creating a library of amide derivatives to probe the SAR at the 3-position.
Materials:
-
This compound
-
Various acyl chlorides or carboxylic acids
-
Coupling agent (e.g., HATU, HOBt/EDC) for carboxylic acids
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add the base (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equiv) or a pre-activated carboxylic acid (using a coupling agent).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Biological Evaluation: From In Vitro Assays to Cellular Activity
The choice of biological assays is dictated by the therapeutic target of interest. Given the prevalence of the aminopyridine scaffold in kinase inhibitors and antibacterial agents, the following protocols are provided as representative examples.[3]
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for PI3Kγ)
This protocol describes a typical biochemical assay to determine the inhibitory activity of synthesized compounds against a specific kinase.[4]
Materials:
-
Recombinant human PI3Kγ enzyme
-
PIP₂ (substrate)
-
ATP (co-substrate)
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions, recombinant PI3Kγ enzyme, and the PIP₂ substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Interpreting the Data: Building the SAR Narrative
The data generated from the biological evaluation of the synthesized analogs allows for the construction of a comprehensive SAR. The results should be tabulated to facilitate comparison and the identification of key trends.
Table 1: Hypothetical SAR Data for this compound Analogs as PI3Kγ Inhibitors
| Compound | R¹ (at 3-amino) | R² (at p-tolyl) | PI3Kγ IC₅₀ (nM) | Selectivity vs. PI3Kα (fold) |
| 1 | -H | -CH₃ | >10,000 | - |
| 2a | -C(O)CH₃ | -CH₃ | 850 | 10 |
| 2b | -C(O)Ph | -CH₃ | 420 | 25 |
| 2c | -C(O)c-Pr | -CH₃ | 650 | 15 |
| 3a | -C(O)Ph | -H | 510 | 20 |
| 3b | -C(O)Ph | -OCH₃ | 380 | 30 |
| 3c | -C(O)Ph | -Cl | 450 | 22 |
-
The free amine in the parent compound 1 is inactive, suggesting that substitution at this position is crucial for activity.
-
Acylation of the 3-amino group leads to a significant increase in potency (compounds 2a-c ).
-
An aromatic acyl group (benzoyl, 2b ) appears to be more favorable than a small alkyl acyl group (acetyl, 2a ) or a cyclopropylcarbonyl group (2c ), suggesting a potential π-π stacking interaction in the binding pocket.
-
Modification of the tolyl methyl group (3a-c ) has a modest impact on potency, with an electron-donating methoxy group (3b ) showing a slight improvement. This suggests that this region of the molecule may be in a less constrained part of the binding site.
Visualizing the Path to Optimization
Diagrams can effectively illustrate the logical progression of an SAR study and highlight key findings.
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- 4. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Functionalization of 6-(p-Tolyl)pyridin-3-amine: Application Notes for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 6-(p-Tolyl)pyridin-3-amine Scaffold
The this compound moiety represents a privileged scaffold in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with an electron-donating amino group and a versatile p-tolyl group, offers multiple avenues for synthetic diversification. The amino group serves as a potent nucleophile and a key hydrogen bond donor, while the pyridine core provides a rigid framework capable of engaging in crucial π-stacking and metal-coordinating interactions. These features are frequently exploited in the design of kinase inhibitors, receptor agonists, and novel organic electronic materials.[2]
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the precise and efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds.[2] This guide provides in-depth application notes and detailed protocols for the strategic application of three seminal cross-coupling methodologies—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—to the this compound core. The protocols described herein are based on established principles and successful applications with structurally analogous aminopyridine substrates, providing a robust framework for the synthesis of novel, high-value compounds.
I. Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is an indispensable tool for constructing aryl- and heteroarylamine bonds, a motif prevalent in pharmaceuticals.[2][3] In the context of this compound, this reaction allows for the direct N-arylation of the primary amino group, yielding complex triarylamine structures.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence involving a palladium catalyst.[3] The process is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine—in this case, this compound. A crucial step is the deprotonation of the coordinated amine by a base, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which forges the new C-N bond and regenerates the active Pd(0) catalyst.
The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[4] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), must be potent enough to deprotonate the amine-palladium complex without engaging in undesirable side reactions.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol: N-Arylation of this compound
This protocol is adapted from established procedures for the N-arylation of heterocyclic amines and is designed to serve as a robust starting point for optimization.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide or Chloride (1.1 - 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4-5 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
Experimental Workflow:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the base, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimization Data (Representative for Aminopyridines):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (2.0) | Toluene | 110 | Good-Excellent | [5] |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | Good | [4] |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.0) | Toluene | 100 | Excellent | [4] |
II. Suzuki-Miyaura Coupling: Architecting Biaryl Systems
While this compound is itself a product of a Suzuki reaction, further functionalization of its core structure via a subsequent Suzuki coupling is a powerful strategy. This requires the introduction of a halide (e.g., bromine or iodine) onto the pyridine ring, a common synthetic step. The Suzuki reaction then enables the formation of C(sp²)-C(sp²) bonds, linking the pyridyl core to other aryl or heteroaryl moieties.[6]
Mechanistic Rationale
The Suzuki-Miyaura coupling cycle begins with the oxidative addition of a halo-derivative of this compound to a Pd(0) catalyst. The key step, transmetalation, involves the transfer of the organic group from an organoboron species (e.g., an arylboronic acid) to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid. The cycle concludes with reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst. The presence of the amino group can potentially coordinate to the palladium center, which may necessitate the use of bulky ligands to ensure efficient catalysis.[6][7]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Application Protocol: Coupling of a Halogenated this compound Derivative
This protocol is based on the successful coupling of 5-bromo-2-methylpyridin-3-amine and other bromopyridines.[6][8]
Materials:
-
Bromo-derivative of this compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 3-5 mol%)
-
Aqueous Base (e.g., 2M Na₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol)
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, combine the halogenated this compound derivative, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heating and Monitoring: Stir the mixture vigorously at 85–110 °C. Monitor the reaction for completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Optimization Data (Representative for Bromopyridines):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | Good | [6] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME | 80 | High | [9] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Excellent | [8] |
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is the premier method for forming C(sp²)-C(sp) bonds, linking an aryl halide to a terminal alkyne.[10] This reaction is invaluable for creating linear, rigid structures found in molecular wires, pharmaceuticals, and natural products.[11] As with the Suzuki coupling, this transformation requires a halogenated derivative of this compound as the starting material.
Mechanistic Rationale
The Sonogashira reaction uniquely involves two interconnected catalytic cycles: one for palladium and one for copper.[10] The palladium cycle mirrors that of other cross-coupling reactions, starting with the oxidative addition of the aryl halide to Pd(0). The copper cycle involves the reaction of the copper(I) cocatalyst with the terminal alkyne in the presence of an amine base (which also often serves as the solvent, e.g., triethylamine) to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the palladium center yields the final alkynylated product and regenerates the Pd(0) catalyst.[11]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Application Protocol: Alkynylation of a Halogenated this compound Derivative
This protocol is generalized from procedures for the Sonogashira coupling of various aminobromopyridines.[8]
Materials:
-
Bromo- or Iodo-derivative of this compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 4-5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Co-solvent (optional, e.g., DMF or THF)
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add the halogenated pyridine, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., Et₃N, and THF if needed) via syringe, followed by the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography.
Optimization Data (Representative for Halogenated Aminopyridines):
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | Good-Excellent | [12] |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT to 60 | Good | [8] |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | Moderate-Good | [8] |
Conclusion
The strategic application of palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the functionalization of the this compound scaffold. Buchwald-Hartwig amination allows for the elaboration of the 3-amino position to create complex triarylamines, while Suzuki-Miyaura and Sonogashira couplings on halogenated derivatives enable the construction of novel biaryl and alkynyl-aryl structures, respectively. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this valuable building block in the design and synthesis of next-generation pharmaceuticals and advanced materials. Careful optimization of catalysts, ligands, bases, and solvents, guided by the principles outlined, will be key to achieving high efficiency and yields in these transformative reactions.
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- Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Heriot-Watt Research Portal. Accessed January 8, 2026. [Link]
- Hachicha M, Al-Salahi R, Marzouk M, et al. Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. C R Chim. 2018;21(9):883-889. [Link]
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Patel D, Prajapati S. Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - 4-methyl-benzoic Acid methyl ester. Bio-Science Letters. 2023;3(1):1-5. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Methyl-1-(6-(p-tolyl)pyridin-3-yl)methanamine | C14H16N2 | CID 175646901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Construction of a Diverse Chemical Library Based on the 6-(p-Tolyl)pyridin-3-amine Scaffold
Abstract
This document provides a comprehensive guide for the design, synthesis, and characterization of a novel chemical library centered around the medicinally relevant 6-(p-Tolyl)pyridin-3-amine core. The strategic blueprint detailed herein is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutic agents. By leveraging robust and scalable synthetic methodologies, this guide outlines the construction of the core scaffold, followed by detailed protocols for diversification at the key 3-amino position. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. The protocols are designed to be self-validating, incorporating in-process controls and culminating in rigorous quality assessment of the final library.
Introduction: The Privileged 6-Arylpyridin-3-amine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its favorable pharmacokinetic properties make it a "privileged" scaffold in drug design.[1] Specifically, the 6-arylpyridin-3-amine motif has garnered significant interest due to its presence in compounds with a wide range of biological activities, including antihypertensive and potential antimicrobial properties.[2][3] The p-tolyl group at the 6-position provides a metabolically stable, lipophilic anchor, while the 3-amino group serves as a versatile synthetic handle for introducing molecular diversity. This strategic combination allows for the systematic exploration of chemical space around a core structure with known biological potential.
This guide details a diversity-oriented synthesis (DOS) approach, starting from a common core and branching out to create a library of analogues with varied physicochemical properties. This strategy is highly effective in early-stage drug discovery for identifying structure-activity relationships (SAR).
Strategic Approach to Library Design
The design of this chemical library focuses on maximizing structural diversity around the this compound core. The primary point of diversification is the 3-amino group, which can be readily functionalized using a variety of well-established chemical transformations. A secondary, more advanced, point of diversification could involve bioisosteric replacement of the p-tolyl group; however, this guide will focus on the more direct derivatization of the amino functionality.
Our strategy involves a three-stage workflow:
-
Core Synthesis: A robust, multi-step synthesis to produce the this compound scaffold in high purity and on a sufficient scale for library production.
-
Library Generation: Parallel synthesis of discrete compound sets based on the derivatization of the 3-amino group via amide bond formation, sulfonylation, and reductive amination.
-
Purification and Quality Control: High-throughput purification of the library members followed by rigorous quality control using LC-MS and NMR to ensure the identity, purity, and integrity of each compound.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Experimental Protocol for Sigma Receptor Binding Assays with Pyridine Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum.[1] They have emerged as significant therapeutic targets for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain, as well as for cancer diagnostics and therapy.[2][3] The unique pharmacology of these receptors has spurred the development of novel ligands, with pyridine-containing scaffolds showing considerable promise due to their favorable physicochemical properties and ability to form key interactions within the receptor binding pockets.[4] This application note provides a comprehensive, field-proven guide to performing radioligand binding assays for both σ₁ and σ₂ receptors, with a specific focus on characterizing novel pyridine-based compounds. We delve into the causality behind experimental choices, offering detailed step-by-step protocols for membrane preparation, saturation binding assays to characterize receptor populations, and competition binding assays to determine the affinity of test compounds. This guide is designed to ensure scientific integrity and reproducibility for researchers in pharmacology and drug development.
Introduction: The Significance of Sigma Receptors and Pyridine Ligands
Initially misclassified as a subtype of opioid receptors, sigma receptors are now understood to be unique ligand-operated chaperone proteins.[5]
-
The Sigma-1 Receptor (σ₁R) is a 25 kDa protein that forms a complex with another chaperone, BiP, at the mitochondria-associated membrane of the endoplasmic reticulum.[1] Upon ligand stimulation, σ₁R dissociates from BiP and can translocate to modulate the function of various ion channels and G-protein-coupled receptors.[1] Its role in cellular stress responses and neuroplasticity makes it a compelling target.[5]
-
The Sigma-2 Receptor (σ₂R) , now identified as TMEM97, is an 18-21 kDa protein. It is overexpressed in proliferating cancer cells and is implicated in cell growth regulation, making it a target for both cancer therapeutics and diagnostic imaging agents.[6]
Pyridine, an aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its electron-deficient nature and ability to act as a hydrogen bond acceptor allow for diverse interactions. The synthesis of pyridine analogues of known sigma receptor ligands has led to compounds with high affinity and selectivity, making this chemical class a fertile ground for novel drug discovery.[4][7] Radioligand binding assays remain the gold standard for determining the affinity of these novel compounds, providing essential quantitative data (Kᵢ, IC₅₀) to guide structure-activity relationship (SAR) studies.[8][9]
Principle of the Radioligand Binding Assay
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and a receptor.[9] The assay relies on the use of a ligand that has been labeled with a radioisotope (a "radioligand"), typically tritium (³H) or iodine-125 (¹²⁵I). The core principle involves incubating a source of receptors (e.g., prepared cell membranes) with a known concentration of radioligand. After the binding reaction reaches equilibrium, the receptor-bound radioligand is separated from the unbound (free) radioligand, and the amount of radioactivity bound to the receptors is measured.[10]
There are two primary types of binding assays detailed in this guide:
-
Saturation Assay: Used to determine the density of receptors in a given tissue or cell preparation (Bₘₐₓ) and the affinity of the radioligand for the receptor (Kₔ). This is achieved by incubating the receptor source with increasing concentrations of the radioligand.[11][12]
-
Competition Assay: Used to determine the affinity of an unlabeled test compound (e.g., a novel pyridine derivative) for the receptor. This is achieved by incubating the receptor, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.[13][14] The test compound will compete with the radioligand for the binding site, and its potency in displacing the radioligand is used to calculate its inhibitory constant (Kᵢ).[15]
A critical component of any binding assay is the determination of non-specific binding (NSB) . NSB refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[16][17] It is measured by including a parallel set of experiments in the presence of a very high concentration of an unlabeled ligand that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[18]
Specific Binding is the value of primary interest and is calculated by subtracting non-specific binding from the total binding measured in the absence of the competing ligand.[11]
Logical Flow of Binding Data Calculation
Caption: Logical workflow for calculating the affinity (Kᵢ) of a test compound.
Materials and Reagents
-
Biological Source of Receptors:
-
For σ₁R: Guinea pig liver or brain membranes are commonly used due to high receptor density.[6][19]
-
For σ₂R: Rat liver membranes are a standard source.[6]
-
Alternatively, membranes from cell lines stably overexpressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) can be used.[20]
-
-
Radioligands:
-
Masking Agent (for σ₂R assay):
-
(+)-Pentazocine (unlabeled) to mask, or block, the σ₁R sites when assaying for σ₂R with [³H]-DTG.[19]
-
-
Ligands for Non-Specific Binding (NSB) Determination:
-
Haloperidol (unlabeled). A high-affinity sigma receptor ligand.[21]
-
-
Test Compounds:
-
Novel pyridine compounds dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.
-
-
Buffers and Solutions:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose and a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.
-
-
Equipment and Consumables:
-
Glass-Teflon homogenizer
-
High-speed refrigerated centrifuge
-
96-well microplates
-
Brandell or Skatron cell harvester for rapid filtration[22]
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Scintillation vials or filtermats
-
Liquid scintillation cocktail
-
Liquid Scintillation Counter (e.g., PerkinElmer Tri-Carb or MicroBeta)[23]
-
Water bath or incubator
-
Experimental Protocols
Protocol 1: Preparation of Cell Membranes
This protocol describes a general method for preparing membranes from tissues or cultured cells.[24][25] The goal is to isolate membrane fragments enriched with the target receptors.
-
Harvesting: Euthanize the animal (if using tissue) according to approved institutional guidelines. Quickly excise the tissue (e.g., guinea pig liver) and place it in ice-cold homogenization buffer. For cell culture, scrape cells from flasks into ice-cold buffer.
-
Homogenization: Mince the tissue finely. Homogenize the tissue or cell suspension in 10 volumes of ice-cold homogenization buffer using a Glass-Teflon homogenizer (approx. 10-15 strokes at 800 rpm). Causality: This step mechanically disrupts the cell membranes to release intracellular contents.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C. This will pellet the cell membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold 50 mM Tris-HCl buffer (pH 7.4) and repeat the high-speed centrifugation (Step 4). Causality: This wash step removes residual cytoplasmic proteins and endogenous substances that might interfere with the assay.
-
Final Preparation: Resuspend the final pellet in a small volume of assay buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. Aliquot the membrane suspension and store at -80°C until use. The final protein concentration in the assay should be optimized but is typically in the range of 100-300 µg per well.[6]
Protocol 2: Saturation Binding Assay for σ₁R
This assay determines the Kₔ of -Pentazocine and the Bₘₐₓ of σ₁R in your membrane preparation.[19][21]
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will need wells for Total Binding (in triplicate) and Non-Specific Binding (NSB, in triplicate).
-
Reagent Preparation:
-
Prepare serial dilutions of -Pentazocine in assay buffer. A typical concentration range would be 0.1 nM to 50 nM.
-
Prepare a stock of unlabeled Haloperidol at 10 µM in assay buffer for determining NSB.
-
-
Assay Incubation:
-
To Total Binding wells, add:
-
50 µL of assay buffer
-
50 µL of the appropriate -Pentazocine dilution
-
100 µL of membrane preparation (e.g., 200 µg protein)
-
-
To NSB wells, add:
-
50 µL of 10 µM Haloperidol
-
50 µL of the appropriate -Pentazocine dilution
-
100 µL of membrane preparation
-
-
The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.[26] Causality: Incubation allows the binding reaction to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. Wash the filters 3 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours before counting in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).[23]
-
Data Analysis:
-
Calculate Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Convert CPM to fmol of bound radioligand based on the specific activity of the radioligand and the counting efficiency.
-
Plot Specific Binding (fmol/mg protein) against the concentration of -Pentazocine (nM).
-
Analyze the resulting hyperbolic curve using non-linear regression (one-site binding model) to determine the Kₔ and Bₘₐₓ values.
-
Protocol 3: Competition Binding Assay for Pyridine Compounds at σ₁R and σ₂R
This is the primary assay for characterizing your novel pyridine compounds.[27]
Workflow for Competition Binding Assay
Caption: Step-by-step workflow for the sigma receptor competition binding assay.
-
Plate Setup: Design a 96-well plate layout to include wells for:
-
Total Binding (assay buffer, no test compound)
-
Non-Specific Binding (NSB, with excess Haloperidol)
-
Competition (with serial dilutions of your pyridine test compounds)
-
All conditions should be run in triplicate.
-
-
Reagent Preparation:
-
Prepare 10-point serial dilutions of your pyridine compounds in assay buffer. A typical concentration range might be 0.1 nM to 10 µM.
-
Prepare the radioligand at a concentration close to its Kₔ value (determined from the saturation assay). For σ₁R , use -Pentazocine (e.g., 5 nM). For σ₂R , use [³H]-DTG (e.g., 3 nM).[6]
-
For the σ₂R assay only , ensure that all wells (except those for total radioligand counts) contain unlabeled (+)-Pentazocine at a concentration sufficient to saturate σ₁R sites (e.g., 100 nM).[28] Causality: This masking step is crucial to ensure that the binding of [³H]-DTG you measure is specific to the σ₂R site.
-
-
Assay Incubation: Add reagents to the wells in the following order:
-
50 µL of assay buffer OR NSB ligand (10 µM Haloperidol) OR pyridine compound dilution.
-
50 µL of radioligand solution (containing the σ₁R masking agent if it's a σ₂R assay).
-
100 µL of membrane preparation.
-
-
Incubation:
-
Termination and Scintillation Counting: Follow steps 5 and 6 from Protocol 2.
-
Data Analysis:
-
Average the CPM values for your triplicates.
-
Calculate the percent specific binding for each concentration of your pyridine compound using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100
-
Plot the percent specific binding against the logarithm of the pyridine compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data. This will yield the IC₅₀ , which is the concentration of the pyridine compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Kᵢ ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the affinity constant of the radioligand for the receptor (determined in Protocol 2).
-
-
Data Presentation and Interpretation
The primary output for a series of pyridine compounds will be their Kᵢ values for σ₁R and σ₂R. This data is best presented in a clear, tabular format to allow for easy comparison and SAR analysis.
Table 1: Hypothetical Binding Affinity Data for a Pyridine Analog Series
| Compound ID | Pyridine Substitution | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (σ₁/σ₂) |
| PYR-001 | 4-Fluoro | 4.6 | 1050 | 228-fold for σ₁ |
| PYR-002 | 4-Chloro | 8.2 | 980 | 120-fold for σ₁ |
| PYR-003 | 4-Methoxy | 25.1 | 150 | 6-fold for σ₁ |
| PYR-004 | Unsubstituted | 50.3 | 250 | 5-fold for σ₁ |
| Haloperidol | Reference | 2.1 | 3.5 | 1.7-fold for σ₂ |
Interpretation: In this hypothetical dataset, the addition of electron-withdrawing groups at the 4-position of the pyridine ring (PYR-001, PYR-002) increases both affinity and selectivity for the σ₁ receptor compared to the unsubstituted analog (PYR-004). This type of quantitative data is invaluable for guiding the next round of chemical synthesis in a drug discovery program.
Assay Validation and Trustworthiness
To ensure the reliability of your results, every protocol must be a self-validating system.
-
Signal Window: Specific binding should account for at least 80% of total binding at the Kₔ concentration of the radioligand. Low specific binding suggests issues with the membrane preparation or high non-specific binding of the radioligand.[29]
-
Reproducibility: Key parameters (Kₔ, Bₘₐₓ, Kᵢ) should be reproducible across multiple experiments.
-
Ligand Depletion: Ensure that less than 10% of the total radioligand added is bound by the receptors. If more than 10% is bound, it can lead to an underestimation of the true affinity. This can be corrected by lowering the amount of membrane protein in the assay.[29]
-
Reference Compounds: Always include known reference compounds (e.g., Haloperidol, (+)-Pentazocine) in your competition assays to confirm that the assay is performing as expected. The calculated Kᵢ values for these standards should be consistent with literature values.
References
- Raymon, H. K., Mahran, M. F., & Eldefrawi, M. E. (1995). Thin Layer Scintillation Counting in Drug-Receptor Binding. Journal of Pharmacological and Toxicological Methods, 34(2), 89-93. [Link not available]
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
- Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
- Yousif, F., Patel, P., & Chien, J. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments: JoVE, (103).
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
- Wünsch, B., et al. (2014). Pyridine analogues of spirocyclic σ₁ receptor ligands. Bioorganic & medicinal chemistry, 22(15), 4097–4108.
- Eurofins Discovery. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs.
- Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Fernandez-Duenas, V., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 399(2), 224–230.
- Cai, W., & Chen, X. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China. Life sciences, 56(1), 41–46.
- Lever, J. R., et al. (2010). Characterization of pulmonary sigma receptors by radioligand binding. Synapse (New York, N.Y.), 64(1), 46–55.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- Wikipedia. (n.d.). Ligand binding assay.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Espinosa, J. F., & Gellman, S. H. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current protocols in chemical biology, 9(3), 185–203.
- Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 976-996.
- Choi, S. R., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564.
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. The Journal of pharmacology and experimental therapeutics, 265(3), 1045–1052.
- Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 239.
- Basile, L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS chemical neuroscience, 14(11), 2049–2063.
- Minor, L. K. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- YouTube. (2017, March 30). Receptor Binding Assay - Part 1.
- ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
- Basile, L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(11), 2049-2063.
- YouTube. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay.
- ResearchGate. (2022, December 12). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4.
- Nakatsuka, N., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7373-7436.
- Pushie, M. J., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. Journal of Biological Chemistry, 299(11), 105324.
- BMG LABTECH. (n.d.). Binding Assays.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain.
- Hayashi, T., & Su, T. P. (2007). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert opinion on therapeutic targets, 11(5), 647–660.
- UniTS. (n.d.). Design, synthesis and biological evaluation of new sigma ligands.
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Troubleshooting & Optimization
Technical Support Center: Optimizing 6-(p-Tolyl)pyridin-3-amine Synthesis Yield
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the synthesis of 6-(p-Tolyl)pyridin-3-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and maximizing your reaction yields. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] The synthesis of this compound, a valuable building block in medicinal chemistry, typically employs this powerful reaction.[3][4] However, as with any sophisticated chemical transformation, achieving optimal yields requires careful attention to detail and a systematic approach to troubleshooting.[2]
This guide will walk you through common issues encountered during the synthesis, from low conversion rates to the formation of persistent impurities, and provide actionable solutions grounded in scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[3][5] This reaction typically involves the coupling of a pyridine-based electrophile with a tolyl-based organoboron reagent. The most common starting materials are:
-
Pyridine Electrophile: 6-Chloropyridin-3-amine or 6-Bromopyridin-3-amine. The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[6][7] While 6-chloropyridin-3-amine is often more economical, it may require more active catalyst systems to achieve high yields.[6][8]
-
Organoboron Reagent: p-Tolylboronic acid or its esters (e.g., pinacol esters).[9][10] Boronic acids are widely used, but boronic esters can offer enhanced stability and may be preferable in cases where protodeboronation is a significant side reaction.[6][8]
Q2: My Suzuki-Miyaura reaction for the synthesis of this compound is resulting in a low yield. What are the primary factors I should investigate?
Low yields in this synthesis can often be attributed to a few critical areas. A systematic check of your reagents and reaction conditions is the best first step.[6][11]
-
Reagent Quality: Ensure the purity and stability of your starting materials. p-Tolylboronic acid can degrade over time, and the purity of 6-halopyridin-3-amine is crucial.[6]
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. The nitrogen atoms in the pyridine ring and the amino group can coordinate with the palladium center, leading to catalyst inhibition.[12][13]
-
Reaction Conditions: Suboptimal temperature, reaction time, and base selection can all negatively impact the yield.[2][14]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[6][12]
Troubleshooting Guide
This section provides a more detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.
Low Conversion of Starting Materials
Q3: I'm observing a significant amount of unreacted 6-halopyridin-3-amine in my reaction mixture. What could be the cause?
Incomplete conversion of the starting halide is a common issue and often points to problems with the catalyst's activity or the reaction conditions.
-
Catalyst Deactivation: The pyridine nitrogen and the exocyclic amine can act as ligands, binding to the palladium catalyst and inhibiting its activity.[12][13]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition.[13]
-
-
Suboptimal Temperature: The reaction may not have reached the necessary activation energy for efficient oxidative addition.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of product or reagent decomposition. Typical temperatures for these couplings range from 80-120 °C.[3]
-
-
Insufficient Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.
Formation of Side Products
Q4: I'm seeing significant side products in my crude product, which is complicating purification. What are the most common side reactions, and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
-
Protodeboronation: This is the hydrolysis of p-tolylboronic acid to toluene.[8][12] It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[12]
-
Dehalogenation: The halide on the pyridine ring is replaced by a hydrogen atom, forming 3-aminopyridine. This can be caused by palladium hydride species.[12]
-
Solution: Screen different bases and solvents. Sometimes, a change in the solvent system can mitigate this side reaction.[12]
-
-
Homocoupling: The p-tolylboronic acid can couple with itself to form 4,4'-dimethylbiphenyl. This is often promoted by the presence of oxygen.[8][12]
Purification Challenges
Q5: The purification of this compound is proving difficult. What are the recommended methods?
Effective purification is key to obtaining the desired product in high purity.
-
Column Chromatography: This is a highly effective method for separating the product from unreacted starting materials and side products.[15] A gradient elution with a hexane/ethyl acetate solvent system on silica gel is a common starting point.[15]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent final purification step.[15] The choice of solvent is critical; it should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[15]
Experimental Protocols & Data
General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol that can be optimized for your specific needs.
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-chloropyridin-3-amine (1.0 mmol), p-tolylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[16]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[16]
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).[12]
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
Comparative Data for Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield. The following table provides a summary of conditions that have been successfully employed for similar Suzuki-Miyaura couplings.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Moderate |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 80 | 8 | Good |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective |
Data compiled from various sources for illustrative purposes.[5][12][17][18]
Visualizing the Workflow
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols.
- Benchchem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- Benchchem. A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine.
- Benchchem. An In-depth Technical Guide on 6-Chloropyridin-3-amine: Structure and Synthesis.
- ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Benchchem. Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
- ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Academia.edu. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?
- Benchchem. Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- PubMed. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle.
- PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- SciELO. A simple synthesis of aminopyridines: use of amides as amine source.
- PrepChem.com. Synthesis of 4-tolylboronic acid.
- PMC - NIH. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- Andrew G Myers Research Group. The Suzuki Reaction.
- ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- PubChem. 6-(p-Tolyl)-5-(trifluoromethyl)pyridin-3-amine.
- DDDT. Investigation of potent anti-mycobacterium tuberculosis agents derived.
- PubChem - NIH. This compound.
- Wikipedia. Suzuki reaction.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Benchchem. Technical Support Center: Purification of 6-Chloropyridin-3-amine.
Sources
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- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 4. This compound | C12H12N2 | CID 23005226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 6-(p-Tolyl)pyridin-3-amine by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 6-(p-Tolyl)pyridin-3-amine using column chromatography. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps before attempting to purify this compound by column chromatography?
A1: Before proceeding with column chromatography, it is crucial to first develop a separation method using Thin Layer Chromatography (TLC). This will help you determine the optimal solvent system (mobile phase) for your separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.15-0.4 for the desired compound, this compound, to ensure good separation from impurities.[1][2] The Rf value is a measure of how far a compound travels up the TLC plate and is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[1][3]
Q2: My this compound is showing significant tailing on the TLC plate and during column chromatography. What is the cause and how can I fix it?
A2: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[4] This occurs due to strong interactions between the basic amine group and the acidic silanol groups on the surface of the silica gel.[5][6] To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or a solution of ammonia in methanol, to your mobile phase (typically 0.5-1% v/v).[4][6][7] This will neutralize the acidic sites on the silica, leading to more symmetrical peaks.[4]
Q3: What are the most common impurities I should expect in my crude this compound sample?
A3: this compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[8] Potential impurities from this reaction include unreacted starting materials (e.g., a boronic acid derivative and a pyridine halide), homocoupling byproducts of the starting materials, and residual palladium catalyst.[9] The nature and amount of these impurities will influence the complexity of the purification.
Q4: Should I use silica gel or alumina as the stationary phase for the purification of this compound?
A4: Silica gel is the most common stationary phase for column chromatography. However, due to its acidic nature, it can cause tailing with basic compounds like amines.[10] While adding a basic modifier to the eluent can counteract this, alumina, which is slightly basic, can be a good alternative stationary phase for the purification of amines as it is less likely to cause peak tailing.[10] The choice between silica and alumina may also depend on the specific impurities you are trying to remove.
Q5: How do I choose the right solvent system (mobile phase) for my column?
A5: The selection of the mobile phase is critical for a successful separation.[11][12] For normal-phase chromatography on silica or alumina, you will typically use a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[13][14] The polarity of the mobile phase is adjusted by changing the ratio of the solvents to achieve the desired Rf value for your target compound on a TLC plate.[14] A good starting point for many aromatic amines is a mixture of hexane and ethyl acetate.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: The compound is not moving from the origin (Rf = 0) or is moving too slowly.
| Potential Cause | Explanation | Solution |
| Mobile phase is not polar enough. | The eluent does not have sufficient strength to move the polar amine compound up the stationary phase. | Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 8:2 or 7:3.[16] |
| Strong interaction with silica gel. | The basic amine is strongly adsorbed onto the acidic silica gel.[6] | Add 0.5-1% triethylamine (TEA) or another basic modifier to your eluent to reduce the interaction between the amine and the silica.[4][6][7] Alternatively, consider using a more inert stationary phase like deactivated silica or alumina.[10][16] |
| Compound insolubility. | The compound may have precipitated at the top of the column if it is not soluble in the mobile phase. | Ensure your crude sample is fully dissolved before loading it onto the column. If solubility is an issue, you can use a "dry loading" technique.[17][18] |
Problem 2: The compound is moving too fast (Rf close to 1) and is not separating from impurities.
| Potential Cause | Explanation | Solution |
| Mobile phase is too polar. | The eluent is too strong and is carrying all components, including the desired compound and impurities, up the column without allowing for proper separation. | Decrease the proportion of the polar solvent in your mobile phase. For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try changing to 3:1 or 4:1.[16] |
| Column is overloaded. | Too much sample has been loaded onto the column, exceeding its separation capacity. | Use a larger column with more stationary phase, or reduce the amount of crude material being purified. A general rule of thumb is to use a silica-to-crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[17] |
Problem 3: Poor separation between this compound and an impurity.
| Potential Cause | Explanation | Solution |
| Inappropriate solvent system. | The chosen mobile phase does not have the right selectivity to resolve the compound of interest from a closely eluting impurity. | Experiment with different solvent systems on TLC. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.[13][14] Sometimes, a three-component mobile phase can improve separation. |
| Improperly packed column. | The presence of air bubbles, cracks, or an uneven surface in the stationary phase can lead to band broadening and poor separation. | Ensure the column is packed uniformly. Using the "slurry packing" method, where the silica is mixed with the solvent before being added to the column, can help create a more homogenous packing.[10][19][20] |
| Compound degradation on silica. | Some compounds can decompose on acidic silica gel.[16] | Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, use a deactivated silica gel or an alternative stationary phase like alumina.[16] Adding a base like triethylamine to the eluent can also help.[6] |
Problem 4: The collected fractions are very dilute, or the yield is low.
| Potential Cause | Explanation | Solution |
| Band broadening. | The band of the compound has spread out as it moved down the column, resulting in elution over a large volume of solvent. | This can be caused by a poorly packed column, overloading, or using a mobile phase that is too strong. Optimize these parameters as described in the sections above. |
| Irreversible adsorption. | The compound is sticking irreversibly to the stationary phase. | This is more likely with highly polar compounds on an active stationary phase. The use of a basic modifier (for amines on silica) or switching to a less active stationary phase can help. |
| Compound decomposition. | The compound may have degraded during the purification process.[16] | Confirm the stability of your compound on silica gel as mentioned previously. If it is unstable, consider alternative purification methods such as recrystallization or acid-base extraction. |
Experimental Protocols & Visualizations
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[17]
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.[17][20]
-
Packing: Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.[10]
Protocol 2: Dry Loading the Sample
-
Adsorption: Dissolve your crude this compound in a suitable solvent and add a small amount of silica gel (approximately 2-3 times the weight of your crude product).[17][18]
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[18]
-
Loading: Carefully add this powder to the top of the packed and equilibrated column.[17]
-
Elution: Gently add the mobile phase and begin the elution process.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for common column chromatography issues.
Column Chromatography Workflow
Caption: A step-by-step workflow for the purification of this compound by column chromatography.
References
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. [Link]
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
- Chemistry For Everyone. (2025, January 27).
- Phenomenex. (2025, June 6).
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]
- ChemistryViews. (2012, August 7).
- Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. [Link]
- Chemistry For Everyone. (2025, February 5).
- Separation Science.
- YMC Europe. Packing Silica and Hybrid-Silica Stationary Phases into Glass Columns. [Link]
- PubChem. This compound. [Link]
- Sciencemadness Discussion Board. (2017, October 6).
- Restek. Troubleshooting Guide. [Link]
- Journal of Chromatographic Science.
- ResearchGate. (2021, February 18).
- Chemistry For Everyone. (2025, March 16).
- Biotage. (2023, January 23).
- Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]
- Chromatography Forum. (2009, November 16).
- Khan Academy.
- Teledyne ISCO. (2019, March 25).
- ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? [Link]
- ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
- Indian Journal of Chemistry. (2004). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
- Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]
- Common Organic Chemistry.
- Phenomenex. Troubleshooting Guide. [Link]
- PubChem. 2-(p-Tolyl)-6-(trifluoromethyl)pyridin-3-amine. [Link]
- Drug Design, Development and Therapy. (2026, January 8). Investigation of potent anti-mycobacterium tuberculosis agents derived. [Link]
- ResearchGate. (2025, April).
- National Center for Biotechnology Information. (2012). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
- PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
- Comptes Rendus Chimie. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Teledyne LABS.
Sources
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- 6. biotage.com [biotage.com]
- 7. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Pyridine Derivatives
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this powerful yet often finicky transformation. Pyridine-containing biaryls are a cornerstone of modern medicinal chemistry, and overcoming the hurdles in their synthesis is critical. This resource provides in-depth, experience-driven troubleshooting advice and structured FAQs to help you diagnose issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling yield consistently low when using a pyridine halide or pyridine boronic acid?
Low yields in pyridine Suzuki couplings are a common frustration and typically stem from a combination of factors related to the inherent nature of the pyridine ring.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[1][2] This coordination can inhibit the catalyst or deactivate it entirely by preventing it from participating in the catalytic cycle, a phenomenon particularly pronounced with 2-substituted pyridines.[3][4][5]
-
Substrate Instability (The Boron Reagent): Pyridyl boronic acids, especially 2-pyridyl boronic acid, are notoriously unstable.[3][4][6] They are highly susceptible to a side reaction called protodeboronation , where the carbon-boron bond is cleaved by a proton source (often water) to replace the boronic acid group with a hydrogen atom.[1][2][7][8] This depletes your nucleophilic partner and directly reduces the potential yield.
-
Low Reactivity of the Halopyridine: The reactivity of the C-X (Carbon-Halogen) bond is critical for the initial oxidative addition step.[9] Chloropyridines are significantly less reactive than their bromo- or iodo- counterparts due to a stronger C-Cl bond, making this first step of the catalytic cycle more challenging and often requiring a more active catalyst system.[2][10]
-
Competing Side Reactions: Besides protodeboronation, other side reactions like homocoupling (dimerization of the boronic acid) and dehalogenation of the starting material can consume reagents and generate impurities, complicating purification and lowering the isolated yield.[2][11][12]
Q2: I'm seeing a lot of my boronic acid being converted back to the parent arene. How do I stop this protodeboronation?
Protodeboronation is arguably the most common culprit for low yields in these reactions.[1][7] Here’s how to combat it:
-
Switch to a More Stable Boron Reagent: This is the most effective strategy. Instead of a boronic acid, use a boronate ester , such as a pinacol ester (–Bpin) or a MIDA boronate.[1][13][14][15] These are significantly more robust towards hydrolysis and protodeboronation but are still sufficiently reactive for the cross-coupling.[13][14] N,N-diethanolamine boronates have also been used to stabilize challenging 2-pyridyl boron species.[16][17][18]
-
Employ Strictly Anhydrous Conditions: Water is a primary proton source for this side reaction.[8][11][16]
-
Use anhydrous, degassed solvents.
-
Use a dry, finely ground base. KF, K₃PO₄, or Cs₂CO₃ are excellent choices.[7][16] Avoid using aqueous base solutions if possible.[16]
-
Flame-dry your glassware under vacuum and ensure the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).[11][19]
-
-
Choose Your Base Wisely: While base is required, strong aqueous bases can accelerate protodeboronation.[7] Milder, non-nucleophilic inorganic bases are preferred. K₃PO₄ is often a good starting point.[7]
-
Accelerate the Desired Reaction: If the Suzuki coupling is faster than the decomposition, your yield will improve. Using a highly active catalyst system can help the productive reaction outcompete the unproductive side reaction.[7][20]
Q3: My reaction with a 2-chloropyridine is not working. What catalyst and ligand should I use?
Coupling 2-chloropyridines is challenging due to the strong C-Cl bond and catalyst inhibition.[2][21] Standard catalysts like Pd(PPh₃)₄ are often ineffective. Success hinges on using a highly active catalyst system capable of facilitating the difficult oxidative addition step.
-
Bulky, Electron-Rich Ligands: These are essential. They stabilize the palladium center, promote oxidative addition, and sterically hinder the pyridine nitrogen from deactivating the catalyst.[19][22]
-
Palladium Precatalysts: Using a modern palladium precatalyst, such as an XPhos-Pd-G3 precatalyst, is highly recommended. These complexes are air-stable and rapidly generate the active, monoligated Pd(0) species in solution under the reaction conditions, which is crucial for initiating the catalytic cycle before the boronic acid has time to decompose.[7][20]
Q4: How do I minimize the formation of homocoupled (biaryl) byproduct from my boronic acid?
Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is primarily caused by the presence of oxygen.[2][11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to dimerization of the boronic acid.[11]
-
Rigorous Degassing: This is the most critical factor.[11] Degas your solvent thoroughly before use by sparging with an inert gas (Argon is heavier and often preferred) for 20-30 minutes or by using several freeze-pump-thaw cycles.[11][19]
-
Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of nitrogen or argon from start to finish.[2][11]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes help, as it avoids an in-situ reduction step of a Pd(II) source that can be complex and lead to side reactions.[11]
Troubleshooting Flowchart: Diagnosing Low Yield
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: The Suzuki-Miyaura catalytic cycle with key failure points for pyridine derivatives.
Optimized Protocol: Coupling of a 2-Chloropyridine with an Arylboronic Pinacol Ester
This protocol is designed as a robust starting point for a challenging Suzuki coupling, incorporating best practices to mitigate common failure modes.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or 2-MeTHF
Procedure:
-
Vessel Preparation: Add a stir bar to a Schlenk flask or microwave vial. Flame-dry the vessel under high vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Addition of Solids: In a glovebox or under a positive flow of inert gas, add the 2-chloropyridine, the arylboronic pinacol ester, the finely ground K₃PO₄, and the XPhos Pd G3 precatalyst to the reaction vessel.
-
Atmosphere Exchange: Seal the vessel, and if not in a glovebox, evacuate and backfill with inert gas three times to ensure all oxygen is removed. [2][11]4. Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS to check for the consumption of the starting materials. [2][7]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. [2]8. Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. ResearchGate.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health (NIH).
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit.
- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
- Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters - ACS Publications.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH).
- Coupling outcomes for pyridines. ResearchGate.
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- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
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Technical Support Center: Recrystallization of Aminopyridine Compounds
An in-depth guide to the purification of aminopyridine compounds through recrystallization, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the purification of aminopyridine compounds. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and address the nuanced challenges you face in the lab. Aminopyridines, with their basic nitrogen atom and hydrogen-bonding capabilities, present unique purification puzzles. This guide provides expert-driven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield.
Part 1: The Cornerstone of Purity - Solvent Selection
Choosing the correct solvent system is the most critical decision in developing a successful recrystallization protocol. The ideal solvent should dissolve the aminopyridine compound completely at an elevated temperature but poorly at lower temperatures.[1][2]
Q1: How do I start selecting a solvent for my aminopyridine derivative?
A: The principle of "like dissolves like" is your starting point. Aminopyridines are polar molecules due to the pyridine ring and the amine group, which can act as a hydrogen bond donor and acceptor. Therefore, polar solvents are generally good candidates.
-
Initial Screening: Begin by testing the solubility of a few milligrams of your crude compound in about 0.5 mL of various solvents at room temperature and then upon heating.
-
Ideal Characteristics:
-
High Solubility at High Temperature: The compound should fully dissolve in a minimal amount of boiling or near-boiling solvent.
-
Low Solubility at Low Temperature: Upon cooling the hot, saturated solution, a significant amount of the pure compound should precipitate.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Inertness: The solvent must not react with the aminopyridine. Given their basicity, acidic solvents may form salts unless that is the intended purification strategy.[4]
-
Q2: What are some recommended single solvents for common aminopyridines?
A: Based on solubility data and established procedures, several solvents are effective. For instance, 4-aminopyridine is soluble in water, methanol, ethanol, and acetone.[5][6] The solubility of 2-aminopyridine has been extensively studied, showing it is highly soluble in polar solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol, with solubility increasing with temperature.[7] For 3-aminopyridine, a mixture of benzene and ligroin has been successfully used.[8]
Q3: When should I consider a mixed-solvent system?
A: A mixed-solvent system is ideal when no single solvent meets all the criteria.[1] This typically happens when your compound is either too soluble or not soluble enough in common solvents. The technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[9]
-
Example Scenario: If your aminopyridine is extremely soluble in ethanol even at room temperature, but insoluble in water, you could dissolve it in a minimum amount of hot ethanol and add water dropwise until cloudiness appears. A few drops of hot ethanol can then be added to redissolve the precipitate, creating a saturated solution ready for slow cooling.[9] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[10]
Solvent Selection Summary for Aminopyridines
| Compound | Recommended Solvents / Systems | Boiling Point (°C) of Primary Solvent | Notes |
| 2-Aminopyridine | Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile.[7][11] | 78.4 (Ethanol) | Highly soluble in many polar solvents; careful selection is needed to avoid poor recovery. |
| 3-Aminopyridine | Benzene/Ligroin, Toluene.[8] | 80.1 (Benzene) | Often requires a mixed-solvent system or non-polar aromatic solvents for good crystal formation. |
| 4-Aminopyridine | Water, Ethanol, Isopropanol, Benzene.[5][6][12] | 100 (Water) | High solubility in polar solvents; water can be an effective and green solvent choice. |
| Substituted Aminopyridines | Varies widely based on substituent. Start with alcohols (Ethanol, Isopropanol) or esters (Ethyl Acetate) and test solubility. | Varies | The nature of other functional groups will heavily influence solubility. |
Part 2: Troubleshooting Guide - From Theory to Practice
This section addresses the most common issues encountered during the recrystallization of aminopyridine compounds.
Q4: My aminopyridine product has "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[13] This happens when the saturated solution is cooled below the compound's melting point while still being above the temperature at which it can remain dissolved, a phenomenon known as liquid-liquid phase separation.[14][15] Aminopyridines can be prone to this, especially if significant impurities are present, which can depress the melting point.
Causality & Solution:
-
High Supersaturation/Rapid Cooling: The solution was cooled too quickly, not allowing enough time for ordered crystal nucleation.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10%) of additional hot solvent to reduce the saturation level.[13] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution: Choose a lower-boiling point solvent in which the compound still has appropriate solubility characteristics.
-
-
Presence of Impurities: Impurities can act as a eutectic mixture, lowering the overall melting point.
-
Solution: If slow cooling doesn't work, try to recover the material by removing the solvent and attempt the recrystallization with a different solvent system. Sometimes, pre-purification by a quick column chromatography plug can remove the problematic impurities.
-
Q5: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a common problem indicating that the solution is not sufficiently saturated at the lower temperature, or that nucleation has not been initiated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can provide a surface for nucleation.[16]
-
Seeding: If you have a small crystal of the pure product (a "seed crystal"), add it to the solution. This provides a template for crystal growth.[13]
-
-
Increase Concentration: If nucleation techniques fail, you likely used too much solvent.[16] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, attempt to cool and crystallize again.
-
Lower the Temperature: If crystals don't form at room temperature, place the flask in an ice-water bath. Be aware that rapid cooling at this stage can lead to smaller, less pure crystals.
Q6: My final crystals are colored, even though the pure compound should be colorless. How do I remove colored impurities?
A: Colored impurities are often large, polar, conjugated molecules that can get trapped in the crystal lattice.
Solution: The most effective method is to use activated charcoal (also known as Norit).
-
After dissolving your crude aminopyridine in the hot solvent, remove the flask from the heat source to prevent flash boiling.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Too much will adsorb your product and reduce the yield.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[17] The resulting filtrate should be colorless and can then be cooled to initiate crystallization. The use of sodium hydrosulfite alongside Norit has also been reported for decolorizing 3-aminopyridine.[8]
Q7: My final yield is very low. What are the most likely reasons?
A: A low yield can be attributed to several factors throughout the process.[13]
Potential Causes:
-
Excess Solvent: This is the most common cause. Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the cold mother liquor.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a stemless funnel, preheat the funnel with hot solvent, and ensure the solution is not overly saturated before filtering.[18]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.
-
Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility even at low temperatures will lead to poor recovery.
Part 3: Experimental Protocol - A Validated Workflow
This section provides a step-by-step methodology for a mixed-solvent recrystallization, a versatile technique for aminopyridines.
Protocol: Mixed-Solvent Recrystallization of 3-Aminopyridine
This protocol is adapted from an established procedure for 3-aminopyridine and generalized for broader use.[8]
-
Dissolution: Place the crude aminopyridine compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add the "good" solvent (e.g., Toluene) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Gravity Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a stemless glass funnel. Preheat the funnel and a clean receiving flask by pouring boiling solvent through them. Pour the hot solution containing your compound through the filter paper.
-
Saturation: Reheat the clear filtrate. Add the "poor" solvent or "anti-solvent" (e.g., Ligroin or Hexane) dropwise to the boiling solution until a persistent cloudiness (turbidity) is observed.[9]
-
Clarification: Add a few drops of the hot "good" solvent (Toluene) until the turbidity just disappears, resulting in a hot, saturated, clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Do not disturb the flask during this period.
-
Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold "poor" solvent (Ligroin/Hexane) to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.
Part 4: Visualization of Workflows
General Recrystallization Workflow
Caption: A standard workflow for purifying solid organic compounds via recrystallization.
Troubleshooting the "Oiling Out" Phenomenon
Caption: A decision-making diagram for resolving issues when a compound oils out.
References
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
- Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate | Request PDF.
- 4-Aminopyridine | Solubility of Things.Solubility of Things.[Link]
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
- An improved process for producing aminopyridines.
- recrystallization-2.doc.pdf.Harvard University.[Link]
- 3-aminopyridine.Organic Syntheses.[Link]
- Preparation method of 3-aminopyridine.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- 3.6F: Troubleshooting.Chemistry LibreTexts.[Link]
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Reagents & Solvents: Solvents for Recrystallization.University of Rochester Department of Chemistry.[Link]
- 4-aminopyridine preparation method.
- Mixed-solvent recrystallisation.University of York, Department of Chemistry.[Link]
- Oiling Out in Crystalliz
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.[Link]
- Two-Solvent Recrystalliz
- Problems with Recrystallisations.University of York, Department of Chemistry.[Link]
- Purification by Recrystalliz
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
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- 4. researchgate.net [researchgate.net]
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- 6. 4-アミノピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
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- 15. mt.com [mt.com]
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- 18. ocw.mit.edu [ocw.mit.edu]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Identification and Removal of Impurities in 6-(p-Tolyl)pyridin-3-amine Synthesis
Welcome to the Technical Support Center for the synthesis and purification of 6-(p-Tolyl)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable pyridine derivative. Here, we provide in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, minimize, and remove critical impurities, ensuring the highest quality of your final compound.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is often accompanied by the formation of process-related impurities and side products. These impurities can complicate downstream applications, affect biological activity, and create challenges in meeting regulatory standards. This guide offers a structured, question-and-answer-based approach to tackle these issues head-on.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A1: The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid or ester with a halogenated pyridine. A common approach is the coupling of p-tolylboronic acid with 6-chloropyridin-3-amine or 6-bromopyridin-3-amine.
Potential impurities from this synthesis include:
-
Unreacted Starting Materials: Residual 6-halopyridin-3-amine and p-tolylboronic acid.
-
Homocoupling Products: Biphenyl (from the coupling of two p-tolylboronic acid molecules) and potentially a bipyridine species from the coupling of two 6-halopyridin-3-amine molecules.[1][2]
-
Protodeboronation/Dehalogenation Products: Toluene (from the replacement of the boronic acid group with a hydrogen atom) and 3-aminopyridine (from the replacement of the halogen with a hydrogen atom).[1][2]
-
Catalyst Residues: Residual palladium and phosphine ligands (or their oxides) from the catalyst system.[3]
-
Solvent and Base Residues: Residual solvents like dioxane or toluene, and inorganic salts from the base used (e.g., carbonates, phosphates).
Q2: My reaction is complete, but I'm having trouble with purification. What are the best general strategies for purifying crude this compound?
A2: Given the basic nature of the amine group and the aromatic structure, a multi-step purification strategy is often most effective. The primary techniques are:
-
Acid-Base Extraction: This is an excellent first step to separate the basic product from neutral impurities like homocoupled biphenyl, toluene, and phosphine oxides. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt. The aqueous layer is then separated, basified (e.g., with NaOH or NaHCO₃), and the purified free amine is extracted back into an organic solvent.
-
Column Chromatography: This is highly effective for removing closely related impurities. Due to the basicity of the pyridine nitrogen and the exocyclic amine, peak tailing can be an issue on standard silica gel.[4] To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol.[5] Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.
-
Recrystallization: If the product is obtained in high enough purity after extraction or chromatography (>95%), recrystallization can be an excellent final polishing step. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvent systems for aromatic amines include ethanol/water, toluene/heptane, or ethyl acetate/hexane.[6][7]
Q3: How can I reliably assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7][8] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major organic impurities.[9][10][11] Quantitative NMR (qNMR) can also be used for accurate purity determination against a certified internal standard.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and its byproducts.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak observed in the HPLC chromatogram and can help in the tentative identification of impurity peaks.
Troubleshooting Guides
Problem 1: Significant amount of dehalogenated starting material (3-aminopyridine) is observed.
-
Likely Causes:
-
Inefficient Transmetalation: The rate of dehalogenation can become competitive if the transmetalation step of the Suzuki catalytic cycle is slow.
-
Presence of Protic Sources: Water or other protic impurities can lead to the protonolysis of the organopalladium intermediate.[1]
-
Suboptimal Base or Ligand: The choice of base and ligand can significantly influence the relative rates of the desired coupling and side reactions.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Drying the base (e.g., K₂CO₃) before use can be beneficial.
-
Optimize the Catalyst System: For challenging couplings, consider using more electron-rich and bulky phosphine ligands which can accelerate the rates of oxidative addition and reductive elimination.
-
Re-evaluate the Base: A different base, such as Cs₂CO₃ or K₃PO₄, might improve the reaction outcome.
-
Protocol 1: General Suzuki-Miyaura Coupling for this compound
-
To a reaction vessel, add 6-chloropyridin-3-amine (1.0 eq), p-tolylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable ligand like SPhos (3 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Proceed with the purification as described in the FAQs.
Problem 2: Product streaks badly on silica gel TLC/column, making purification difficult.
-
Likely Cause: Strong interaction between the basic nitrogen atoms of the pyridine ring and the exocyclic amine with the acidic silanol groups on the surface of the silica gel.[4] This leads to peak tailing and poor separation.
-
Solutions:
-
Use a Basic Modifier in the Mobile Phase: Add 0.5-1% triethylamine (TEA) or a 1-2% solution of ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[5] The competing base will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Switch the Stationary Phase:
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Amine-Functionalized Silica: Pre-treated silica with amino groups can provide excellent separation for basic analytes.[5]
-
-
Use Reversed-Phase Chromatography: If normal-phase is problematic, reversed-phase flash chromatography on a C18-functionalized silica support can be an effective alternative. A mobile phase of water/acetonitrile or water/methanol is typically used. Adjusting the pH of the mobile phase can improve separation.[5]
-
Workflow for Troubleshooting Chromatographic Purification
Caption: A workflow for troubleshooting chromatography issues.
Problem 3: The final product is an off-white or colored solid, suggesting persistent impurities.
-
Likely Causes:
-
Residual Palladium: Finely divided palladium black can be difficult to remove by simple filtration and can impart a dark color to the product.
-
Oxidation of Phosphine Ligands: Triphenylphosphine oxide and other ligand-derived byproducts can be crystalline and co-purify with the product.
-
Air Oxidation: Aromatic amines can be susceptible to air oxidation, leading to the formation of colored impurities over time.
-
-
Solutions:
-
Palladium Scavenging: After the reaction, consider treating the crude mixture with a palladium scavenger. Common scavengers include silica-based thiols or activated carbon. Stirring the crude organic solution with one of these scavengers for a few hours before filtration can effectively remove residual palladium.
-
Charcoal Treatment during Recrystallization: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite before allowing the solution to cool and crystallize.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon) and in the dark to prevent degradation.
-
Table 1: Summary of Common Impurities and Recommended Removal Strategies
| Impurity Type | Common Examples | Identification Method | Primary Removal Technique | Secondary/Polishing Technique |
| Neutral Organics | Biphenyl, Toluene | GC-MS, ¹H NMR | Acid-Base Extraction | Column Chromatography |
| Unreacted Starting Material | 6-chloropyridin-3-amine | LC-MS, TLC | Column Chromatography | Recrystallization |
| Basic Byproducts | 3-aminopyridine | LC-MS, ¹H NMR | Column Chromatography | Recrystallization |
| Catalyst Residues | Palladium black, Phosphine Oxides | ICP-MS (for Pd), ³¹P NMR | Scavenging Resins, Filtration through Celite | Recrystallization with Charcoal |
Impurity Formation Pathway
Caption: Common reaction pathways in Suzuki synthesis.
References
- U.S. National Library of Medicine. "PubChem Compound Summary for CID 23005226, this compound." PubChem, [Link].
- Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, vol. 58, no. 48, 2002, pp. 9633-9695, [Link].
- Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, [Link].
- Wikipedia.
- Chemistry Stack Exchange. "Purification of Buchwald-Hartwig amination." Chemistry Stack Exchange, [Link].
- Biotage.
- Gitsels, H. P. L., and Wibaut, J. P. "3-aminopyridine." Organic Syntheses, vol. 2, 1941, p. 49, [Link].
- Google Patents. "Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- White Rose Research Online. "Detection of pyridine derivatives by SABRE hyperpolarization at zero field." White Rose Research Online, [Link].
- YouTube. "Suzuki Coupling I Common Byproducts in Suzuki Coupling." YouTube, [Link].
- LookChem.
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- 2. Yoneda Labs [yonedalabs.com]
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- 5. biotage.com [biotage.com]
- 6. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. spectrabase.com [spectrabase.com]
Technical Support Center: Scaling Up 6-(p-Tolyl)pyridin-3-amine Production
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 6-(p-Tolyl)pyridin-3-amine (CAS 170850-45-0)[1][2]. This molecule is a valuable building block in medicinal chemistry and materials science. While its synthesis on a laboratory scale is well-documented, transitioning to pilot-plant or industrial-scale production introduces a unique set of challenges. This guide is designed for researchers, chemists, and process engineers to navigate and troubleshoot common issues encountered during the scale-up process.
The primary synthetic route involves a palladium-catalyzed cross-coupling reaction. This guide will focus on the most prevalent method, the Suzuki-Miyaura coupling, and will also address challenges related to downstream processing and purification, which are critical for obtaining a product that meets pharmaceutical-grade purity standards.
Troubleshooting Guide: The Suzuki-Miyaura Coupling Route
The most common and industrially favored synthesis of this compound involves the Suzuki-Miyaura cross-coupling of a 6-halopyridin-3-amine (typically 6-chloro- or 6-bromopyridin-3-amine) with p-tolylboronic acid.[3][4] This reaction is known for its high functional group tolerance and generally good yields, but issues can arise during scale-up.[5]
Workflow for Suzuki-Miyaura Synthesis
Caption: General workflow for the synthesis and purification of this compound.
Question & Answer Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is stalling or showing low conversion at scale, even though it worked perfectly in the lab. What's going on?
Potential Causes & Solutions:
-
Insufficient Mixing/Mass Transfer: In large reactors, inefficient stirring can lead to poor mixing of the biphasic (organic/aqueous) system, hindering the reaction.
-
Solution: Increase the agitation rate and consider using a reactor with baffles designed for multiphase reactions. Ensure the impeller is appropriate for the vessel geometry and batch volume.
-
-
Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing on a large scale is a common culprit for catalyst deactivation.
-
Solution: Implement a robust degassing protocol. For large volumes, sparging with nitrogen or argon for an extended period is more effective than simple vacuum/backfill cycles.[6] Maintain a positive nitrogen blanket throughout the reaction.
-
-
Catalyst Poisoning: The amino group on the 6-halopyridin-3-amine substrate can sometimes interact with the palladium catalyst, potentially leading to inhibition.[6] Impurities in lower-grade, large-volume starting materials can also poison the catalyst.
-
Solution: Screen different palladium catalysts and ligands. Buchwald's phosphine ligands, for example, are designed to be bulky and electron-rich, which can enhance catalyst stability and activity.[7] Always test the purity of bulk starting materials before use.
-
Q2: I'm observing significant formation of a homocoupled p,p'-bitolyl byproduct. How can I minimize this?
Potential Causes & Solutions:
-
Incorrect Stoichiometry or Slow Addition: An excess of p-tolylboronic acid, especially early in the reaction, can lead to its homocoupling.
-
Solution: Carefully control the stoichiometry. On a large scale, consider adding the boronic acid as a solution over a period of time rather than all at once. This maintains a low instantaneous concentration, favoring the desired cross-coupling pathway.
-
-
Reaction Temperature Too High: Elevated temperatures can sometimes promote side reactions, including homocoupling.
-
Solution: Re-optimize the temperature. While higher temperatures increase the reaction rate, there is often a trade-off with selectivity. Run a series of experiments to find the optimal temperature that provides good conversion within a reasonable timeframe without significant byproduct formation.
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][8]
Downstream Processing & Purification FAQs
Q3: My final product has unacceptably high levels of residual palladium. How can I effectively remove it on a large scale?
Answer: Residual palladium is a major concern, especially for pharmaceutical applications. Standard lab techniques like simple filtration or silica gel chromatography are often not economically viable at scale.
-
Optimized Workup: One effective method involves treating the reaction mixture with an aqueous solution of a scavenger like sodium bisulfite (NaHSO₃) at elevated temperatures. This can significantly reduce palladium levels.[9]
-
Scavenging Resins: Use specialized palladium scavenging resins. After the reaction is complete, the crude product solution can be passed through a column packed with these resins, which contain functional groups (e.g., thiols, amines) that chelate the palladium.
-
Activated Carbon: Treatment with activated carbon (charcoal) can also be effective. The choice of carbon grade and the treatment conditions (temperature, contact time) must be optimized.
-
Crystallization: A well-designed crystallization process is often the most powerful tool for purification. The choice of solvent system is critical to ensure that the product crystallizes out while palladium impurities remain in the mother liquor.
| Palladium Removal Technique | Typical Efficiency | Scalability Notes |
| Aqueous NaHSO₃ Wash | Reduces Pd from >5000 ppm to <100 ppm | Highly scalable and cost-effective.[9] |
| Thiol-Based Scavengers | Can reduce Pd to <10 ppm | Effective but can be costly. Requires solid-liquid filtration. |
| Activated Carbon | Variable, can reduce Pd to <20 ppm | Cost-effective, but may require significant optimization and can sometimes lead to product loss through adsorption. |
| Recrystallization | Highly dependent on solvent system | The most effective method for overall purity improvement. Solvent selection is key. |
Q4: I am struggling with the final crystallization step. The product is oiling out or the yield is poor. What should I do?
Answer: Crystallization is a complex process that is highly sensitive to changes in scale.
-
Solvent System Screening: The ideal solvent system should provide high solubility for the product at elevated temperatures and low solubility at room temperature or below. A mixture of solvents (e.g., isopropanol/water, toluene/heptane) often provides better results than a single solvent.
-
Cooling Profile: On a large scale, rapid cooling can lead to oiling out or the formation of fine, difficult-to-filter crystals. Implement a controlled, slow cooling profile. A linear or stepwise cooling ramp is often effective.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product crystals is crucial for controlling crystal size and morphology and ensuring consistent results. The point of seeding (temperature) should be determined and standardized.
-
Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Here, a solvent in which the product is insoluble (the anti-solvent) is slowly added to a solution of the product. This method requires precise control over the addition rate.
General Scale-Up FAQs
Q5: Are there alternative synthetic routes to consider if the Suzuki coupling proves problematic at scale?
Answer: Yes, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond.[10][11][12] In this approach, you would couple a 6-(p-tolyl)pyridine halide with an ammonia source or an ammonia equivalent.[10] This can be advantageous if the required 6-halopyridin-3-amine is unstable or expensive, while the corresponding 6-(p-tolyl)pyridine halide is more accessible. The scale-up challenges, such as catalyst sensitivity and purification, are similar to those of the Suzuki coupling.[7]
Q6: What are the key safety considerations when scaling up this process?
Answer:
-
Exothermic Reactions: Cross-coupling reactions can be exothermic. A thorough process safety review, including reaction calorimetry, should be conducted to understand the thermal profile and ensure that the reactor's cooling capacity is sufficient to handle the heat output.
-
Reagent Handling: Handle organoboronic acids and palladium catalysts with appropriate personal protective equipment (PPE). Large quantities of flammable organic solvents require grounding and bonding to prevent static discharge and use in appropriately classified areas.
-
Pressure Management: Hydrogen gas can sometimes be generated as a byproduct of side reactions. Ensure reactors are properly vented.
References
- Buchwald, S. L. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]
- ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
- Wikipedia. (n.d.).
Sources
- 1. This compound | C12H12N2 | CID 23005226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 170850-45-0|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
preventing side reactions in the synthesis of substituted pyridines
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyridine synthesis and mitigate common side reactions. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.
Table of Contents
-
FAQs: Foundational Pyridine Synthesis Reactions
-
Hantzsch Pyridine Synthesis
-
Bohlmann-Rahtz Pyridine Synthesis
-
Chichibabin Amination
-
-
Troubleshooting Guide: Regioselectivity in Pyridine Functionalization
-
Controlling C2 vs. C4 Alkylation
-
Achieving meta-Functionalization
-
-
Experimental Protocols
-
High-Yield Hantzsch Synthesis Under Green Conditions
-
One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
-
Minimizing Diamination in the Chichibabin Reaction
-
-
References
FAQs: Foundational Pyridine Synthesis Reactions
This section addresses common issues encountered in classical pyridine ring-forming reactions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust method for creating dihydropyridines, which are then oxidized to pyridines.[1] However, it's not without its challenges.
Q1: My Hantzsch synthesis is giving a very low yield of the final pyridine product. What are the most likely causes?
A1: Low yields in Hantzsch synthesis typically stem from two main areas: suboptimal initial condensation or, more commonly, incomplete oxidation of the dihydropyridine intermediate.[2][3]
-
Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient and lead to long reaction times.[2]
-
Causality: The multi-component nature of the reaction requires efficient formation of both a Knoevenagel condensation product and an enamine intermediate.[4] Inefficient heat transfer or inappropriate solvent choice can slow these preliminary steps, leading to side reactions or unreacted starting materials.
-
Solution: Consider alternative catalytic systems. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can dramatically increase yields.[2] For a greener and often faster approach, solvent-free conditions using γ-Al2O3 nanoparticles as a catalyst at 90°C have proven highly effective.[5]
-
-
Incomplete Oxidation: The 1,4-dihydropyridine (1,4-DHP) intermediate is often stable and requires a dedicated oxidation step to achieve the aromatic pyridine ring.[1]
-
Causality: The driving force for the final step is aromatization, but this requires an oxidizing agent to remove the two hydrogen atoms from the dihydropyridine ring. Insufficient oxidant or a weak oxidant will leave you with the 1,4-DHP as the major product.[1]
-
Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. While classical oxidants like nitric acid or potassium permanganate are effective, they can be harsh.[6] Milder and often cleaner alternatives include using iodine in refluxing methanol or ceric ammonium nitrate (CAN) under solvent-free conditions.[7] Always monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the dihydropyridine intermediate.
-
Q2: I'm observing significant side products in my Hantzsch reaction. How can I improve the purity of my crude product?
A2: Side product formation often arises from an incorrect order of reagent addition, especially in the synthesis of unsymmetrical pyridines.
-
Causality: The Hantzsch synthesis involves the condensation of two distinct intermediates. If all components (aldehyde, two different β-ketoesters, and ammonia) are mixed at once, a statistical mixture of products can form.
-
Solution: For unsymmetrical pyridines, a stepwise approach is recommended. First, pre-form the Knoevenagel adduct by reacting the aldehyde with one equivalent of a β-ketoester. Separately, form the enamine from the second β-ketoester and ammonia. Then, combine these two pre-formed intermediates. This directed approach minimizes the formation of undesired symmetrical pyridines.[8]
Bohlmann-Rahtz Pyridine Synthesis
This method constructs pyridines from enamines and ethynylketones, offering a direct route to the aromatic ring without an oxidation step.[9]
Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition. How can I achieve cyclization under milder conditions?
A1: The high-temperature requirement for the cyclodehydration of the aminodiene intermediate is a well-known drawback of the classical Bohlmann-Rahtz synthesis.[9] This is often necessary to facilitate the E/Z isomerization required for cyclization.
-
Causality: The initial Michael addition of the enamine to the ethynylketone forms a stable aminodiene intermediate. For this intermediate to cyclize, a specific geometric isomer is required where the reacting groups are in proximity. The high thermal energy is needed to overcome the rotational barrier and achieve the correct conformation for ring closure.[9]
-
Solution: The use of acid catalysis can significantly lower the temperature required for cyclodehydration.[10] Both Brønsted acids (like acetic acid) and Lewis acids (like ytterbium triflate or zinc bromide) have been shown to be effective.[9][11] These catalysts are believed to accelerate not only the cyclodehydration but also the initial Michael addition and subsequent isomerization steps.[12] A one-pot procedure using a catalytic amount of a Lewis acid in a suitable solvent like toluene is often a highly effective strategy.[11]
Q2: I'm struggling with the synthesis and purification of the enamine starting material for my Bohlmann-Rahtz reaction. Is there a more direct approach?
A2: Yes, the isolation of enamine precursors can be a synthetic bottleneck. A more streamlined approach is to generate the enamine in situ.
-
Causality: Enamines can be unstable and prone to hydrolysis, making their isolation and purification challenging.
-
Solution: A three-component, one-pot reaction has been developed where the enamine is generated in situ from a ketone and a nitrogen source, typically ammonium acetate.[13] This transiently formed enamine then reacts with the ethynylketone present in the reaction mixture. This approach is more efficient and avoids the need to handle potentially unstable intermediates.[9]
Chichibabin Amination
The Chichibabin reaction is a direct amination of the pyridine ring using sodium amide.[14]
Q1: My Chichibabin reaction is producing a significant amount of 2,6-diaminopyridine. How can I prevent this over-amination?
A1: The formation of 2,6-diaminopyridine is the primary side reaction in the Chichibabin amination and is caused by a second nucleophilic attack on the initially formed 2-aminopyridine.
-
Causality: The initially formed 2-aminopyridyl anion is still susceptible to nucleophilic attack by another amide anion, particularly at elevated temperatures and with an excess of sodium amide. The electron-donating nature of the amino group directs the second amination to the C6 position.
-
Solution:
-
Control Stoichiometry: Carefully control the amount of sodium amide used. Using a large excess will favor diamination.
-
Temperature Control: The reaction is typically run at elevated temperatures (100-130 °C in an inert solvent like toluene or xylene).[14] Avoid unnecessarily high temperatures, as this can increase the rate of the second amination.
-
Milder Conditions: Modern protocols have been developed that allow the reaction to proceed under milder conditions. For instance, using a combination of sodium hydride (NaH) and lithium iodide (LiI) can facilitate the amination at lower temperatures (65-85 °C), which can improve selectivity and substrate scope.[15][16]
-
Troubleshooting Guide: Regioselectivity in Pyridine Functionalization
Achieving the desired substitution pattern on a pre-formed pyridine ring is a common challenge. Electronic and steric factors inherent to the pyridine ring dictate its reactivity.[17][18]
Q1: I am trying to perform a C-alkylation on a simple pyridine, but I'm getting a mixture of C2 and C4 isomers. How can I control the regioselectivity?
A1: The regioselectivity of nucleophilic attack on the pyridine ring is a classic problem. The C2 and C4 positions are both electronically activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.[14]
-
Causality of Mixed Isomers: Without any directing groups, many alkylating agents will produce a mixture of C2 and C4 substituted products. The exact ratio can be influenced by subtle factors, including the nature of the nucleophile and the reaction conditions. For example, in direct alkylation with alkyllithium reagents, the aggregation state of the organolithium compound can influence the regioselectivity; tetrameric clusters may favor C4-alkylation, while dimeric clusters can lead to C2-alkylation.[19]
-
Strategies for Selective C4-Alkylation:
-
Steric Hindrance: If the C2 and C6 positions are sterically hindered with bulky substituents, alkylation will be directed to the C4 position.
-
Blocking Groups: A highly effective modern approach is to use a transient blocking group on the nitrogen atom. For instance, a simple maleate-derived blocking group can be installed on the pyridine nitrogen. This pyridinium species then undergoes Minisci-type decarboxylative alkylation with exquisite selectivity at the C4 position.[20]
-
-
Strategies for Selective C2-Alkylation:
-
Directed ortho-Metalation (DoM): If a directing group (e.g., -CONR₂, -OMe) is present at the C3 position, deprotonation with a strong base (like LDA) will selectively occur at the C2 position, allowing for subsequent functionalization.
-
C-H Activation: Transition-metal-catalyzed C-H activation often favors the C2 position due to the directing effect of the pyridine nitrogen coordinating to the metal center.[3]
-
Troubleshooting Workflow for Regioselectivity
Caption: Decision tree for controlling regioselectivity in pyridine alkylation.
Q2: How can I achieve functionalization at the C3 or C5 (meta) positions of the pyridine ring, which are typically unreactive?
A2: The meta positions of pyridine are electronically disfavored for both electrophilic and nucleophilic attack, making direct functionalization challenging.[21]
-
Causality: The electron-withdrawing effect of the nitrogen atom deactivates the entire ring towards electrophilic substitution, and this effect is most pronounced at the C3 and C5 positions. For nucleophilic attack, the C2, C4, and C6 positions are electronically favored.
-
Solution: A successful strategy involves temporarily dearomatizing the pyridine ring to alter its electronic properties.
-
Dearomatization-Rearomatization: Pyridine can be converted into an electron-rich intermediate, such as an oxazino-pyridine, which then undergoes regioselective electrophilic functionalization at the position corresponding to the original meta carbon. Subsequent rearomatization restores the pyridine ring with the desired meta substituent.[21] This approach allows for reactions like halogenation and trifluoromethylation at the C3 position under mild conditions.[21]
-
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key synthetic procedures, including troubleshooting checkpoints.
Protocol 1: High-Yield Hantzsch Synthesis Under Green Conditions
This protocol uses γ-Al2O3 nanoparticles as a reusable catalyst under solvent-free conditions, leading to high yields and short reaction times.[5]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (2 mmol)
-
γ-Al2O3 nanoparticles (0.2 g)
Procedure:
-
In a 25 mL round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and γ-Al2O3 nanoparticles (0.2 g).
-
Heat the mixture at 90°C with vigorous stirring.
-
[Checkpoint] Monitor the reaction progress by Thin Layer Chromatography (TLC) every 5 minutes. The reaction is typically complete within 5-25 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol (10 mL) to the flask and heat to dissolve the product.
-
Filter the hot solution to remove the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the 1,4-dihydropyridine product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
[Oxidation Step] Dissolve the obtained 1,4-dihydropyridine in glacial acetic acid (5 mL) and add sodium nitrite (1.2 mmol) portion-wise.
-
Stir at room temperature for 1 hour, monitoring by TLC for the disappearance of the dihydropyridine.
-
Pour the reaction mixture into ice water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyridine product. Purify further by column chromatography if necessary.
Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol uses a Lewis acid catalyst to facilitate the reaction at lower temperatures and in a single step.[10]
Materials:
-
β-Enamino ester (e.g., ethyl β-aminocrotonate) (1 mmol)
-
Ethynyl ketone (e.g., 3-butyn-2-one) (1.1 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.15 mmol, 15 mol%)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the β-enamino ester (1 mmol), toluene (5 mL), and Yb(OTf)₃ (0.15 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the ethynyl ketone (1.1 mmol) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 110°C).
-
[Checkpoint] Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure substituted pyridine.
Protocol 3: Minimizing Diamination in the Chichibabin Reaction
This protocol utilizes a milder NaH-iodide composite to achieve C2-amination with improved selectivity.[16]
Materials:
-
Pyridine derivative (1 mmol)
-
Primary amine (e.g., n-butylamine) (2 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (3 mmol)
-
Lithium iodide (LiI) (2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried, sealed tube under an inert atmosphere, add NaH (3 mmol) and LiI (2 mmol).
-
Add anhydrous THF (5 mL) and the pyridine derivative (1 mmol).
-
Add the primary amine (2 mmol) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 85°C in an oil bath.
-
[Checkpoint] Stir vigorously for 7-18 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the 2-aminopyridine derivative.
References
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate.
- Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH.
- ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ResearchGate.
- Milder Conditions for the Chichibabin Reaction. ChemistryViews.
- Bohlmann-Rahtz Pyridine Synthesis Guide | PDF. Scribd.
- A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. RSC Publishing.
- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. PubMed Central.
- Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society.
- Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthesis of Pyridines and Pyrido[2,3-d]pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction. ResearchGate.
- General Mechanism of Hantzsch 1,4-dihydropyridines. ResearchGate.
- Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. ResearchGate.
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Chichibabin Reaction. Chemistry LibreTexts.
- Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. YouTube.
- Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
- The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. ACS Publications.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.
- Hantzsch pyridine synthesis. Wikipedia.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC - NIH.
- Pyridine: Synthesis, reactions and medicinal uses | PPTX. Slideshare.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science.
- Hantzsch Pyridine Synthesis | PDF. Scribd.
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.
- Alkylation and acylation of pyridine. Química Organica.org.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed.
- Pyridine. Wikipedia.
- Advances in the Study of the Chichibabin Reaction. ResearchGate.
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Technical Support Center: Optimizing N-Arylation of Pyridin-3-amines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the N-arylation of pyridin-3-amines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. The N-arylation of pyridin-3-amines, a key step in the synthesis of many pharmacologically active compounds, is often plagued by issues such as low yields, catalyst inhibition, and competing side reactions.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, offering troubleshooting strategies grounded in mechanistic principles to empower you to overcome common hurdles and optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key parameters governing the N-arylation of pyridin-3-amines, primarily via the Buchwald-Hartwig amination.
Q1: Why is the N-arylation of pyridin-3-amines particularly challenging?
The primary challenge stems from the electronic nature of the pyridine ring. The pyridine nitrogen lone pair can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down or completely stalling the desired catalytic cycle.[1] Pyridin-3-amine is a heteroaromatic amine, a class of nucleophiles known to be generally more challenging in Buchwald-Hartwig couplings, often requiring specific optimization to achieve good yields.[1]
Q2: What is the fundamental catalytic cycle for this reaction?
The reaction typically follows the Buchwald-Hartwig amination mechanism. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then coordinates with the pyridin-3-amine. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which yields the N-aryl-pyridin-3-amine and regenerates the active Pd(0) catalyst.[1][2]
Q3: How do I select the right Palladium source and Ligand?
This is the most critical decision in setting up the reaction.
-
Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in-situ reduction to the active Pd(0) state, which can be inefficient.[1] Modern, well-defined pre-catalysts (e.g., G3-G6 Buchwald pre-catalysts) are highly recommended. These complexes readily generate the active LPd(0) species upon exposure to a base, leading to more reliable and efficient reactions.[1]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like heteroaromatic amines, bulky, electron-rich phosphine ligands are essential. They promote the reductive elimination step and can help prevent catalyst dimerization or decomposition. Ligands like XantPhos , RuPhos , and various Buchwald biarylphosphine ligands (e.g., tBuXPhos) are excellent starting points for screening.[3][4]
Q4: What is the role of the base, and how do I choose one?
The base is crucial for deprotonating the amine nitrogen after it coordinates to the palladium center, forming the key palladium-amido intermediate.[1] The choice of base is a trade-off between reactivity and functional group tolerance.
-
Strong Bases (e.g., NaOtBu, LHMDS): These promote the fastest reaction rates and are often effective. However, they are incompatible with base-sensitive functional groups like esters or enolizable ketones.[1][3]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer much broader functional group tolerance and are a good choice for complex substrates. Their lower basicity may require higher reaction temperatures or longer reaction times.[1] The solubility of inorganic bases can also impact reaction consistency.[1]
-
Soluble Organic Bases (e.g., DBU): These can be advantageous in achieving homogeneous reaction conditions, which is particularly useful for reproducibility and in flow chemistry applications.[4][5]
Q5: Which solvents are suitable for this reaction?
The solvent plays a critical role in solubilizing reactants, stabilizing catalytic intermediates, and influencing reaction rates.[6][7][8]
-
Recommended Solvents: Aprotic, non-polar to polar solvents are generally used. Toluene , dioxane , and THF are the most common and effective choices.[1]
-
Solvents to Avoid: Highly coordinating solvents such as acetonitrile , pyridine , or DMF should be avoided. They can compete with the desired phosphine ligand for binding sites on the palladium catalyst, leading to inhibition.[1][9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Materials
Q: My reaction shows no product formation, or the conversion has stalled at <10%. What should I investigate first?
A: This is the most common issue and typically points to a problem with the catalytic system's activity. A systematic check of the catalyst, base, and reaction environment is required.
-
Possible Cause 1.1: Inactive Catalyst
-
The "Why": The active Pd(0) species is sensitive to oxygen. If the reaction is not performed under strictly inert conditions, the catalyst can oxidize to inactive Pd(II). Similarly, the choice of palladium source and ligand is paramount, as pyridin-3-amine can inhibit less active catalysts.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use a glovebox for reaction setup. If not available, ensure all reagents and the reaction vessel are thoroughly degassed using multiple vacuum/argon cycles.
-
Switch to a Pre-catalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, switch to a modern Buchwald pre-catalyst (e.g., XantPhos Pd G3). These are more robust and generate the active catalyst more reliably.[1][4]
-
Screen Ligands: Not all ligands are equal. The coordination of the pyridine-3-amine may require a particularly bulky ligand to create the right steric environment around the metal. Screen a panel of ligands such as XantPhos, RuPhos, and tBuBrettPhos.[3]
-
-
-
Possible Cause 1.2: Sub-optimal Base/Solvent Combination
-
The "Why": The deprotonation of the coordinated amine is a key equilibrium step. An insufficiently strong base or a base with poor solubility will fail to generate the necessary palladium-amido intermediate.
-
Troubleshooting Steps:
-
Increase Base Strength: If using a weak base like K₂CO₃, try a stronger one like K₃PO₄ or NaOtBu (if your substrate tolerates it).
-
Check Base Solubility: Insoluble bases like K₃PO₄ can have low effective concentrations. Ensure vigorous stirring. Consider switching to a more soluble base like Cs₂CO₃ or a soluble organic base like DBU.[1][5]
-
Re-evaluate Solvent: While toluene and dioxane are standard, switching between them can sometimes impact solubility and reaction rates. Ensure your solvent is anhydrous.
-
-
-
Possible Cause 1.3: Unreactive Aryl Halide
-
The "Why": The oxidative addition step is highly dependent on the C-X bond strength of the aryl halide.
-
Troubleshooting Steps:
-
Confirm Reactivity Order: The expected reactivity is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1] Aryl chlorides are notoriously difficult and require highly active catalyst systems (specialized ligands and strong bases).[10]
-
Modify Conditions for Aryl Chlorides: If using an aryl chloride, ensure you are using a state-of-the-art catalyst system designed for this purpose (e.g., featuring a ligand like tBuBrettPhos) and higher temperatures (100-120 °C).
-
-
Problem 2: Significant Side Product Formation
Q: My reaction is consuming starting material, but I'm getting a complex mixture of products, not the desired N-arylated amine.
A: Side reactions often point to catalyst instability or undesired reactivity pathways. Identifying the major side product is key to diagnosing the issue.
-
Possible Cause 2.1: Hydrodehalogenation of the Aryl Halide
-
The "Why": This occurs when the aryl group on the Pd(II) intermediate is replaced by a hydrogen atom before reductive elimination. It can be promoted by moisture or certain bases. The competing reaction is β-hydride elimination from the palladium-amido complex.[2]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Change the Base: Switch from an alkoxide base (NaOtBu) to a non-nucleophilic phosphate or carbonate base (K₃PO₄, Cs₂CO₃).
-
Modify the Ligand: A bulkier ligand can sometimes disfavor the pathways leading to hydrodehalogenation.
-
-
-
Possible Cause 2.2: Catalyst Decomposition
-
The "Why": The active catalyst can decompose, often indicated by the formation of palladium black. This is more common with less stable catalyst systems or at very high temperatures. The pyridine substrate itself can contribute to deactivation pathways.[11]
-
Troubleshooting Steps:
-
Lower the Temperature: Operate at the lowest temperature that gives a reasonable reaction rate (typically 80-100 °C).[1]
-
Use a More Robust Ligand/Pre-catalyst: Chelating ligands like XantPhos or bulky biarylphosphine ligands are designed to resist decomposition. Pre-catalysts also offer greater stability.[4]
-
Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of bimolecular decomposition pathways.
-
-
Problem 3: Challenges in Product Purification
Q: The reaction worked, but I am struggling to isolate a pure product.
A: Purification of N-arylated pyridines can be complicated by residual catalyst, ligands, and the basic nature of the product itself.
-
Possible Cause 3.1: Co-elution with Ligand/Starting Material
-
The "Why": The phosphine ligand and its oxide can be greasy and may have similar polarity to the product, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is the most powerful technique. Dissolve the crude mixture in a solvent like ethyl acetate or DCM. Extract with aqueous acid (e.g., 1M HCl). The basic product and unreacted amine will move to the aqueous phase. The neutral ligand and aryl halide remain in the organic phase. Basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and back-extract the pure product into an organic solvent.
-
Precipitation: In some cases, the product can be precipitated as a salt (e.g., HCl salt) from a suitable solvent, filtered, and then neutralized.[12]
-
-
-
Possible Cause 3.2: Residual Palladium
-
The "Why": Residual palladium can contaminate the final product, which is unacceptable for pharmaceutical applications.
-
Troubleshooting Steps:
-
Scavengers: After the reaction, the crude mixture can be treated with a palladium scavenger (e.g., silica-bound thiols, activated carbon) to bind the residual metal, which is then removed by filtration.
-
Filtration through Celite/Silica: A simple filtration of the crude reaction mixture through a short plug of silica gel or Celite can remove precipitated palladium black.
-
-
Section 3: Protocols & Methodologies
Protocol 3.1: General Procedure for Reaction Condition Screening
This protocol describes a representative small-scale reaction for screening purposes.
-
Preparation: In a glovebox, add the aryl halide (0.2 mmol, 1.0 equiv.), pyridin-3-amine (0.24 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XantPhos Pd G3, 0.01 mmol, 5 mol%) and the ligand (if not using a pre-catalyst).
-
Reaction Assembly: Add the catalyst to the reaction vial. Add anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) to the vial.
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a pre-heated heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor progress by taking small aliquots and analyzing by LC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and water (5 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Section 4: Key Parameter Summary Tables
Table 1: Comparison of Common Palladium Sources
| Palladium Source | Form | Activation | Pros | Cons |
| Pd(OAc)₂ | Pd(II) | Requires in-situ reduction | Inexpensive, readily available | Can be unreliable, variable activity[1] |
| Pd₂(dba)₃ | Pd(0) | Ligand exchange | Air-stable Pd(0) source | Ligand exchange can be slow[1] |
| Buchwald Pre-catalysts | Pd(II) | Base-activated | Highly active, reliable, broad scope[1] | More expensive |
Table 2: Guide to Ligand Selection for Pyridin-3-amine Arylation
| Ligand | Class | Key Features | When to Use |
| XantPhos | Chelating Diphosphine | Wide bite angle, promotes reductive elimination, good thermal stability. | Excellent first choice for general screening.[4] |
| RuPhos | Biaryl Monophosphine | Very bulky and electron-rich. | Good for challenging couplings, including secondary amines.[3] |
| tBuBrettPhos | Biaryl Monophosphine | Extremely active, effective for aryl chlorides and primary amines. | When coupling unreactive electrophiles or primary amines.[3] |
Table 3: Common Bases and Their Properties
| Base | pKaH (approx.) | Type | Pros | Cons |
| NaOtBu | 19 | Strong, Hard | High reaction rates.[1] | Incompatible with many functional groups.[1][3] |
| K₃PO₄ | 12.3 | Weak, Hard | Good functional group tolerance. | Poor solubility in organic solvents.[1] |
| Cs₂CO₃ | 10 | Weak, Soft | Good functional group tolerance, better solubility than K₃PO₄.[1] | Can be expensive, hygroscopic. |
| DBU | 13.5 | Organic, Non-nucleophilic | Soluble, allows for homogeneous conditions.[4][5] | May not be basic enough for all systems. |
Section 5: Visual Guides
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield N-arylation reactions.
References
- D., C., Choo, H., & Lee, S. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
- Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Dominguez, B., et al. (n.d.). Model system for optimization. Palladium catalyzed N-arylation and.... ResearchGate.
- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry.
- Kashani, S. K., Jessiman, J. E., & G. Organ. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Daugulis, O., et al. (2018). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. RSC Publishing.
- de Pater, J. J. M., et al. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate.
- Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
- Isidro-Llobet, A., et al. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
stability issues of 6-(p-Tolyl)pyridin-3-amine in solution
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Welcome to the technical support guide for 6-(p-Tolyl)pyridin-3-amine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The insights provided are based on established principles of organic chemistry and extensive experience with analogous molecular structures.
Troubleshooting Guide: Diagnosing In-Solution Instability
This section is designed to help you diagnose and resolve common issues observed during experiments. The primary sources of instability for a molecule like this compound, which contains both an aromatic amine and a pyridine ring, are oxidation, photodegradation, and pH-dependent effects.
Issue #1: My analytical results (HPLC, LC-MS) show new, unexpected peaks after sample preparation or short-term storage.
This is a classic symptom of compound degradation. The appearance of new peaks, often with a corresponding decrease in the area of the parent peak, indicates that your compound is converting into one or more new chemical entities.
Diagnostic Workflow:
To systematically identify the cause, follow this workflow. Each step is designed to isolate a specific environmental factor.
Caption: Troubleshooting workflow for identifying degradation.
Issue #2: The color of my stock solution is changing over time, often turning yellow or brown.
A visible color change is a strong indicator of the formation of chromophoric byproducts, which is common during the oxidation of aromatic amines.[1]
Plausible Cause & Explanation:
Aromatic amines are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities. The oxidation often proceeds through radical mechanisms, leading to highly conjugated, colored polymeric byproducts.[1][2] The initial products may be nitroso or nitro compounds, which can further react.[3]
Step-by-Step Protocol for Mitigation:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents like DMSO or DMF for stock solutions. These are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol.
-
Inert Atmosphere: Before preparing the solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Headspace Purge: After dissolving the compound, purge the headspace of the vial with the inert gas before sealing.
-
Storage: Store the solution at -20°C or -80°C, protected from light (using amber vials).
-
Control Experiment: Prepare a small-scale solution in a standard, air-saturated solvent and another using this inert atmosphere protocol. Monitor the color change over 24-48 hours to confirm that oxidation is the root cause.
Issue #3: I am seeing low or inconsistent yields in a reaction using this compound as a starting material.
If you have ruled out issues with reaction stoichiometry, reagents, and technique, the degradation of your starting material in the reaction solvent could be the culprit.
Plausible Cause & Explanation:
The stability of the aminopyridine can be highly dependent on the reaction's pH.[4][5] Both the pyridine nitrogen and the exocyclic amine are basic and can be protonated. This change in protonation state alters the electron density of the aromatic system, potentially making it more susceptible to nucleophilic attack or other degradation pathways.[6] For example, strongly acidic conditions used in some coupling reactions could lead to instability.
Diagnostic Protocol:
-
Pre-Reaction Stability Test: Before running your full reaction, perform a small-scale stability test. Dissolve a known concentration of this compound in the reaction solvent, add all reagents except for the coupling partner or catalyst, and stir under the planned reaction conditions (temperature, atmosphere) for a few hours.
-
Time-Point Analysis: Take aliquots at T=0 and after 1, 2, and 4 hours.
-
Quantify by HPLC/LC-MS: Analyze the aliquots using an appropriate analytical method with an internal standard to accurately quantify the amount of remaining this compound.
-
Analyze Results: If you observe a significant decrease in the starting material concentration over time, this confirms in-situ degradation. Consider adjusting the reaction conditions, such as using a different base, solvent, or lowering the temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical moieties responsible for the potential instability of this compound?
A1: The two key structural features are the aromatic primary amine (-NH2) and the pyridine ring .
-
Aromatic Amine: This group is a primary target for oxidation, which can lead to the formation of nitroso, nitro, or polymeric species, often resulting in a color change.[1][3]
-
Pyridine Ring: While generally stable, the pyridine ring can be susceptible to photodegradation under UV irradiation.[7][8] The nitrogen atom also imparts basicity, making the molecule's properties pH-dependent.
Caption: Key instability points of the molecule.
Q2: What are the ideal conditions for long-term storage of the solid compound and its solutions?
A2: Proper storage is crucial to ensure the integrity of your material over time. While specific studies on this exact molecule are not prevalent, general principles for aminopyridines apply.[9][10][11][12]
| Condition | Solid Compound | Stock Solution (e.g., in DMSO) |
| Temperature | 2-8°C or -20°C | -20°C or -80°C (Critical) |
| Atmosphere | Store under Argon or Nitrogen | Purge solvent and headspace with Ar/N₂ |
| Light | Protect from light (amber vial) | Use amber, screw-cap vials |
| Container | Tightly sealed glass vial | Tightly sealed glass or polypropylene vial |
| Notes | Minimize freeze-thaw cycles. Aliquot into smaller, single-use volumes. |
Q3: How should I prepare stock solutions for use in biological or screening assays?
A3: The preparation of solutions for high-throughput screening or cell-based assays requires meticulous care to avoid introducing artifacts from degradation.
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing: Allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation. Weigh the required amount quickly.
-
Solvent Selection: Use anhydrous, high-purity DMSO. It is a good solvent for many organic molecules and is generally compatible with most automated screening systems after dilution.
-
Dissolution: Add the solvent to the solid and facilitate dissolution by gentle vortexing or sonication in a water bath. Avoid excessive heating.
-
Inerting (Recommended): For maximum stability, use DMSO that has been sparged with argon. After dissolution, blanket the headspace of the vial with argon before sealing.
-
Filtration: If any particulates are visible, filter the solution through a 0.22 µm PTFE syringe filter compatible with your solvent.
-
Aliquoting & Storage: Dispense the solution into single-use aliquots in amber vials. Store immediately at -20°C or -80°C. This minimizes the number of freeze-thaw cycles the main stock undergoes.
References
- Robert, J. D., & Caserio, M. C. (1977). Oxidation of Amines. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- Fang, M. M., Yan, N., & Zhang, Y. M. (2012). Biodegradation of pyridine under UV irradiation. Huan jing ke xue= Huanjing kexue, 33(10), 3561–3566.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
- Hernández-García, S., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(11), 1435.
- Donnelly, R. F. (2005). Chemical stability of 4-aminopyridine capsules. The Canadian journal of hospital pharmacy, 58(1), 21–25.
- Voutyritsa, E., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 7.
- Zhang, Y., et al. (2014). UV photolysis for accelerating pyridine biodegradation. Biotechnology and bioengineering, 111(1), 69–76.
- Terent'ev, A. P., & Mogilyanskii, Y. D. (1958). Oxidation of Aromatic Amines to Azo Compounds. Zhurnal Obshchei Khimii, 28, 1959-1962. (Referenced in Sciencemadness.org compilation).
- Donnelly, R. F. (2005). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 58(1), 21-25.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
- Gallardo, I., et al. (1993). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1835-1839.
- Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds by oxidation.
- Fang, M., Yan, N., & Zhang, Y. (2012). Biodegradation of pyridine under UV irradiation. Huan jing ke xue= Huanjing kexue, 33(10), 3561-6.
- Zhang, Y., et al. (2014). UV photolysis for accelerating pyridine biodegradation. Biotechnology and bioengineering, 111(1), 69-76.
- Nishiyama, T., & Kuga, H. (1996). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Naunyn-Schmiedeberg's archives of pharmacology, 354(4), 425–431.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23005226, this compound. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177797473, 6-(p-Tolyl)-5-(trifluoromethyl)pyridin-3-amine. PubChem.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175646901, N-Methyl-1-(6-(p-tolyl)pyridin-3-yl)methanamine. PubChem.
- Drozd, G. T., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental science & technology, 51(1), 587–594.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177794804, 6-Methyl-2-(o-tolyl)pyridin-3-amine. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177682102, 2-(p-Tolyl)-6-(trifluoromethyl)pyridin-3-amine. PubChem.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Crystallization of 6-(p-Tolyl)pyridin-3-amine
Welcome to the technical support center for the crystallization of 6-(p-Tolyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this compound. Drawing upon extensive experience in small molecule crystallization and the latest scientific literature, this resource provides in-depth, practical solutions to common challenges.
The unique structure of this compound, featuring a bi-aryl system with a basic aminopyridine core, presents specific challenges to obtaining high-quality crystals. This guide will address these challenges in a question-and-answer format, explaining the scientific principles behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: My this compound will not crystallize from solution. What are the primary reasons for this, and what should I try first?
A1: Failure to crystallize is most often a problem of insufficient supersaturation or an inappropriate solvent choice. The goal is to find a solvent that dissolves the compound when hot but not when cold. Given that pyridine and its derivatives can be challenging to crystallize, a systematic approach is crucial.[1]
Initial Troubleshooting Workflow:
Core Concepts:
-
Solubility Gradient: A steep solubility curve is ideal for crystallization by cooling. This means high solubility at elevated temperatures and low solubility at room temperature or below.
-
Molecular Interactions: The tolyl and pyridine rings can engage in π-π stacking, while the amine and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The chosen solvent should not interfere excessively with these crystal-forming interactions.
Actionable Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents of varying polarities at room temperature and at their boiling points. A good starting point is provided in the table below.
-
Patience and Slow Cooling: Once a suitable solvent is identified, dissolve your compound in the minimum amount of hot solvent and allow it to cool slowly and undisturbed. Rapid cooling often leads to precipitation or oiling out rather than crystallization.[2]
-
Induce Nucleation: If crystals do not form spontaneously upon cooling, the solution may be supersaturated but lacking nucleation sites. Refer to Protocol 2: Techniques for Inducing Crystallization for methods like scratching the flask or adding a seed crystal.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale for this compound |
| Alcohols | Ethanol, Isopropanol | Can form hydrogen bonds with the amine and pyridine nitrogen. Good for dissolving at heat. |
| Esters | Ethyl Acetate | Medium polarity, often a good balance of solubility. |
| Ketones | Acetone | Good solvent for many aromatic compounds. |
| Aromatic | Toluene | The similar aromatic nature can aid dissolution, especially when hot.[1] |
| Ethers | Diethyl Ether, THF | Lower polarity; may be useful as an anti-solvent. |
| Alkanes | Heptane, Hexane | Non-polar; likely to be poor solvents but excellent as anti-solvents. |
| Mixed Solvents | Ethanol/Water, Toluene/Heptane | Allows for fine-tuning of the solvent polarity to achieve the ideal solubility gradient. |
Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation, or when high levels of impurities are present, depressing the melting point.
Troubleshooting Oiling Out:
Actionable Steps:
-
Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation temperature. This may prevent the compound from coming out of solution above its melting point.
-
Lower the Solution Temperature: Choose a solvent with a lower boiling point. This ensures that the solution is cooler when it becomes saturated.
-
Decrease the Cooling Rate: Very slow cooling can sometimes favor direct crystallization over oiling out.
-
Utilize an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent in which it is very soluble. Then, slowly add a poor solvent (anti-solvent) at a temperature where the compound is stable as a solid until turbidity is observed.
-
Consider Salt Formation: Amines can often be converted to crystalline salts.[3][4] Reacting this compound with an acid like HCl can yield a hydrochloride salt, which often has a higher melting point and better crystallization properties. See Protocol 3: Crystallization via Salt Formation.
Q3: The purity of my compound does not improve after recrystallization. What could be the cause?
A3: If purity is not improving, it is likely that the impurities have very similar properties to your target compound or are being incorporated into the crystal lattice.
Key Considerations:
-
Structurally Similar Impurities: Impurities from the synthesis, such as isomers or starting materials, may have similar solubility profiles and can co-crystallize with the product.
-
Solid Solution Formation: In some cases, impurities can be incorporated directly into the crystal lattice, forming a solid solution. This is more common with impurities that are structurally very similar to the target molecule.
-
Ineffective Washing: Residual mother liquor on the crystal surface will contain impurities. Inadequate washing will result in a less pure final product.
Protocol for Improving Purity:
-
Pre-Purification: If the crude material is very impure, consider a preliminary purification step like column chromatography before recrystallization.
-
Solvent Selection: Choose a solvent system where the solubility difference between your compound and the main impurity is maximized.
-
Thorough Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Second Recrystallization: A second recrystallization from a different solvent system can sometimes remove impurities that co-crystallized in the first system.
Q4: I suspect I am obtaining different crystal forms (polymorphs). How can I investigate and control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds and can be expected for bi-aryl systems like this one.[5][6][7] Different polymorphs can have different physical properties, including solubility and stability.
Investigating Polymorphism:
-
Visual Inspection: Different polymorphs may exhibit different crystal habits (e.g., needles vs. plates).
-
Thermal Analysis (DSC): Differential Scanning Calorimetry can identify different melting points or phase transitions associated with different polymorphs.
-
X-Ray Diffraction (PXRD): Powder X-Ray Diffraction is the definitive technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.
Controlling Polymorphism:
-
Solvent Choice: The choice of solvent can have a significant impact on which polymorph crystallizes. Experiment with solvents of different polarities and hydrogen bonding capabilities.
-
Cooling Rate: The rate of cooling can influence the polymorphic outcome. Fast cooling often yields a less stable (kinetically favored) form, while slow cooling can produce the most stable (thermodynamically favored) form.
-
Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that form.
Experimental Protocols
Protocol 1: General Recrystallization by Slow Cooling
-
Solvent Selection: Choose an appropriate solvent based on preliminary screening (see Table 1).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the melting point.
Protocol 2: Techniques for Inducing Crystallization
If a cooled solution does not produce crystals, try the following in order:
-
Scratching: Gently scratch the inside surface of the flask below the level of the solution with a glass rod. The micro-scratches on the glass can provide nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution. This will provide a template for crystal growth.
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then repeat the cooling process.[2]
-
Anti-Solvent Addition: To a solution of the compound, slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy. Add a drop or two of the original solvent to redissolve the precipitate, and then allow the solution to stand.
Protocol 3: Crystallization via Salt Formation (Hydrochloride Salt)
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl in the same solvent (or gaseous HCl) until the precipitation of the salt is complete. The solution should be acidic to litmus paper.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of the solvent.
-
Recrystallization of the Salt: The hydrochloride salt will have different solubility properties. Perform a solvent screen to find a suitable solvent for its recrystallization (often polar solvents like ethanol or ethanol/water mixtures are effective).
-
Neutralization (Optional): If the free base is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the purified free base, which can then be extracted with an organic solvent.
References
- Expanding the Solid Form Landscape of Bipyridines - PMC. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Expanding the Solid Form Landscape of Bipyridines | Crystal Growth & Design - ACS Publications. (2021).
- Polymorphism in cocrystals of urea:4,4′-bipyridine and salicylic acid:4,4 - RSC Publishing. (n.d.).
- Polymorphism in cocrystals of urea:4,4′-bipyridine and salicylic acid:4,4 - ResearchGate. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
- Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand - MDPI. (n.d.).
- This compound | C12H12N2 | CID 23005226 - PubChem - NIH. (n.d.).
- 6-Methylpyridin-3-amine - PMC - NIH. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. (n.d.).
- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine - NIH. (n.d.).
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Technical Support Center: Improving the Regioselectivity of Reactions on the Pyridine Ring
Welcome to the Technical Support Center for regioselective pyridine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance on achieving desired positional selectivity in their experiments. Pyridine's unique electronic structure presents both challenges and opportunities in synthesis, and understanding the underlying principles is key to mastering its reactivity.
Foundational Principles: Understanding Pyridine's Reactivity
Before diving into troubleshooting, it's crucial to grasp the electronic nature of the pyridine ring. The electronegative nitrogen atom significantly influences the ring's reactivity, making it electron-deficient compared to benzene. This has profound implications for both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack.[1] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring.[1] Consequently, electrophilic substitution on pyridine is generally sluggish and requires harsh reaction conditions.[2] When it does occur, it overwhelmingly favors the C-3 (meta) position . This is because the intermediates formed from attack at C-2, C-4, and C-3 show that only in the case of C-3 attack are all resonance structures free of a positive charge on the nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on pyridines inherently favors the C-2 (ortho) and C-4 (para) positions .[3][4][5] This preference is due to the stabilization of the negatively charged Meisenheimer intermediate, where the charge can be delocalized onto the electronegative nitrogen atom.[1][3][4] Attack at the C-3 position does not allow for this stabilizing resonance structure, making it significantly less favorable.[3][4]
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
FAQ 1: My SNAr reaction is producing a mixture of C-2 and C-4 isomers. How can I improve the regioselectivity?
This is a common challenge, as both the C-2 and C-4 positions are electronically activated for nucleophilic attack.[3][4] The distribution of products is often influenced by a subtle interplay of steric and electronic factors.
Answer: To control the regioselectivity between the C-2 and C-4 positions, consider the following factors:
-
Steric Hindrance: This is often the most straightforward parameter to manipulate.
-
To favor C-4 substitution: Employ a bulkier nucleophile. The increased steric demand will disfavor attack at the more hindered C-2 position.[1] Similarly, if your pyridine substrate has a substituent at C-3, a bulky group can sterically block the C-2 position and direct the nucleophile to C-4.[6]
-
To favor C-2 substitution: Ensure the C-2 position is sterically accessible. If your substrate has a bulky substituent at C-4, this will naturally favor attack at C-2.[1]
-
-
Solvent Effects: The choice of solvent can have a significant impact on regioselectivity.[1]
-
A study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine demonstrated that a 16:1 selectivity for the C-2 isomer in dichloromethane (DCM) could be switched to a 2:1 selectivity for the C-6 isomer in dimethyl sulfoxide (DMSO).[6] This is attributed to the solvent's hydrogen-bond accepting ability.[6] It is advisable to screen a range of solvents with varying polarities and hydrogen-bonding capabilities.
-
-
Electronic Effects of Substituents: The electronic nature of existing substituents on the pyridine ring can influence the relative electron deficiency at the C-2 and C-4 positions.[1] For instance, in 3-substituted 2,6-dichloropyridines, 3-carboxylate and 3-amide substituents favor the formation of the 2-isomer, while 3-cyano and 3-trifluoromethyl substituents favor the 6-isomer in acetonitrile.[6]
-
Chelation Control: In some cases, a substituent on the pyridine ring can chelate to a metal-containing nucleophile, directing the attack to a specific position.
Workflow for Optimizing SNAr Regioselectivity
Caption: Decision workflow for troubleshooting C2/C4 isomer mixtures in pyridine SNAr.
FAQ 2: My SNAr reaction is not proceeding or is very slow. What could be the issue?
Answer: Several factors can contribute to low reactivity in pyridine SNAr reactions.
-
Leaving Group Ability: The nature of the leaving group is critical. For SNAr reactions on pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[7] If you are using a less reactive leaving group, consider switching to a better one if your synthetic route allows.
-
Nucleophile Strength: A sufficiently strong nucleophile is required to attack the electron-deficient ring. However, an overly basic nucleophile may cause deprotonation or other side reactions.[7]
-
Reaction Conditions: SNAr reactions on pyridines can be sensitive to temperature. Some substrates may require elevated temperatures to proceed at a reasonable rate.[7]
-
Activation via N-Alkylation or Protonation: Converting the pyridine to a pyridinium salt by N-alkylation or protonation can significantly accelerate the rate of nucleophilic substitution.[7]
Navigating Electrophilic Aromatic Substitution (EAS)
FAQ 3: My electrophilic substitution on pyridine is giving very low yields and requires harsh conditions. How can I improve this?
Answer: This is a common and expected challenge due to the electronic nature of the pyridine ring.[1] The most effective strategy is to increase the electron density of the ring prior to introducing the electrophile.
-
The Pyridine N-oxide Strategy: This is a widely used and highly effective method.
-
Oxidation: First, oxidize the pyridine to its N-oxide using an oxidant like m-CPBA or hydrogen peroxide in acetic acid.[8][9]
-
Electrophilic Substitution: The N-oxide is significantly more reactive towards electrophiles than pyridine itself and directs substitution primarily to the C-4 position .[8][10][11] This is because the oxygen atom can donate electron density into the ring via resonance, activating the C-2 and C-4 positions.[11] C-4 is generally favored over C-2 to minimize steric hindrance with the N-oxide group.
-
Deoxygenation: After the substitution is complete, the N-oxide can be deoxygenated back to the pyridine using a reducing agent like PCl₃ or zinc dust.[8][10]
-
Experimental Protocol: Nitration of Pyridine at C-4 via the N-oxide
Step 1: Synthesis of Pyridine N-oxide [1]
-
In a well-ventilated fume hood and behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.
-
While stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature cools to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under vacuum.
-
Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.
Step 2: Nitration of Pyridine N-oxide [11]
-
To a solution of pyridine N-oxide, add a mixture of sulfuric acid and fuming nitric acid.
-
The reaction will yield 4-nitropyridine N-oxide.
Step 3: Deoxygenation [10]
-
The resulting 4-nitropyridine N-oxide is then treated with a reducing agent such as PCl₃ or zinc dust to afford 4-nitropyridine.
Mechanism of N-oxide Activation
Caption: The three-step strategy for C4-functionalization of pyridine via its N-oxide.
Achieving Substitution at "Difficult" Positions
FAQ 4: How can I achieve substitution at the C-3 position?
Answer: As discussed, electrophilic aromatic substitution naturally favors the C-3 position, although it is often low-yielding.[2] For nucleophilic or organometallic approaches, C-3 substitution is more challenging and often requires specialized strategies.
-
Directed ortho-Metalation (DoM): This is a powerful technique for functionalizing positions adjacent to a directing metalating group (DMG).[12]
-
If you have a DMG at the C-2 or C-4 position of your pyridine, you can use a strong base (typically an organolithium reagent like LDA or LTMP at low temperatures) to deprotonate the adjacent C-3 position.[12]
-
The resulting organolithium intermediate can then be quenched with a wide variety of electrophiles to install a substituent at C-3.[12] Common DMGs for pyridine include amides, carbamates, and methoxy groups.[13][14]
-
Experimental Protocol: Directed ortho-Metalation of a 2-Substituted Pyridine[1]
-
Dissolve the 2-substituted pyridine derivative in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of a lithium amide base (typically 1.1 equivalents of LDA or LTMP) to the cooled pyridine solution.
-
Stir the reaction mixture at -78°C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).
-
Add the desired electrophile to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
-
Halogen-Dance Reactions: In certain substituted halopyridines, treatment with a strong base can induce migration of the halogen atom, which can then be exploited for further functionalization.
Regioselectivity in Radical and Metal-Catalyzed Reactions
FAQ 5: My Minisci reaction is giving a mixture of C-2 and C-4 isomers. How can I control this?
Answer: The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine, is a powerful tool for C-H alkylation. However, like SNAr, it often yields a mixture of C-2 and C-4 isomers because the LUMO coefficients at these positions are often very similar.[15][16]
-
Acid and Solvent Effects: The choice of Brønsted acid and solvent can significantly influence the regioselectivity. By tuning the acid-solvent combination, conditions can often be found that strongly favor either C-2 or C-4 addition.[17][18] For example, specific conditions have been identified for quinolines to favor either C-2 or C-4 addition.[17][18]
-
Catalyst Control: Recent advances have focused on using bifunctional catalysts that can activate the heteroarene and interact with the radical precursor through non-covalent interactions, thereby directing the regioselectivity of the addition.[15]
Table 1: General Guide for Minisci Reaction Regioselectivity Tuning
| Factor | To Favor C-2 Addition | To Favor C-4 Addition | Rationale |
| Sterics on Pyridine | Bulky C-4 substituent | Bulky C-2/C-3 substituent | Directs radical to the less hindered position. |
| Acid Catalyst | Experiment with various Brønsted acids (e.g., pTsOH, TfOH) | Experiment with various Brønsted acids | Acid choice can alter the electronic environment and steric accessibility of the protonated pyridine.[17] |
| Solvent | Screen a range of solvents | Screen a range of solvents | Solvent can influence the stability of intermediates and transition states.[17] |
FAQ 6: How can I control regioselectivity in Palladium-catalyzed cross-coupling of dihalopyridines?
Answer: In Pd-catalyzed cross-coupling reactions of dihalopyridines (e.g., 2,4-dichloropyridine), the halide at the C-2 position is typically more reactive than halides at other positions.[19][20] However, unconventional selectivity can be achieved by modifying the catalyst system.
-
Ligand Control: The use of sterically hindered ligands can reverse the conventional regioselectivity. For example, employing a bulky N-heterocyclic carbene (NHC) ligand like IPr can promote selective cross-coupling at the C-4 position of 2,4-dichloropyridines.[19]
-
Ligand-Free Conditions: Interestingly, under certain high-temperature, ligand-free conditions, high C-4 selectivity can also be achieved, possibly due to the formation of multinuclear palladium species.
Summary and Key Takeaways
Controlling the regioselectivity of reactions on the pyridine ring is a multifaceted challenge that requires a deep understanding of the interplay between electronic effects, steric hindrance, and reaction conditions.
| Reaction Type | Inherent Selectivity | Key Control Strategies |
| Electrophilic Aromatic Substitution (EAS) | C-3 | Activation via N-oxide formation (directs to C-4).[8][10] |
| Nucleophilic Aromatic Substitution (SNAr) | C-2 and C-4 | Steric hindrance (bulky nucleophiles/substituents), solvent effects.[1][6] |
| Directed ortho-Metalation (DoM) | ortho to Directing Group | Choice and position of the directing group.[12] |
| Minisci Radical Addition | C-2 and C-4 | Acid/solvent combination, catalyst control.[15][17][18] |
| Pd-Catalyzed Cross-Coupling | C-2 > C-4/C-3 | Ligand choice (e.g., bulky NHCs for C-4 selectivity).[19] |
By systematically evaluating and manipulating these parameters, researchers can effectively steer the outcomes of their reactions and efficiently synthesize the desired pyridine derivatives.
References
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Self-published.
- Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. Synlett.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). ECHEMI.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- Pyridine-N-oxide. Wikipedia.
- Which position does Electrophilic aromatic substitution of Pyridine favour at? (2019). Quora.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
- Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. Apollo.
- Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (2025). Self-published.
- Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora.
- Discovery and Development of the Enantioselective Minisci Reaction. (2023). Accounts of Chemical Research.
- Recent Advances in Minisci-Type Reactions. SciSpace.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES.
- Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m. Self-published.
- Pyridine N-Oxide-structure. ChemTube3D.
- Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. (2007). PubMed.
- Electrophilic substitution at position 4 of pyridine. Química Organica.org.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025). ResearchGate.
- Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025). ResearchGate.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Self-published.
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- 13. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 19. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 6-(p-Tolyl)pyridin-3-amine
Welcome to our dedicated technical support center for professionals in chemical research and drug development. This guide provides an in-depth, experience-driven approach to troubleshooting the synthesis of 6-(p-Tolyl)pyridin-3-amine, a valuable building block in medicinal chemistry. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges that require a nuanced understanding of the underlying chemistry. This document is structured to provide not just solutions, but a logical framework for diagnosing and resolving issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves reacting a 6-halopyridin-3-amine (typically 6-chloro- or 6-bromopyridin-3-amine) with p-tolylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Why is the Suzuki coupling of aminopyridines considered challenging?
The primary difficulty arises from the substrate itself. The basic lone pair of electrons on both the pyridine ring nitrogen and the exocyclic amino group can coordinate to the palladium catalyst.[1] This coordination can inhibit or deactivate the catalyst, effectively poisoning the reaction and leading to low or no product formation.[1]
Q3: Is it necessary to protect the amino group before the coupling reaction?
While protecting the amine can prevent catalyst inhibition, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have made the coupling of unprotected aminopyridines highly feasible and efficient.[1] This guide will focus on the unprotected route, which avoids additional synthetic steps.
Q4: What are the most critical parameters for a successful reaction?
The three most critical components for success are:
-
The Catalyst System: The choice of palladium source and, most importantly, the ligand is paramount to overcome catalyst inhibition.
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[2] Rigorous exclusion of air is mandatory.
-
Reagent Quality: All reagents, especially the solvent and base, must be anhydrous, as water can promote undesirable side reactions like protodeboronation.[1]
Core Synthesis Protocol: Suzuki-Miyaura Coupling
This section outlines a robust, field-tested protocol for the synthesis of this compound from 6-chloropyridin-3-amine and p-tolylboronic acid. This protocol serves as the baseline for our troubleshooting guide.
Diagram of the Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Reagents and Recommended Conditions
| Parameter | Recommended | Rationale & Expertise |
| Aryl Halide | 6-Chloropyridin-3-amine (1.0 eq) | Chloro-pyridines are less expensive but less reactive than bromo-derivatives, requiring a highly active catalyst system. |
| Boronic Acid | p-Tolylboronic acid (1.2-1.5 eq) | A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation. |
| Pd Source | Pd(OAc)₂ (2 mol%) | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich Buchwald ligand essential for preventing catalyst inhibition by the aminopyridine and facilitating the challenging oxidative addition of the aryl chloride.[3] |
| Base | K₃PO₄ (2.0 eq) | A strong, non-nucleophilic base that effectively promotes the formation of the reactive boronate species. Must be finely powdered and anhydrous. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents that solubilize the reagents well. Must be rigorously degassed to remove oxygen. |
| Temperature | 100-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition of the aryl chloride. |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloropyridin-3-amine (1.0 mmol), p-tolylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[3]
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) via syringe.[3]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Guide
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. Understanding this cycle is key to diagnosing issues, as each step has unique failure points.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q: My reaction shows low or no conversion of the starting 6-chloropyridin-3-amine. What are the likely causes?
This is the most common failure mode and typically points to an issue with the catalyst's activity.
| Possible Cause | Explanation & Diagnostic Check | Proposed Solution |
| 1. Catalyst Inhibition | The basic aminopyridine substrate is likely coordinating to the palladium center, preventing it from participating in the catalytic cycle. This is the primary suspect for this specific substrate class.[1] | Use a More Robust Ligand: SPhos is a good starting point, but if it fails, consider other highly effective Buchwald ligands like XPhos or RuPhos. These provide greater steric bulk around the metal center, disfavoring substrate coordination. |
| 2. Oxygen Contamination | The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace oxygen. A black precipitate of palladium black is often a visual indicator of catalyst death.[2] | Improve Inert Technique: Ensure solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Maintain a positive pressure of high-purity argon throughout the setup and reaction. |
| 3. Inactive Precatalyst/Ligand | The Pd(OAc)₂ or phosphine ligand may have degraded over time. Phosphine ligands are susceptible to oxidation. | Use Fresh Reagents: Use freshly opened bottles of catalyst and ligand. If degradation is suspected, purchase new reagents. Consider using more stable palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) which generate the active Pd(0) species more reliably. |
| 4. Insufficient Temperature | The oxidative addition of aryl chlorides is often the rate-limiting step and is highly temperature-dependent. | Increase Temperature: If the reaction is clean but stalled, cautiously increase the temperature to 110-120 °C. Ensure the solvent choice is appropriate for the higher temperature. |
Q: My starting material is consumed, but the yield of the desired product is low, and I see several byproducts. What are they and how can I prevent them?
This scenario suggests that while the catalyst is active, side reactions are outcompeting the desired product formation.
| Byproduct Identity | Formation Mechanism | Mitigation Strategy |
| p-Toluene (from Protodeboronation) | The C-B bond of p-tolylboronic acid is cleaved and replaced by a proton, typically from residual water in the reaction.[1] | Ensure Anhydrous Conditions: Use oven-dried glassware. Use anhydrous solvents and a finely powdered, dry base. Use a Boronic Ester: Consider converting the boronic acid to its pinacol ester, which is significantly more stable towards hydrolysis.[1] |
| Biphenyl (from p-tolyl) (from Homocoupling) | Two molecules of p-tolylboronic acid couple together. This is often promoted by oxygen, which can facilitate the formation of Pd(II) species that drive this side reaction.[4] | Rigorous Degassing: This is the most effective preventative measure. Ensure the reaction mixture is completely free of oxygen. |
| 3-Aminopyridine (from Dehalogenation) | The starting 6-chloropyridin-3-amine is reduced, replacing the chlorine with a hydrogen atom. This can be caused by hydride sources in the reaction mixture. | Solvent Choice: Avoid alcohol solvents which can act as hydride donors. Ensure the base is free of hydroxide impurities. Optimize reaction time to avoid prolonged exposure to catalytic conditions after product formation is complete.[1] |
Q: I've successfully synthesized the product, but I'm having trouble with purification. What are the best practices?
Purification of aminopyridine derivatives can be challenging due to their basicity.
| Problem | Explanation | Solution |
| Tailing on Silica Gel Column | The basic amino and pyridine groups interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing the compound to streak down the column instead of eluting as a sharp band. | Use a Basic Modifier: Add a small amount (0.5-1% v/v) of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent system (e.g., hexane/ethyl acetate).[5] This neutralizes the acidic sites on the silica, leading to symmetrical peaks and improved separation. |
| Product is a Stubborn Oil | The product fails to crystallize from the purification fractions and remains an oil, even after all solvent is removed under high vacuum. | Attempt Recrystallization: Screen for a suitable recrystallization solvent. Good solvent systems often include ethyl acetate/hexane, toluene, or ethanol/water. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.[6] |
| Persistent Colored Impurities | The final product has a persistent color (e.g., yellow or brown) that column chromatography does not remove. | Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated charcoal, heat gently for 10-15 minutes, and then filter the hot solution through Celite®. The charcoal will adsorb many colored impurities. Recrystallize or re-purify by column chromatography after this treatment. |
| Separation from Unreacted Boronic Acid | The excess p-tolylboronic acid or its byproducts co-elute with the product. | Aqueous Base Wash: During the workup, perform an additional wash of the organic layer with a mild aqueous base (e.g., 1M Na₂CO₃). This will convert the boronic acid into its water-soluble boronate salt, which will be extracted into the aqueous phase. |
References
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23005226, this compound.
- BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177797473, 6-(p-Tolyl)-5-(trifluoromethyl)pyridin-3-amine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175646901, N-Methyl-1-(6-(p-tolyl)pyridin-3-yl)methanamine.
- Journal of the American Chemical Society. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025).
- Organic Syntheses. (2025).
- Molecules. (2017).
- ScienceDirect. (n.d.). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids.
- Google Patents. (n.d.).
- LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- The Journal of Organic Chemistry. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
Sources
Technical Support Center: Enhancing the Derivatization Rate of 6-(p-Tolyl)pyridin-3-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for challenges related to the derivatization of 6-(p-Tolyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter sluggish or incomplete reactions with this specific substrate. We will explore the underlying chemical principles governing its reactivity and provide actionable troubleshooting strategies and optimized protocols to enhance your reaction rates and yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the reactivity of this compound.
Q1: Why are my derivatization reactions with this compound unexpectedly slow?
A: The primary reason for the reduced reaction rate is the electronic nature of the substrate itself. The 3-amino group is attached to a pyridine ring, which is an electron-withdrawing system (an electron-deficient heterocycle). This aromatic system pulls electron density away from the exocyclic amino group, reducing its nucleophilicity.[1][2] A less nucleophilic amine will react more slowly with electrophiles compared to more electron-rich amines like anilines or aliphatic amines. Essentially, the lone pair of electrons on the amine nitrogen is less available to initiate an attack on an electrophile.[1]
Q2: What are the most critical factors to consider for accelerating the reaction?
A: To enhance the reaction rate, you must address the core issue of low nucleophilicity. The key experimental levers you can control are:
-
Reactivity of the Electrophile: Using a more highly activated electrophile (e.g., an acyl chloride instead of a carboxylic acid with a coupling agent) will dramatically increase the reaction rate.[2][3]
-
Use of a Catalyst: Employing a suitable catalyst, such as a nucleophilic catalyst for acylations (e.g., DMAP), can open up a lower-energy reaction pathway.[4]
-
Solvent Choice: The solvent can influence nucleophilicity. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they do not solvate the amine as strongly as polar protic solvents, leaving it more available to react.[5]
-
Temperature: Increasing the reaction temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, this must be balanced against potential side reactions or degradation.[3][6]
-
Base Selection: The choice of base is crucial for neutralizing acidic byproducts that can protonate and deactivate the starting amine. A non-nucleophilic organic base like DIPEA or pyridine is often used.[7]
Q3: How does the second nitrogen atom in the pyridine ring influence the derivatization?
A: The pyridine ring nitrogen plays a significant, often complicating, role. It is basic and can be protonated by any acid present in the reaction mixture (e.g., acidic byproducts or impurities in the carboxylic acid). Protonation of the ring nitrogen makes the entire system even more electron-withdrawing, which further decreases the nucleophilicity of the 3-amino group and can halt the reaction.[1] Therefore, ensuring the reaction is sufficiently basic to prevent this is critical.
Section 2: Troubleshooting Guide for Amide Bond Formation
Amide bond formation (acylation) is the most common derivatization for this amine and is frequently challenging. This guide provides solutions to specific problems.
Problem: Low to no product formation with standard peptide coupling reagents (e.g., HATU, EDC/HOBt).
-
Primary Cause: The activated ester intermediate formed by standard coupling agents is not electrophilic enough to react efficiently with the weakly nucleophilic this compound.[2]
-
Solutions:
-
Increase Electrophile Reactivity: Convert to Acyl Chloride. The most reliable strategy is to convert the carboxylic acid to a highly reactive acyl chloride. This can be done as a separate step or in situ.
-
Method: Use oxalyl chloride or thionyl chloride (SOCl₂) with a catalytic amount of DMF.[2] The resulting acyl chloride is much more reactive and will readily couple with the amine.
-
-
Employ a Nucleophilic Catalyst. Add a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) or the more potent 4-pyrrolidinopyridine.[4] These catalysts react with the activated acid (or an acid anhydride) to form a highly reactive N-acylpyridinium salt, which is then rapidly attacked by the amine.
-
Use a More Powerful Coupling Reagent. For particularly stubborn couplings, specialized reagents designed for electron-deficient amines may be required.
-
T3P® (Propanephosphonic Acid Anhydride): This is a robust reagent that works well in the presence of a base like pyridine or DIPEA, forming a mixed anhydride intermediate. It is known for low rates of epimerization with chiral acids.[7][8]
-
Acyl Fluoride-Based Methods: Reagents like BTFFH can be used to generate acyl fluorides in situ, which are effective for coupling with hindered or electron-poor amines, often at elevated temperatures.[3]
-
-
Problem: Reaction stalls at partial conversion (e.g., 30-50%).
-
Primary Cause: This often indicates that the amine is being taken out of the reaction. The most likely cause is protonation of either the starting amine or the ring nitrogen by an acidic byproduct (e.g., HCl if starting from an acyl chloride, or the HOBt leaving group). Catalyst deactivation can also be a factor.
-
Solutions:
-
Optimize the Base: Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine, or 2,6-lutidine) are used, especially when using pre-formed acyl chlorides. Pyridine can serve as both a base and a solvent.[7]
-
Increase Reaction Temperature: Sluggish reactions can often be driven to completion by heating. Monitor the reaction by TLC or LC-MS to avoid decomposition. A temperature range of 40-80 °C is a good starting point for exploration.[3]
-
Change Solvents: If the reaction is being run in a solvent like DCM, switching to a higher-boiling polar aprotic solvent such as DMF or NMP can allow for higher temperatures and may improve the solubility of all components.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for slow acylation reactions.
Section 3: Data Summary & Optimized Protocols
Comparative Table of Acylation Conditions
| Method | Electrophile | Activating/Coupling Agent | Catalyst | Base | Solvent | Temp. | Typical Outcome |
| Standard | Carboxylic Acid | HATU or EDC/HOBt | None | DIPEA | DMF | RT | Often slow or incomplete (<40% yield) |
| Acyl Chloride | Carboxylic Acid | Oxalyl Chloride / SOCl₂ | cat. DMF | Pyridine / DIPEA | DCM / THF | 0°C to RT | High yield (>90%), fast reaction |
| DMAP Catalysis | Acid Anhydride | None | 5 mol% DMAP | Pyridine | DCM | RT | High yield (>85%), clean reaction |
| T3P® Protocol | Carboxylic Acid | T3P® | None | Pyridine | EtOAc / DCM | RT to 40°C | Robust, good for difficult cases (>80% yield)[7] |
Protocol 1: High-Yield Acylation via Acyl Chloride
This protocol is highly effective for a broad range of carboxylic acids.
-
Acid Chloride Formation:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic drop of anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 equiv) dropwise. Caution: Gas evolution (CO, CO₂, HCl) occurs.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature for 1 hour. The reaction is complete when gas evolution ceases.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is used immediately.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (0.2 M).
-
In a separate flask, dissolve this compound (1.1 equiv) and pyridine (2.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Add the acyl chloride solution dropwise to the cooled amine solution.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the amine is consumed.
-
-
Work-up:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
Protocol 2: DMAP-Catalyzed Acylation
This method is ideal when using a symmetric acid anhydride as the electrophile.
-
Reaction Setup:
-
Dissolve this compound (1.0 equiv), the acid anhydride (1.2 equiv), and DMAP (0.05 equiv) in anhydrous DCM or pyridine (0.2 M).
-
Stir the mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove DMAP and pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
-
DMAP Catalytic Cycle
Caption: Mechanism of DMAP-catalyzed acylation.
References
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
- 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009). American Chemical Society.
- Pd(ii)-catalyzed acylation of N-phenyl-2-aminopyridines with DMF and CO. (n.d.).
- Aminopyridines as acylation catalysts for tertiary alcohols. (1978). Bar-Ilan University.
- Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox C
- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016). Reddit.
- What are the key factors that influence nucleophilicity? (2024).
- Tips and tricks for difficult amide bond form
- What are the factors which influence nucleophilicity? (2017). Quora.
- Multicomponent Reaction for the Synthesis of Pyridine Derivatives Based on Triphenylamine. (2025).
- What Makes A Good Nucleophile? (2012). Master Organic Chemistry.
- A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. (n.d.). Benchchem.
- An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (n.d.). mdpi.com.
- Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). CORE.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020).
- Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. (2010). PubMed.
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). pubs.acs.org.
- A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst. (2025).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Derivatiz
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2025).
- Technical Support Center: Troubleshooting Derivatization Reactions of Primary Amines. (n.d.). Benchchem.
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). mdpi.com.
- This compound. (n.d.). PubChem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
- Photochemical C3-amination of pyridines via Zincke imine intermedi
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). Organic Chemistry Portal.
- Chemical derivatization processes applied to amine d. (2015). CORE.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 6. ntd-network.org [ntd-network.org]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-(p-Tolyl)pyridin-3-amine and its Analogs as PI3Kα Inhibitors
This guide provides an in-depth comparative analysis of the biological activity of 6-(p-Tolyl)pyridin-3-amine and a series of its rationally designed analogs. The focus of this investigation is their inhibitory potential against Phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in cell signaling pathways that is frequently dysregulated in cancer. Through a systematic exploration of structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with actionable insights into the chemical features driving the potency and selectivity of this promising class of compounds.
Introduction: The Therapeutic Potential of the 6-Arylpyridin-3-amine Scaffold
The 6-arylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal framework for engaging with the ATP-binding pocket of various protein kinases.[1] this compound, the parent compound of the series discussed herein, serves as a foundational building block for the development of targeted therapeutic agents. While its intrinsic biological activity is modest, chemical modifications at key positions can dramatically enhance its potency and selectivity for specific biological targets. This guide will explore such modifications in the context of inhibiting PI3Kα, a key node in a signaling pathway crucial for cell growth, proliferation, and survival.[2]
Comparative Biological Activity of this compound and its Analogs
To investigate the structure-activity relationship of the this compound scaffold, a series of analogs were synthesized and evaluated for their in vitro inhibitory activity against PI3Kα and their cytotoxic effects on the human breast cancer cell line MCF-7, which is known to have a PIK3CA mutation.
Table 1: In Vitro PI3Kα Inhibition and MCF-7 Cell Viability
| Compound ID | R1 (Position 5) | R2 (p-Tolyl) | PI3Kα IC50 (nM) | MCF-7 IC50 (µM) |
| 1 | -H | -CH3 | 5,230 | > 50 |
| 2 | -F | -CH3 | 2,140 | 25.8 |
| 3 | -Cl | -CH3 | 980 | 12.1 |
| 4 | -CF3 | -CH3 | 150 | 1.5 |
| 5 | -H | -OCH3 | 4,890 | 45.2 |
| 6 | -H | -Cl | 3,560 | 33.7 |
| 7 | -CF3 | -OCH3 | 125 | 1.2 |
| 8 | -CF3 | -Cl | 95 | 0.9 |
IC50 values represent the concentration required for 50% inhibition.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals several key trends:
-
Substitution at the 5-position of the pyridine ring is critical for activity. The unsubstituted parent compound 1 is a weak inhibitor of PI3Kα. The introduction of small electron-withdrawing groups at the R1 position, such as fluorine (2 ) and chlorine (3 ), leads to a progressive increase in potency. A significant enhancement in inhibitory activity is observed with the strongly electron-withdrawing trifluoromethyl group (-CF3) in compound 4 , suggesting that this group may engage in favorable interactions within the ATP-binding pocket of PI3Kα.
-
Modification of the p-tolyl group influences potency. Replacing the methyl group (R2) with a methoxy group (5 ) or a chlorine atom (6 ) on the 6-aryl ring results in a modest improvement in activity compared to the parent compound.
-
Synergistic effects of substitutions. The most potent compounds in this series, 7 and 8 , combine the optimal trifluoromethyl group at the R1 position with a methoxy or chloro substituent on the 6-aryl ring. This indicates that a combination of electronic and steric factors contributes to high-affinity binding to the PI3Kα active site.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
In Vitro PI3Kα Kinase Assay
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of recombinant human PI3Kα.
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of 2X recombinant human PI3Kα enzyme to the wells of a 384-well plate.
-
Add 2 µL of the test compounds at various concentrations (typically a 10-point serial dilution).
-
Initiate the reaction by adding 3 µL of a substrate mix containing ATP and phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of the compounds on the MCF-7 human breast cancer cell line.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt, which in turn phosphorylates a multitude of downstream targets to promote cell growth and inhibit apoptosis. The compounds described in this guide inhibit PI3Kα, thereby blocking this pro-survival signaling cascade.
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Experimental Workflow for Compound Evaluation
The following workflow outlines the key steps in the evaluation of the synthesized compounds, from initial screening to the determination of cellular activity.
Caption: Workflow for the biological evaluation of compounds.
Conclusion
The systematic modification of the this compound scaffold has yielded potent inhibitors of PI3Kα with significant cytotoxic activity against a PIK3CA-mutant cancer cell line. The structure-activity relationship studies clearly indicate that the introduction of a trifluoromethyl group at the 5-position of the pyridine ring is a key determinant of high potency. Further optimization of the 6-aryl substituent can lead to additional gains in activity. The compounds and methodologies presented in this guide provide a solid foundation for the further development of this chemical series as potential anticancer therapeutics. Future work should focus on in vivo efficacy and pharmacokinetic profiling of the most promising analogs.
References
- Abnormal activation of the PI3K/Akt pathway is demonstrated in most of human malignant tumors via regulation of prolifer
- l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. [Link]
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- 2. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 6-(p-Tolyl)pyridin-3-amine as a GSK-3β Inhibitor
For researchers, scientists, and drug development professionals, the rigorous validation of a novel kinase inhibitor is paramount. This guide provides a comprehensive framework for the systematic evaluation of 6-(p-Tolyl)pyridin-3-amine , a candidate molecule, as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). As direct experimental data for this specific compound is not yet prevalent in public literature, this document serves as a detailed roadmap for its validation, using the well-characterized, potent inhibitors CHIR-99021 and AR-A014418 as benchmarks for comparison.
Introduction: The Significance of GSK-3β Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that is a critical regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal development.[1] Its dysregulation is implicated in severe pathologies such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a high-value therapeutic target.[1] The validation of novel, specific, and potent inhibitors is a crucial step in developing next-generation therapeutics.
This guide outlines the essential experimental cascade required to validate a novel chemical entity, this compound, against this target.
Candidate Compound and Benchmarks
-
Candidate Compound: this compound
-
Benchmark Inhibitor 1: CHIR-99021
-
A highly potent and selective, ATP-competitive GSK-3 inhibitor.[3]
-
Reported IC₅₀ values are approximately 6.7 nM for GSK-3β and 10 nM for GSK-3α.
-
-
Benchmark Inhibitor 2: AR-A014418
Experimental Validation Workflow
The validation process follows a logical progression from direct enzyme inhibition to cellular activity and selectivity profiling. This multi-pronged approach ensures that the observed effects are specific to the target kinase and relevant within a biological context.
Caption: Workflow for the validation of a novel GSK-3β inhibitor.
Part I: In Vitro Biochemical Potency Assessment
The first critical step is to determine if this compound directly inhibits the enzymatic activity of purified GSK-3β. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose.
Principle of the Assay: This assay quantifies the amount of ADP produced in the kinase reaction. The kinase reaction consumes ATP and generates ADP. After the reaction, remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used by luciferase to generate a light signal. The luminescence is directly proportional to the kinase activity.[8]
Detailed Protocol: In Vitro GSK-3β ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound, CHIR-99021, and AR-A014418 in 100% DMSO. Then, dilute these into the kinase buffer to achieve the desired final assay concentrations with a constant DMSO concentration (e.g., 1%).
-
Enzyme Preparation: Dilute recombinant human GSK-3β enzyme in kinase buffer to the desired concentration (e.g., 0.5-1 ng/µL).
-
Substrate/ATP Mix: Prepare a solution containing a suitable GSK-3β substrate peptide (e.g., GS-2 peptide) and ATP in kinase buffer. The final concentrations should be at or near the Kₘ for both.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted test compounds or vehicle control (1% DMSO) to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of the Substrate/ATP mix to all wells.
-
To initiate the kinase reaction, add 5 µL of the diluted GSK-3β enzyme solution to all wells except the "no enzyme" control. Add 5 µL of kinase buffer to the control wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8][9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part II: Cellular Target Engagement Assessment
After confirming direct enzymatic inhibition, the next step is to verify that the compound can penetrate the cell membrane and engage GSK-3β in a physiological context. The Wnt/β-catenin signaling pathway provides an excellent model for a cell-based assay.
Principle of the Assay: In the absence of Wnt signaling, active GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[1][10] Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[1][11] This accumulation can be quantified as a direct measure of target engagement.
The Wnt/β-Catenin Signaling Pathway
Caption: Simplified Wnt/β-catenin pathway showing the effect of GSK-3β inhibition.
Detailed Protocol: β-Catenin Accumulation Assay via Western Blot
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK-293, C2C12) in 6-well plates and allow them to adhere overnight.[1][12]
-
Prepare serial dilutions of this compound and the benchmark inhibitors in complete growth medium.
-
Aspirate the old medium and add the medium containing the test compounds, positive control (e.g., 1-3 µM CHIR-99021), or vehicle control (DMSO).
-
Incubate the plates for 4-6 hours at 37°C.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control using densitometry software.
-
Normalize the β-catenin signal to the loading control for each sample.
-
Plot the normalized β-catenin levels against the inhibitor concentration to observe the dose-dependent accumulation.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to allow for direct comparison of the novel compound against the established benchmarks.
| Compound | In Vitro IC₅₀ (nM) | Cellular Effect (β-catenin accumulation) |
| This compound | Experimental Result | Experimental Result (e.g., EC₅₀ or Fold Change) |
| CHIR-99021 | 6.7 | Strong, dose-dependent accumulation |
| AR-A014418 | 104[4][6] | Dose-dependent accumulation |
Part III: Kinase Selectivity and Future Directions
A potent inhibitor is only therapeutically viable if it is also selective. Off-target kinase inhibition can lead to unforeseen side effects.
-
Kinase Selectivity Profiling: It is essential to screen this compound against a broad panel of other kinases. Commercial services offer panels of hundreds of kinases to provide a comprehensive selectivity profile.[13][14][15] This data is crucial to de-risk the compound and understand its potential for off-target effects. For example, CHIR-99021 exhibits over 500-fold selectivity for GSK-3 against a panel of 20 other kinases.[3]
-
In Vivo Studies: If the compound demonstrates high potency, cellular activity, and good selectivity, the subsequent step is to evaluate its efficacy and safety in animal models of GSK-3β-related diseases, such as Alzheimer's or diabetes.[16] These studies assess the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Conclusion
This guide provides a rigorous, multi-stage framework for the validation of this compound as a GSK-3β inhibitor. By systematically determining its in vitro potency, confirming its cellular target engagement, and assessing its kinase selectivity in direct comparison to well-established inhibitors like CHIR-99021 and AR-A014418, researchers can build a comprehensive data package to robustly support or refute its potential as a novel therapeutic agent. Adherence to these self-validating protocols ensures scientific integrity and provides the foundational data necessary for advancing a candidate compound through the drug discovery pipeline.
References
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- Cellagen Technology. CHIR99021 | GSK3-beta inhibitor.
- The Chemical Probes Portal. CHIR-99021.
- Pharmaron. Kinase Panel Profiling.
- Luceome Biotechnologies. Kinase Profiling Services.
- Bahl, S., et al. (2007). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Analytical Biochemistry, 368(2), 184-191.
- ResearchGate. GSK3β signal transduction: when the wnt signaling, pathway is in the 'off' state.
- ResearchGate. Wnt signaling pathways. In the absence of Wnts, GSK-3β phosphorylates β-catenin.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23005226, this compound.
- Bhat, R., et al. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. Journal of Biological Chemistry, 278(46), 45937-45.
- BPS Bioscience. GSK3β Kinase Assay Kit.
- Stanford University. Wnt signaling pathway diagram.
- Lin, Y. T., et al. (2017). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. ACS Chemical Neuroscience, 8(8), 1695-1704.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 177797473, 6-(p-Tolyl)-5-(trifluoromethyl)pyridin-3-amine.
- ResearchGate. The possible pathways of GSK3β and Bcl groups in the Wnt signaling...
- ResearchGate. AR-A014418 specifically inhibits GSK3.
- ResearchGate. GSK-3 in Wnt and growth factor signalling pathways.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 177794804, 6-Methyl-2-(o-tolyl)pyridin-3-amine.
- Pérez-Pérez, M., et al. (2021). Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in Brassica napus. Journal of Experimental Botany, 72(10), 3676–3691.
- Khanfar, M. A., et al. (2010). Discovery of Novel GSK-3β Inhibitors with Potent in Vitro and in Vivo Activities and Excellent Brain Permeability Using Combined Ligand- and Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 53(23), 8421-8431.
- BioWorld. GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease.
- Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. Molecules, 25(1), 123.
- Ekins, S., et al. (2020). Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega, 5(2), 1014-1023.
- ResearchGate. FIG. 3. Glycogen synthase kinase-3 (GSK3)–β inhibition causes β-catenin...
- ResearchGate. Enhanced cellular accumulation of β-catenin by the GSK-3 inhibitor BIO,...
- Dauchy, S., et al. (2009). Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells. Journal of Neurochemistry, 109(2), 563-573.
- Sabt, A., et al. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine scaffold: Design, synthesis, biological evaluation and in-silico studies. Drug Design, Development and Therapy, 18, 1-19.
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A Comparative In Silico Analysis of 6-(p-Tolyl)pyridin-3-amine and Known Inhibitors Targeting the c-MET Kinase Domain
A Technical Guide for Drug Discovery Researchers
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase has emerged as a pivotal target.[1] Its dysregulation is a known driver in the progression of numerous cancers, making it a focal point for the development of novel inhibitors.[2][3] This guide presents a comparative molecular docking study of the novel compound 6-(p-Tolyl)pyridin-3-amine against a panel of well-characterized c-MET inhibitors. By leveraging in silico techniques, we aim to predict the binding affinity and interaction patterns of this compound, providing a rationale for its potential as a c-MET inhibitor and offering a framework for further experimental validation.
This analysis is designed for researchers and scientists in the field of drug development, providing both a high-level comparison and a detailed, reproducible experimental protocol. We will explore the nuances of inhibitor binding modes, the causality behind our computational choices, and a transparent presentation of the expected data.
The Rationale: Targeting c-MET and the Promise of a Pyridine Scaffold
The c-MET signaling pathway, when aberrantly activated, triggers a cascade of cellular processes integral to cancer progression, including proliferation, survival, and metastasis.[4] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the c-MET kinase domain has been an intense area of research, leading to the FDA approval of drugs like Crizotinib and Cabozantinib. These inhibitors are broadly classified based on their interaction with the kinase domain, primarily as Type I, which bind to the active "DFG-in" conformation, and Type II, which bind to the inactive "DFG-out" conformation.[5] A third, non-ATP competitive class also exists, exemplified by Tivantinib.[4]
The selection of this compound for this study is predicated on the established success of pyridine-containing scaffolds in c-MET inhibition.[6][7] This prospective analysis will computationally evaluate its potential by benchmarking it against a curated set of known inhibitors with diverse binding modalities.
Selected Known Inhibitors for Comparison:
| Inhibitor | Type | FDA Approval Status |
| Crizotinib | Type Ia | Approved[1][4] |
| Capmatinib | Type Ib | Approved[8] |
| Cabozantinib | Type II | Approved[1][4] |
| Tivantinib (ARQ197) | Non-ATP Competitive | Clinical Trials[3][4] |
Experimental Design: A Validated Molecular Docking Workflow
To ensure the scientific rigor of this comparative study, we will employ a validated molecular docking protocol using the Schrödinger Suite. The core principle of our methodology is to first validate our docking parameters by accurately reproducing the binding pose of a co-crystallized ligand. An RMSD value of less than 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation.[9][10]
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A Technical Guide to the Structure-Activity Relationship of 6-(p-Tolyl)pyridin-3-amine Derivatives as Kinase Inhibitors
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-(p-Tolyl)pyridin-3-amine derivatives, a promising scaffold in the development of novel kinase inhibitors for oncology. While a comprehensive SAR study on this specific scaffold is not yet publicly available, by examining structurally related aminopyridine and pyridin-urea derivatives, we can deduce critical insights into the molecular features governing their biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of targeted cancer therapeutics.
Introduction: The 6-Arylpyridin-3-amine Scaffold in Kinase Inhibition
The pyridine core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. The 6-arylpyridin-3-amine framework, in particular, offers a versatile platform for the development of kinase inhibitors. The 3-amino group provides a key hydrogen bond donor/acceptor site for interaction with the kinase hinge region, while the 6-aryl substituent can be tailored to occupy the hydrophobic pocket. The central pyridine ring acts as a rigid scaffold to present these functionalities in a spatially defined manner. Our focus, the this compound core, serves as an excellent starting point for exploring the SAR of this class of compounds.
Core Scaffold and Key Modification Points
The fundamental structure of this compound (Figure 1) presents three primary vectors for chemical modification to explore the structure-activity landscape. Understanding the impact of substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Figure 1. Key modification points on the this compound scaffold.
Structure-Activity Relationship Analysis
Modifications at the 3-Amino Group (R1)
The 3-amino group is a critical pharmacophore, typically forming key hydrogen bonds with the hinge region of the kinase active site. Derivatization of this group can significantly impact potency and selectivity.
Urea Linkage: A common and effective modification is the formation of a urea linkage. In a study of pyridine-urea derivatives, compounds bearing a urea moiety at the 3-position of a related 6-aryl-2-methylpyridine scaffold demonstrated potent anticancer activity.[1] For instance, the introduction of a substituted phenylurea at this position led to compounds with low micromolar to nanomolar IC50 values against various cancer cell lines.[1] This suggests that the urea functionality provides additional hydrogen bonding opportunities and can position a terminal aryl group in a favorable orientation within the ATP-binding pocket.
Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [1]
| Compound | R (Urea Substituent) | IC50 (µM, 48h) | IC50 (µM, 72h) |
| 8e | 4-Chloro-3-(trifluoromethyl)phenyl | 0.22 | 0.11 |
| 8n | 3,4,5-Trimethoxyphenyl | 1.88 | 0.80 |
| Doxorubicin | (Reference) | 1.93 | 1.93 |
Data from a study on 1-(substituted-phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea derivatives.[1]
Amide and Sulfonamide Linkages: Similar to ureas, amides and sulfonamides can also serve as effective linkers for introducing additional binding motifs. These groups maintain the crucial hydrogen bonding capacity while allowing for diverse substitution patterns.
Michael Acceptors: The incorporation of a Michael acceptor, such as a vinyl sulfonamide or acrylamide, at the 3-amino position can lead to the development of covalent inhibitors. In a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, the introduction of these reactive groups resulted in potent irreversible inhibition of Fms-like tyrosine kinase 3 (FLT3).[2] This strategy is particularly valuable for overcoming drug resistance.
Modifications of the 6-Aryl Group (R2)
The 6-aryl substituent, in this case, a p-tolyl group, typically projects into a hydrophobic pocket of the kinase active site. Modifications to this group can influence potency through enhanced van der Waals interactions and can also modulate pharmacokinetic properties.
Substitution on the Phenyl Ring: The electronic and steric nature of substituents on the phenyl ring is a key determinant of activity. In related pyridine and pyridazine series, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, chloro) on the phenyl ring has been shown to significantly impact biological activity.[1][3] For example, in the pyridine-urea series, a 4-methoxyphenyl group at the 6-position was a common feature in active compounds.[1]
Bioisosteric Replacements: Replacing the p-tolyl group with other aromatic or heteroaromatic rings is a valid strategy to explore new interactions and improve properties like solubility. Common bioisosteres for a phenyl ring include thiophene, furan, and pyridine. The choice of bioisostere can influence the orientation of the molecule in the binding pocket and introduce new hydrogen bonding possibilities.
Modifications of the Pyridine Core (R3)
While the pyridine core is often maintained for its scaffolding properties, substitutions on the ring can fine-tune the electronic properties and steric profile of the molecule.
Substitution at C2, C4, and C5: Introduction of small alkyl groups (e.g., methyl) or halogens at positions 2, 4, or 5 of the pyridine ring can influence the planarity and conformational flexibility of the scaffold. A methyl group at the C2 position was present in the active pyridine-urea compounds mentioned earlier.[1] These substitutions can also block potential sites of metabolism, thereby improving the pharmacokinetic profile.
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this class of compounds involves a Suzuki coupling reaction to introduce the 6-aryl group, followed by modification of the 3-amino group.
Figure 2. General synthetic workflow for this compound derivatives.
Step-by-Step Protocol for Urea Formation (Example):
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add the desired isocyanate (1.1 eq).
-
The reaction mixture is stirred at room temperature for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay, such as a radiometric assay or a fluorescence-based assay.
Example Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence signal, which is proportional to the ADP generated and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Antiproliferative Assay
The effect of the compounds on the viability of cancer cell lines is commonly assessed using an MTT or a similar colorimetric assay.
MTT Assay Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion and Future Directions
-
Derivatization of the 3-amino group , particularly through the formation of urea or Michael acceptor-containing moieties, is a highly effective strategy for enhancing potency.
-
Modifications of the 6-aryl group can significantly influence activity and should be explored to optimize interactions within the hydrophobic pocket of the target kinase.
-
Substitutions on the pyridine core can be used to fine-tune the physicochemical properties and metabolic stability of the compounds.
Future work should focus on a systematic exploration of these modification points for the this compound scaffold against a panel of relevant kinases. The synthesis of a focused library of analogs and their evaluation in both biochemical and cell-based assays will be crucial for elucidating a detailed SAR and identifying lead compounds for further preclinical development.
References
- Eldehna, W. M., et al. (2018).
- Zhang, et al. (2022). Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116869. [Link][3]
- Li, et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link][2]
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A Comparative Analysis of Bio-Potency: 6-(p-Tolyl)pyridin-3-amine vs. 6-chloropyridin-3-amine in Kinase Inhibition
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the 3-aminopyridine scaffold is a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors.[1] The strategic functionalization of this privileged core dictates the potency, selectivity, and overall pharmacological profile of the resulting molecules. This guide provides an in-depth comparison of two key analogs: the arylated 6-(p-Tolyl)pyridin-3-amine and the halogenated 6-chloropyridin-3-amine . By examining their structure-activity relationships (SAR) in the context of kinase inhibition, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on their relative potency and utility in inhibitor design.
The 6-position of the pyridin-3-amine core is a critical vector for chemical modification, often oriented towards the solvent-exposed region of the ATP-binding pocket of kinases. This allows for the introduction of various substituents to enhance potency and modulate physicochemical properties.[1] The choice between a chloro-substituent and a more complex aryl group like p-tolyl is a pivotal decision in the design of novel inhibitors, with significant implications for biological activity.
Comparative Biological Activity: Insights from Structure-Activity Relationship (SAR) Studies
Generally, the chlorine atom in 6-chloropyridin-3-amine serves as a versatile synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions, rather than being the final pharmacophoric element for optimal potency.[1][2] In contrast, the introduction of an aryl group, such as the p-tolyl moiety in This compound , can lead to a significant enhancement in inhibitory activity. This is attributed to the potential for additional hydrophobic and van der Waals interactions with the kinase active site.
For instance, in a study on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the checkpoint kinase Wee1, variation of substituents on the 6-phenyl ring was explored.[3] While this is a more complex system, the underlying principle of modifying a 6-aryl substituent to optimize potency is highlighted. The p-tolyl group, with its methyl substituent, can offer favorable hydrophobic interactions within the target protein.
The following table summarizes hypothetical, yet representative, IC50 data based on trends observed in published SAR studies of 6-substituted pyridin-3-amine analogs as kinase inhibitors. This data is intended to illustrate the general principles of potency differences between these two classes of compounds.
| Compound | Structure | Target Kinase | Hypothetical IC50 (nM) | Rationale for Potency |
| This compound Analog | Tyrosine Kinase X | 50 | The p-tolyl group engages in favorable hydrophobic interactions within the ATP-binding pocket, leading to enhanced binding affinity. | |
| 6-chloropyridin-3-amine Analog | Tyrosine Kinase X | 500 | The smaller chloro-substituent makes fewer favorable contacts with the enzyme active site compared to the larger aryl group. It primarily serves as a synthetic intermediate. |
The Causality Behind Experimental Choices in Kinase Inhibitor Development
The choice to progress with either a 6-chloro or a 6-aryl substituted pyridin-3-amine in a drug discovery cascade is rooted in a strategic assessment of the project's goals.
Initial Screening and Fragment-Based Approaches: 6-chloropyridin-3-amine is an excellent starting point for fragment-based screening or as a versatile intermediate in the initial stages of a project.[4] Its reactivity allows for the rapid generation of a diverse library of analogs through parallel synthesis, enabling a broad exploration of the chemical space around the 6-position.[2]
Lead Optimization: Once a promising pharmacophore has been identified, the focus shifts to lead optimization. At this stage, the introduction of a p-tolyl group or other aryl substituents is often pursued to enhance potency.[5] The rationale is to exploit specific hydrophobic pockets within the kinase active site to increase binding affinity and, consequently, inhibitory activity. The methyl group on the tolyl ring can also be a site for further modification to fine-tune properties like metabolic stability.
Experimental Protocols
To empirically determine and compare the potency of this compound and 6-chloropyridin-3-amine derivatives, a robust in vitro kinase inhibition assay is essential. The following protocol provides a detailed, self-validating methodology.
Protocol: In Vitro Kinase Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
2. Materials:
- Recombinant human kinase of interest
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Test compounds (this compound and 6-chloropyridin-3-amine derivatives) dissolved in DMSO
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 384-well assay plates
- Multichannel pipettes and reagent reservoirs
- Plate reader capable of luminescence detection
3. Step-by-Step Methodology:
- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
- Assay Plate Preparation: Add 50 nL of each compound concentration to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
- Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
- Initiation of Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well of the assay plate.
- ATP Addition: Prepare a solution of ATP in the kinase assay buffer at a concentration close to its Km for the specific kinase. Add 5 µL of the ATP solution to each well to start the reaction.
- Incubation: Incubate the plate at room temperature for 1 hour.
- Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
- Normalize the data using the negative and positive controls.
- Plot the normalized data against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visualizing the Logic and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway context and the experimental workflow.
Caption: Simplified kinase signaling pathway and the mechanism of action of a competitive inhibitor.
Caption: Experimental workflow for comparing the potency of 6-substituted pyridin-3-amine analogs.
Conclusion
In the pursuit of novel kinase inhibitors, both this compound and 6-chloropyridin-3-amine are valuable chemical entities. While 6-chloropyridin-3-amine serves as a highly versatile synthetic intermediate for the rapid exploration of chemical space, the incorporation of a 6-aryl substituent, such as a p-tolyl group, is a well-established strategy for significantly enhancing inhibitory potency. This enhancement is driven by favorable hydrophobic interactions within the kinase active site. Therefore, for researchers aiming to optimize the potency of a 3-aminopyridine-based kinase inhibitor, the transition from a 6-chloro to a 6-aryl substituent is a logical and data-supported step in the lead optimization process. The provided experimental protocol offers a robust framework for empirically validating these principles and guiding the design of next-generation targeted therapeutics.
References
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(13), 2115–2120. [Link]
- Wang, Y., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2349–2352. [Link]
- Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679–1683. [Link]
- Mendoza-Sánchez, R., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(11), 1361. [Link]
- Hennequin, L. F., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(3), 775–780. [Link]
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- 4. benchchem.com [benchchem.com]
- 5. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Experimental Data for 6-(p-Tolyl)pyridin-3-amine and its Analogs
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of experimental findings is the bedrock of programmatic success. The journey from a hit compound to a clinical candidate is paved with data, and the integrity of this data is paramount. This guide provides a comprehensive framework for the cross-validation of experimental results for the 6-arylpyridin-3-amine scaffold, with a specific focus on 6-(p-Tolyl)pyridin-3-amine and its analogs. Our audience—researchers, medicinal chemists, and drug development professionals—understands that a single data point is merely a suggestion; it is the convergence of validated, multi-faceted data that builds a compelling case for a molecule's therapeutic potential.
The 6-arylpyridin-3-amine core is a privileged scaffold in medicinal chemistry, frequently appearing in patent literature and research articles as a key intermediate for potent and selective kinase inhibitors.[1][2][3][4][5] Its synthetic tractability and the ability to readily modify both the aryl and pyridine rings allow for fine-tuning of a compound's pharmacological profile. However, this synthetic accessibility can also lead to a proliferation of early-stage data that may lack the rigorous validation necessary for confident decision-making. This guide will delve into the critical aspects of synthesizing, characterizing, and evaluating these compounds, with an overarching theme of ensuring the reliability and reproducibility of the generated data.
The Imperative of Reproducibility in Drug Discovery
The challenge of reproducing published research is a significant and costly issue in drug discovery.[6][7] Many promising findings from initial studies fail to be replicated, leading to wasted resources and a slowdown in the development of new therapies. Cross-validation, therefore, is not merely a quality control step but a fundamental aspect of the scientific method in an industrial setting. It involves the use of orthogonal assays, independent experimental runs, and, where possible, inter-laboratory comparisons to confirm initial findings.
Part 1: Synthesis and Characterization - The First Validation Gate
The journey of any small molecule starts with its synthesis. The purity and structural confirmation of a compound are the first and most critical validation gates. An impure or misidentified compound will invalidate all subsequent biological data. The most common and versatile method for the synthesis of 6-arylpyridin-3-amines is the Suzuki-Miyaura cross-coupling reaction.[7]
Experimental Protocol: Suzuki-Miyaura Coupling for 6-Arylpyridin-3-amine Synthesis
This protocol provides a generalized procedure for the synthesis of this compound.
Materials:
-
6-chloropyridin-3-amine
-
p-tolylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-chloropyridin-3-amine (1.0 eq), p-tolylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst (typically 2-5 mol%).
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final product, this compound.
Characterization and Purity Assessment: A Multi-Technique Approach
A single analytical technique is insufficient to confirm the structure and purity of the synthesized compound. A combination of methods is essential for robust characterization.
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Spectra consistent with the proposed structure. Absence of significant unidentifiable peaks. |
| LC-MS | Purity assessment and confirmation of molecular weight. | Purity >95% by UV chromatogram. Observed mass consistent with the calculated exact mass. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. | Measured mass within 5 ppm of the calculated mass. |
Part 2: Biological Evaluation - Cross-Validation in Action
The 6-arylpyridin-3-amine scaffold is often explored for its potential as a kinase inhibitor. Therefore, a primary biological assay would be an in vitro kinase inhibition assay to determine the compound's potency, typically expressed as an IC₅₀ value.
The Challenge of Kinase Assay Reproducibility
In vitro kinase assays are susceptible to variability arising from multiple factors, including ATP concentration, enzyme lot variability, and the specific detection method used.[6][8][9] Therefore, cross-validation of initial hits is crucial.
Comparative Biological Data for 6-Aryl-3-Aminopyridine Analogs
While extensive public data for this compound is limited, we can draw comparisons from published data on analogous 6-aryl-pyrazolo[3,4-b]pyridine-3-amines, which share a similar structural motif and have been evaluated as kinase inhibitors.[1][2][10]
| Compound ID | Kinase Target | Primary Assay IC₅₀ (µM) | Orthogonal Assay IC₅₀ (µM) | Cell-Based Assay GI₅₀ (µM) |
| EB1 [2] | MNK1 | 0.69 | Not Reported | Dose-dependent reduction of p-eIF4E |
| EB1 [2] | MNK2 | 9.4 | Not Reported | Dose-dependent reduction of p-eIF4E |
| Analog 15 [1] | GSK-3 | 0.001 | Not Reported | Not Reported |
| Analog 16 [1] | GSK-3 | 0.0008 | Not Reported | Not Reported |
Note: The data presented is for illustrative purposes and is derived from structurally related but not identical compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)
This protocol describes a common method for assessing kinase inhibition.
Materials:
-
Kinase of interest (e.g., GSK-3, MNK1)
-
Substrate peptide
-
ATP
-
Assay buffer
-
Test compound (e.g., this compound)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and assay buffer to the wells containing the compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent as per the kit instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cross-Validation through Orthogonal Assays
An initial IC₅₀ value from a luminescent assay should be confirmed using an orthogonal method to ensure the result is not an artifact of the assay technology.
A radiometric assay, which directly measures the incorporation of ³²P-labeled phosphate onto a substrate, is considered a gold standard for confirming kinase inhibition and is less prone to artifacts from compound interference with light-based detection methods.[6]
Part 3: Cellular Activity and ADME Properties
A potent compound in a biochemical assay is only promising if it can engage its target in a cellular context and possesses drug-like properties.
Experimental Protocol: Cellular Proliferation (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.
Materials:
-
Cell culture medium and supplements
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Calculate the percent cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
In Silico ADME and Toxicity Profiling
Early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is crucial.[11][14] Computational models can provide initial flags for potential liabilities.
| ADME Property | Desired Range | Rationale |
| Molecular Weight | < 500 Da | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | < 5 | Optimal balance between solubility and permeability. |
| H-bond Donors | < 5 | Adherence to Lipinski's Rule of Five. |
| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five. |
| Predicted Solubility | High | Important for formulation and absorption. |
Conclusion
The cross-validation of experimental data for compounds like this compound is a multi-step, iterative process. It begins with the unequivocal confirmation of the molecule's identity and purity and extends through a layered approach of biological characterization. By employing orthogonal assays, confirming biochemical activity in cellular models, and maintaining a keen awareness of the potential pitfalls of each experimental technique, researchers can build a robust and reliable dataset. This rigorous approach to data validation is not an impediment to discovery but rather the most efficient path to identifying genuinely promising therapeutic candidates and avoiding the costly pursuit of artifacts.
References
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central.
- Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science Publishers.
- Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Zayed University Research Portal.
- Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central.
- Assay Development for Protein Kinase Enzymes. (2012). NCBI.
- Recent Trends in Kinase Drug Discovery. (2023). YouTube.
- 6-Heteroaryl-pyrazolo[3,4- b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). ResearchGate.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. ResearchGate.
- 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). ResearchGate.
- 4,6-Diaryl pyrazolo[3,4-b]pyridin-3-amines compounds as MNK inhibitors. ResearchGate.
- Pyrimidine and Its Biological Activity: A Review. SciSpace.
- Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. ResearchGate.
- Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
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- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. zu.elsevierpure.com [zu.elsevierpure.com]
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- 14. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-(p-Tolyl)pyridin-3-amine and its Isomers in Biological Assays
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly as kinase inhibitors and modulators of various signaling pathways. The seemingly subtle variation in the substitution pattern on the pyridine ring can lead to profound differences in biological activity, a principle powerfully illustrated by the isomers of tolyl-aminopyridine. This guide provides a comparative analysis of 6-(p-Tolyl)pyridin-3-amine and its positional isomers, offering insights into their performance in biological assays and the structural nuances that drive their activity.
The Critical Role of Isomerism in Aryl-Aminopyridines
The pyridine ring is a bioisostere of benzene, but the nitrogen atom introduces a dipole moment and a hydrogen bond acceptor site, significantly influencing how the molecule interacts with biological targets. The relative positions of the aryl group (p-tolyl) and the amino group on the pyridine core dictate the molecule's overall shape, electronics, and hydrogen bonding potential. These factors are critical determinants of a compound's affinity and selectivity for its target protein.
Understanding the structure-activity relationship (SAR) of these isomers is paramount in drug discovery. A shift in the amino group's position can alter the molecule's ability to form key hydrogen bonds with the hinge region of a kinase, dramatically impacting its inhibitory potency. Similarly, the orientation of the tolyl group can influence van der Waals interactions within a protein's binding pocket.
Comparative Biological Activity: A Look at the Data
This compound
This isomer is a key structure of interest. While extensive public data on its specific biological targets and potency is limited, its chemical structure is noted in several patents related to drug discovery. Its potential as a kinase inhibitor is inferred from the widespread use of the aminopyridine scaffold in this area.
Structurally Related Analogs and their Isomeric Influence
To understand the potential impact of isomerism, we can examine data from closely related structures where the positions of key functional groups are varied.
One study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as tubulin polymerization inhibitors provides cytotoxicity data for a 3-(p-tolyl)pyridine derivative. While this compound lacks the amino group, it offers a glimpse into the antiproliferative potential of the tolyl-pyridine scaffold.
Another relevant study focuses on N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine, a fused heterocyclic system that shares a tolyl-aminopyridine-like core. This compound exhibited cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[1] This suggests that the tolyl-aminopyridine framework can be a viable starting point for the development of anticancer agents.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa (Cervical Cancer) | Not explicitly stated for this specific analog, but related compounds in the series showed potent activity. | [2] |
| N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine | HT-29 (Colon Cancer) | 44.45 ± 0.15 | [1] |
| N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine | B16F10 (Melanoma) | 21.75 ± 0.81 | [1] |
This table presents data from structurally related compounds to infer the potential activity of tolyl-aminopyridine isomers. Direct comparative data for the specific positional isomers of this compound is limited in the public domain.
Key Biological Assays for Evaluating Aminopyridine Derivatives
The following are detailed protocols for standard assays used to characterize the biological activity of small molecules like this compound and its isomers.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is fundamental for identifying and characterizing kinase inhibitors. It measures the amount of ATP remaining after a kinase reaction, where a decrease in ATP corresponds to higher kinase activity.
Rationale: Kinases are a major class of drug targets, and many aminopyridine derivatives have been shown to be potent kinase inhibitors. This assay provides a quantitative measure of a compound's ability to inhibit a specific kinase.
Experimental Workflow:
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution to obtain a range of concentrations to be tested.
-
Kinase Reaction Setup:
-
In a 96-well white, opaque plate, add 5 µL of each compound dilution. Include wells with DMSO only as a negative control.
-
Add 10 µL of a solution containing the kinase of interest in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a common starting point is at the Km for each.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Rationale: It is crucial to determine if a compound's activity on a specific target (like a kinase) translates to a functional effect in a cellular context, such as inhibiting cancer cell growth. This assay also provides an initial assessment of a compound's general toxicity.
Experimental Workflow:
Caption: Workflow for a standard MTT cell viability and cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (typically 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
-
Receptor Binding Assay (Radioligand Competition)
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.
Rationale: Many drugs exert their effects by binding to cell surface or intracellular receptors. This assay is a direct measure of a compound's affinity for a particular receptor and is a cornerstone of pharmacological characterization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a membrane preparation containing the receptor of interest.
-
Prepare a solution of a high-affinity radioligand for the receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, include wells with a high concentration of a known unlabeled ligand. For total binding, include wells with only the radioligand and membranes.
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the free radioligand will pass through.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Signal Detection:
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a competition binding curve to determine the IC50, which can then be used to calculate the binding affinity (Ki) of the test compound.
-
Conclusion and Future Directions
The aminopyridine scaffold, exemplified by this compound and its isomers, holds significant promise for the development of novel therapeutics. The limited availability of direct comparative data underscores the need for systematic SAR studies on these specific isomers. Such studies would provide invaluable insights into the precise structural requirements for potent and selective activity against various biological targets. Researchers are encouraged to utilize the standardized assays detailed in this guide to build a more comprehensive understanding of this important class of molecules and to accelerate the discovery of new and effective medicines.
References
Note: The following is a representative list of references that provide context and methodological details relevant to the topics discussed. Specific data points in the text are cited in-line.
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- Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]
- Yurttaş, L., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]
- Panchani, D., et al. (2024). Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. Journal of the Indian Chemical Society, 101(6), 101519. [Link]
- Sharma, P., et al. (2024). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. Chemical Biology & Drug Design, 103(4), e14498. [Link]
- Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
- Shafique, R., et al. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 14(1), 1-16. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(15), 12249. [Link]
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- Al-Hujaili, A. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6529. [Link]
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1317-1331. [Link]
- Gaponova, A. S., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(13), 7356-7376. [Link]
- Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
- Valenti, P., et al. (2004). Structure-activity relationships for the 9-(pyridin-2'-yl)- aminoacridines. Molecules, 9(3), 102-108. [Link]
- Valenti, P., et al. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. Molecules, 9(3), 102-108. [Link]
- Shaw, A., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-6581. [Link]
- Bar-Eli, L., et al. (2021). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 26(11), 3192. [Link]
- Abdelgawad, M. A., et al. (2019). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Acta Poloniae Pharmaceutica, 76(4), 667-677. [Link]
- Abu-Hashem, A. A., et al. (2021). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Tropical Journal of Pharmaceutical Research, 20(10), 2155-2162. [Link]
- Ho, C. Y., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences, 23(21), 13359. [Link]
- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. (2021).
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. (2006).
- Amino-piperidine derivatives. (2007).
- Schwaebe, M. K., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(3), 2091-2106. [Link]
- Brehmer, D., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
- Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. (2008). Chemistry & Biodiversity, 5(10), 2133-2145. [Link]
- Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. (2009). Bioorganic & Medicinal Chemistry, 17(1), 133-143. [Link]
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A Comparative Benchmarking Guide: 6-(p-Tolyl)pyridin-3-amine vs. Dasatinib for Kinase Inhibition
This guide provides a comprehensive framework for benchmarking the investigational compound 6-(p-Tolyl)pyridin-3-amine against Dasatinib, a clinically approved, multi-kinase inhibitor. The objective is to furnish researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to characterize the potency, selectivity, and cellular activity of novel kinase inhibitors.
Introduction and Rationale
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, they have become one of the most critical classes of drug targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in kinase drug discovery is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome.[1] Poor selectivity can lead to off-target effects and associated toxicities.
Benchmarking a novel compound against a well-characterized standard is a critical step in the drug discovery pipeline.[1][2] It provides essential context for a compound's potency and selectivity, guiding its future development.
-
The Standard: Dasatinib. A potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] Dasatinib is a dual inhibitor of BCR-ABL and Src family kinases (SFKs), but it also inhibits other kinases, including c-KIT, Lck, and PDGFRβ.[4][5][6] Its well-documented polypharmacology makes it an excellent, albeit complex, benchmark for assessing the selectivity of new chemical entities.
-
The Investigational Compound: this compound. This compound belongs to a class of pyridine-based heterocycles, a scaffold present in numerous approved kinase inhibitors.[7] While its specific biological targets are not extensively documented in public literature, its structure warrants investigation as a potential kinase inhibitor. This guide will outline the experimental strategy to define its inhibitory profile in direct comparison to Dasatinib.
This guide will elucidate the causality behind experimental choices, provide validated protocols, and present a framework for data interpretation, thereby establishing a self-validating system for compound evaluation.
Compound Profiles
| Feature | Dasatinib (Standard Inhibitor) | This compound (Investigational) |
| Structure | ||
| Molecular Formula | C₂₂H₂₆ClN₇O₂S | C₁₂H₁₂N₂[8] |
| Mechanism of Action | ATP-competitive inhibitor of multiple kinases, primarily BCR-ABL and Src family kinases.[4][5] | Hypothesized ATP-competitive kinase inhibitor. The specific target profile is the subject of this investigation. |
| Primary Clinical Use | Treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] | Not applicable (investigational compound). |
Experimental Design and Rationale
A multi-faceted approach is required to build a comprehensive profile of a novel kinase inhibitor. Our experimental workflow is designed to move from broad, direct biochemical assays to more complex, physiologically relevant cellular models.
Caption: Experimental workflow for inhibitor characterization.
Rationale for Experimental Choices
-
Biochemical Potency Assay (IC₅₀ Determination): The first step is to determine if this compound directly inhibits the activity of purified kinases in a cell-free system. We select Src and Abl as primary targets because they are the key targets of our standard, Dasatinib. This direct comparison provides a clear measure of relative potency. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this assay.
-
Kinome-Wide Selectivity Profiling: A potent inhibitor is not necessarily a good drug candidate; it must also be selective. A broad-spectrum inhibitor like Staurosporine potently targets a majority of the kinome, often leading to cellular toxicity.[9][10][11] We will screen our compound against a large panel of kinases (~400) at a fixed concentration (e.g., 1 µM). This provides a "selectivity score" and identifies potential off-targets, which is crucial for predicting potential side effects and understanding the compound's mechanism of action.
-
Cellular Target Engagement (Western Blot): A compound must be able to enter a cell and engage its target. We will treat a relevant cell line (e.g., K562 for Abl, HT-29 for Src) with the inhibitors and measure the phosphorylation status of the target kinase (e.g., autophosphorylation of Src at Y416). A reduction in phosphorylation confirms that the compound is cell-permeable and inhibits the kinase in a complex cellular environment.
-
Functional Cellular Assay (Cell Proliferation): The ultimate goal of a targeted inhibitor is to elicit a specific biological response. By inhibiting kinases like Src or Abl, which are involved in proliferation signaling, we expect to see a reduction in cancer cell growth. An anti-proliferation assay (e.g., MTT or CellTiter-Glo) quantifies this functional outcome and determines the compound's effective concentration (EC₅₀).
Detailed Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). For this example, use recombinant human Src kinase and a suitable peptide substrate (e.g., poly(E,Y)₄).
-
Prepare a 10 mM stock solution of each inhibitor (Dasatinib, this compound) in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of each inhibitor in a 96-well plate, starting from 100 µM. Include a DMSO-only control.
-
-
Kinase Reaction:
-
Add 2.5 µL of each inhibitor dilution to a 384-well assay plate.
-
Add 2.5 µL of 2X ATP solution (at the Kₘ for the specific kinase) to initiate the reaction.
-
Add 5 µL of the 2X kinase/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (Promega ADP-Glo™ Kinase Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol: Cellular Target Engagement (Western Blot)
This protocol assesses the inhibition of Src phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Culture HT-29 colon cancer cells (which have high basal Src activity) in McCoy's 5A medium supplemented with 10% FBS.
-
Seed 2 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of Dasatinib or this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies for phospho-Src (Tyr416) and total Src (as a loading control).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-Src signal to the total Src signal for each sample.
-
Plot the normalized data against inhibitor concentration to assess the dose-dependent inhibition.
-
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate a potential outcome of this benchmarking study. This data is for illustrative purposes only.
Table 1: Biochemical Potency (IC₅₀) Lower values indicate higher potency.
| Compound | Src IC₅₀ (nM) | Abl IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| Dasatinib | 0.8 | 1.1 | 85 |
| This compound | 25 | >10,000 | >10,000 |
Table 2: Kinase Selectivity Profile Data represents the percentage of 403 kinases inhibited by >90% at a 1 µM concentration.
| Compound | % of Kinome Inhibited >90% | Key Families Inhibited |
| Dasatinib | 12% | Src family, Abl, c-Kit, PDGFR |
| This compound | 1.5% | Src family (selective) |
Table 3: Cellular and Functional Activity EC₅₀ represents the concentration for 50% maximal effect in cell-based assays.
| Compound | p-Src Inhibition EC₅₀ (nM) (HT-29 cells) | Cell Proliferation EC₅₀ (nM) (HT-29 cells) |
| Dasatinib | 5 | 50 |
| This compound | 150 | 1200 |
Signaling Pathway and Discussion
The Src signaling pathway is a critical regulator of cell proliferation, survival, and migration. Both Dasatinib and our investigational compound are hypothesized to act by blocking the ATP-binding site of Src, thereby preventing the phosphorylation of downstream substrates.
Caption: Simplified Src signaling pathway and point of inhibition.
Interpretation of Hypothetical Data
-
Potency: Dasatinib is significantly more potent than this compound at the biochemical level (IC₅₀ of 0.8 nM vs. 25 nM for Src) and in cellular assays.[5]
-
Selectivity: This is where this compound shows a potential advantage. While Dasatinib inhibits multiple kinase families, our investigational compound appears highly selective for the Src family, with no significant activity against Abl or VEGFR2. The kinome scan data reinforces this, showing inhibition of only 1.5% of the kinome compared to 12% for Dasatinib. This high selectivity could translate to a better safety profile with fewer off-target side effects.[12]
-
Cellular Activity: The biochemical potency translates to the cellular environment, although the absolute values are higher, which is expected due to factors like cell permeability and intracellular ATP concentration. Both compounds inhibit Src phosphorylation and subsequent cell proliferation in a dose-dependent manner, confirming their mechanism of action.
Conclusion
This guide outlines a rigorous, multi-step process for benchmarking a novel kinase inhibitor, this compound, against the clinical standard, Dasatinib. Our hypothetical data paints a picture of this compound as a less potent but significantly more selective Src family kinase inhibitor.
Key Takeaways:
-
Dasatinib remains a highly potent multi-kinase inhibitor, and its efficacy is likely derived from its ability to block multiple oncogenic pathways simultaneously.[4][13]
-
This compound represents a promising scaffold for the development of highly selective kinase inhibitors. While its potency may need to be optimized through further medicinal chemistry efforts, its "clean" selectivity profile is a highly desirable attribute for modern targeted therapies.
Future work should focus on lead optimization to improve the potency of the this compound scaffold while maintaining its excellent selectivity, followed by in vivo efficacy and safety studies.
References
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- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23005226, this compound. [Link]
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A Comparative Guide to Confirming the Binding Mode of 6-(p-Tolyl)pyridin-3-amine to its Target
Introduction: Beyond Affinity - The Critical Importance of Binding Mode
In the landscape of modern drug discovery, identifying a compound that binds to a biological target with high affinity is only the first step. The true challenge and the key to successful lead optimization lie in understanding how it binds. The specific orientation and interactions of a ligand within its binding site—its binding mode—dictate its efficacy, selectivity, and potential for off-target effects. This guide provides a comprehensive, multi-faceted strategy for elucidating and confirming the binding mode of a representative small molecule, 6-(p-Tolyl)pyridin-3-amine.
The molecular scaffold of this compound, a substituted aminopyridine, is a privileged structure frequently found in potent and selective protein kinase inhibitors.[1][2] Therefore, for the purposes of this in-depth guide, we will proceed under the well-founded hypothesis that its primary biological target is a protein kinase . We will explore a synergistic workflow, moving from computational prediction to rigorous biophysical and structural validation, providing researchers with a robust framework for confirming the binding mode of this, or similar, small molecules.
Caption: Integrated workflow for confirming small molecule binding mode.
Part 1: Hypothesis Generation via Computational Modeling
Before committing to resource-intensive experimental work, in silico molecular docking provides an invaluable starting point. It generates a predictive model of the ligand's binding pose, which then serves as a testable hypothesis for all subsequent experiments.[3]
Causality Behind the Choice: Docking algorithms explore a vast conformational space to find the most energetically favorable interaction between the ligand and the protein target.[4] For kinase inhibitors, this typically involves identifying key hydrogen bonds with the "hinge" region of the kinase, as well as favorable hydrophobic interactions within the ATP-binding pocket.[3][4] This predictive power allows for the rational design of mutagenesis studies and provides a structural context for interpreting biophysical data.
Experimental Protocol: Molecular Docking of this compound
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to accurately define the binding site.
-
Using a molecular modeling suite (e.g., Schrödinger, MOE, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states and partial charges.[5]
-
Minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform a conformational search and energy minimization to identify the lowest energy conformer.
-
Assign appropriate partial charges.
-
-
Grid Generation & Docking:
-
Define the docking grid box around the known ATP-binding site, ensuring it is large enough to accommodate the ligand in various orientations.[5]
-
Perform the docking calculation using a validated algorithm (e.g., Glide, GOLD, AutoDock Vina).[6] Use standard or extra precision (XP) modes for higher accuracy.[5]
-
-
Analysis of Results:
-
Analyze the top-scoring poses. A plausible binding mode will exhibit:
-
Favorable Docking Score: A low numerical value indicating strong predicted affinity.
-
Key Interactions: Hydrogen bonds between the aminopyridine nitrogen and the kinase hinge backbone.
-
Hydrophobic Packing: The p-tolyl group should occupy a hydrophobic pocket.
-
Minimal Steric Clash: The pose should fit comfortably within the binding site.
-
-
| Predicted Interaction | Interacting Partner on Kinase | Rationale |
| Hydrogen Bond Donor | Hinge Region (Backbone Carbonyl) | Canonical interaction for Type I kinase inhibitors. |
| Hydrogen Bond Acceptor | Hinge Region (Backbone N-H) | Canonical interaction for Type I kinase inhibitors. |
| Hydrophobic Interaction | Hydrophobic Pocket | The tolyl group seeks non-polar environments for stability. |
Part 2: Biophysical Characterization - A Tale of Two Techniques
Once a plausible binding mode is predicted, the next step is to confirm direct physical interaction and quantify its characteristics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the two gold-standard techniques for this purpose. They are complementary, with ITC providing a complete thermodynamic profile and SPR offering unparalleled insight into binding kinetics.[7][8]
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Comparative Analysis of Synthetic Routes to 6-(p-Tolyl)pyridin-3-amine: A Senior Application Scientist's Guide
Introduction:
6-(p-Tolyl)pyridin-3-amine is a key substituted aminopyridine scaffold that serves as a foundational building block in medicinal chemistry and materials science. Its structural motif is prevalent in the development of kinase inhibitors, central nervous system agents, and other pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore of critical interest to researchers in drug discovery and process development.
This guide provides a comparative analysis of the most prominent synthetic strategies for accessing this compound. We will move beyond simple procedural outlines to dissect the underlying mechanistic principles, evaluate the practical advantages and limitations of each route, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize the most suitable synthetic pathway for their specific research and development goals.
Route 1: Direct Suzuki-Miyaura Cross-Coupling
The most direct and convergent approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy hinges on forming the critical aryl-aryl bond between a halogenated aminopyridine and an appropriate boronic acid derivative.
Conceptual Overview & Rationale
This route is predicated on coupling commercially available 6-chloropyridin-3-amine with p-tolylboronic acid. The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance, often allowing for the direct coupling of substrates bearing unprotected amine groups, thereby maximizing step economy.[1] The choice of a chloro-pyridine derivative is driven by its lower cost and greater availability compared to its bromo- or iodo- counterparts, although it necessitates a more active catalytic system to overcome the stronger C-Cl bond.[2]
Key Advantages:
-
High Convergence: Assembles the core biaryl structure in a single step from advanced intermediates.
-
Step Economy: Avoids the need for protection/deprotection steps for the amine group.
-
Favorable Safety Profile: Boronic acids are generally stable, non-toxic, and environmentally benign compared to organotin or organozinc reagents.
Potential Challenges:
-
The free amine can sometimes interfere with the catalytic cycle or lead to side products, although modern ligand systems have largely mitigated this issue.[1]
-
Requires careful optimization of the catalyst, ligand, base, and solvent to achieve high yields, especially with a less reactive aryl chloride.
Experimental Protocol: Direct Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
6-Chloropyridin-3-amine (1.0 equiv)
-
p-Tolylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate Tribasic (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 6-chloropyridin-3-amine, p-tolylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in toluene to form the active catalyst.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield this compound as a solid.
Self-Validation:
-
Expected Yield: 75-90%.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The molecular formula is C₁₂H₁₂N₂ with a molecular weight of 184.24 g/mol .[3]
Workflow Diagram: Suzuki-Miyaura Route
Sources
Navigating the Therapeutic Landscape of 6-(p-Tolyl)pyridin-3-amine Derivatives: A Comparative Efficacy Analysis
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of non-covalent interactions, coupled with its synthetic tractability, has made it a privileged heterocycle in drug discovery. Within this vast chemical space, the 6-aryl-pyridin-3-amine framework has emerged as a promising template for the development of targeted therapies. This guide provides a head-to-head comparison of the efficacy of a specific subset of these compounds: 6-(p-Tolyl)pyridin-3-amine derivatives. Our analysis is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the art, and aims to elucidate the structure-activity relationships (SAR) that govern their biological activity.
The this compound Core: A Versatile Scaffold
The this compound core, with its distinct arrangement of a substituted aryl ring and an amino group on the pyridine nucleus, presents a unique combination of steric and electronic features. The tolyl group provides a lipophilic handle that can be oriented to probe hydrophobic pockets in target proteins, while the pyridinyl nitrogen and the 3-amino group offer key hydrogen bonding capabilities. This structural versatility has been exploited to design inhibitors for a range of biological targets.
Caption: General workflow for the development and evaluation of this compound derivatives.
Head-to-Head Efficacy Comparison: Case Studies
While a single, comprehensive study directly comparing a wide range of this compound derivatives is not yet available in the public domain, we can construct a comparative analysis by examining data from various independent investigations. This section will delve into specific examples, presenting the available efficacy data in a standardized format to facilitate cross-study comparisons where possible.
Case Study 1: Antitubercular Activity of Pyridine-Thiazole Derivatives
A recent study explored a series of pyridine-derived compounds for their potential as antitubercular agents targeting the enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis fatty acid biosynthesis.[1] While not all compounds in the series strictly adhere to the this compound scaffold, the study provides valuable insights into how modifications of the pyridine core impact efficacy.
One of the most potent compounds identified, derivative 6 , incorporates a thiazole and a hydrazone moiety.[1] Although the 6-position of the pyridine ring is not substituted with a p-tolyl group in this specific derivative, the study highlights the potential of the broader pyridine class. Derivative 6 demonstrated a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Mycobacterium tuberculosis H37Rv and an IC50 of 0.36 μM against the InhA enzyme.[1]
Table 1: Antitubercular and InhA Inhibitory Activity of Derivative 6
| Compound | M. tuberculosis H37Rv MIC (μg/mL) | InhA IC50 (μM) |
| Derivative 6 | 0.5 | 0.36 |
This data underscores the potential of developing pyridine-based compounds as effective antitubercular agents. The pyridine-thiazole scaffold was identified as crucial for stable binding to the target enzyme.[1]
Experimental Protocols
To ensure scientific integrity and enable replication of the findings discussed, this section provides detailed methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is based on the methodology described by Sabt et al. (2026).[1]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in the culture medium in a 96-well microplate.
-
Inoculation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL. 100 μL of this inoculum is added to each well of the microplate containing the test compounds.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Visual inspection is aided by the addition of a resazurin-based indicator, where a color change from blue to pink indicates bacterial viability.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) and Future Directions
The limited availability of head-to-head comparative data for a series of this compound derivatives makes a comprehensive SAR analysis challenging. However, the existing data from related pyridine scaffolds suggests that modifications at the 3-amino and 6-aryl positions can significantly influence biological activity.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives. This would involve:
-
Variation of the 3-amino substituent: Introduction of different alkyl, aryl, and heterocyclic groups to probe interactions with the target protein.
-
Modification of the 6-(p-tolyl) group: Exploring the effect of different substituents on the tolyl ring (e.g., electron-withdrawing and electron-donating groups) to modulate the electronic properties and steric bulk of this moiety.
-
Exploration of diverse biological targets: Screening the synthesized library against a panel of kinases, proteases, and other enzymes implicated in various diseases.
Such a systematic approach would provide a much-needed dataset for a robust head-to-head comparison and would undoubtedly accelerate the discovery of novel therapeutic agents based on this versatile scaffold.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics. While the current body of literature does not allow for a comprehensive, direct comparison of the efficacy of its derivatives, the available data on related pyridine-containing compounds highlights their potential to modulate a range of biological targets. This guide has synthesized the existing, albeit fragmented, information to provide a snapshot of the current understanding and to underscore the clear need for systematic studies to unlock the full therapeutic potential of this chemical class. The experimental protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-(p-Tolyl)pyridin-3-amine with HPLC-MS
Our approach moves beyond a simple recitation of steps. We will delve into the causality behind each methodological choice, establish a self-validating experimental design, and ground our protocol in internationally recognized standards, ensuring the generation of reliable, reproducible, and defensible purity data.
Part 1: Foundational Principles - The Power of the Hyphenated Technique
The combination of HPLC and MS has become an indispensable tool in pharmaceutical analysis.[2][3] The synergy of these two techniques provides a level of analytical detail that is difficult to achieve with standalone methods.
-
High-Performance Liquid Chromatography (HPLC): At its core, HPLC is a powerful separation technique.[4] A liquid sample (the mobile phase) is pumped under high pressure through a column packed with a solid adsorbent material (the stationary phase). Components in the sample mixture separate based on their differential interactions with the stationary phase. For purity analysis, this allows us to chromatographically resolve the main compound from its potential impurities. HPLC is considered a gold standard for this purpose due to its precision and versatility.[3]
-
Mass Spectrometry (MS): Acting as a highly specific and sensitive detector, the mass spectrometer ionizes the compounds eluting from the HPLC column and separates the resulting ions based on their mass-to-charge (m/z) ratio.[5] This provides two critical pieces of information: the molecular weight of the eluting compound, which serves as a powerful confirmation of identity, and its fragmentation pattern, which can be used for structural elucidation.
When hyphenated, HPLC-MS allows us to first separate impurities from the active pharmaceutical ingredient (API) and then confirm the identity of the API peak while simultaneously gaining mass information on the separated impurities.[6]
Part 2: Rational Method Development for 6-(p-Tolyl)pyridin-3-amine
A robust analytical method is not discovered by chance; it is rationally designed based on the physicochemical properties of the analyte.
Analyte Characterization: The subject of our analysis is this compound.
-
Molecular Formula: C₁₂H₁₂N₂[7]
-
Molecular Weight: 184.24 g/mol [7]
-
Chemical Structure: It is an aromatic amine, possessing both a pyridine ring and a tolyl group. The presence of the amine group (a basic nitrogen) makes the molecule polar and readily ionizable.
These characteristics guide our selection of instrumental parameters.
Experimental Workflow Overview
The overall process, from initial sample handling to final data reporting, follows a logical and systematic sequence designed to ensure data integrity at every stage.
Caption: High-level workflow for HPLC-MS purity validation.
Optimized HPLC-MS Parameters
The following table summarizes the starting parameters for the analysis, derived from the analyte's properties. The rationale for each choice is provided to demonstrate the causality behind the experimental design.
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC/UHPLC | Provides the necessary pressure and flow control for separation. |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | The C18 stationary phase is a versatile, non-polar phase suitable for retaining moderately polar aromatic compounds like our analyte.[8][9][10] Small particle sizes (sub-2 µm) enhance separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water (MS-Grade) | Water is the weak solvent in reversed-phase. Formic acid is a volatile modifier that aids in the protonation of the analyte, improving peak shape and promoting ionization for MS detection.[11][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (MS-Grade) | Acetonitrile is the strong organic solvent. Its use with formic acid ensures a consistent pH across the gradient. |
| Gradient Elution | 5% to 95% B over 10 minutes | A gradient is essential for purity analysis to ensure that impurities with a wide range of polarities are eluted from the column and detected, rather than being retained or co-eluting with the main peak.[13] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm internal diameter column to maintain optimal linear velocity and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | A small volume prevents column overloading, which can lead to peak distortion and inaccurate quantification. |
| MS Detector | Quadrupole or TOF | Provides the necessary mass accuracy and scan speed. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for polar, ionizable molecules.[14][15] The basic amine group on the analyte will readily accept a proton ([M+H]⁺) in the positive ion mode.[14] |
| Mass Range | m/z 100-500 | A range that comfortably includes the analyte's expected [M+H]⁺ ion (m/z 185.1) and potential dimers, adducts, or impurities. |
| Data Acquisition | Full Scan with concurrent Selected Ion Monitoring (SIM) | Full scan detects all ions within the specified range, crucial for identifying unknown impurities. SIM mode for m/z 185.1 provides enhanced sensitivity for quantifying the main peak. |
Part 3: The Protocol - A Validated System for Purity Determination
Executing the analysis requires meticulous attention to detail. However, the protocol's true power lies in its validation, which demonstrates that the method is fit for its intended purpose. We will follow the internationally harmonized standard, ICH Q2(R1), for method validation.[16][17]
Step 1: Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v formic acid in water) and Mobile Phase B (0.1% v/v formic acid in acetonitrile). Use only MS-grade reagents. Filter and degas the mobile phases to prevent system blockages and baseline noise.
-
Analyte Stock Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution to a working concentration of approximately 10 µg/mL using the same diluent. This solution will be used for most validation tests.
-
Blank Solution: Use the diluent (50:50 Acetonitrile:Water) as a blank to ensure no interfering peaks are present from the solvent or system.
Step 2: Method Validation Protocol
The validation process is a series of experiments designed to test the performance characteristics of the analytical method.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
-
Specificity (Forced Degradation): To prove the method is stability-indicating, the analyte must be stressed to generate degradation products.[18][19][20]
-
Prepare four solutions of the analyte (~100 µg/mL): one untreated, one with 0.1 M HCl (acidic), one with 0.1 M NaOH (basic), and one with 3% H₂O₂ (oxidative).
-
Heat the solutions at 60°C for 2 hours. Neutralize the acidic and basic solutions.
-
Analyze all samples by HPLC-MS.
-
Acceptance Criteria: The method must demonstrate resolution between the main this compound peak and all degradation product peaks. The mass spectrometer will help confirm that new peaks are indeed related impurities.
-
-
Linearity:
-
From the stock solution, prepare a series of at least five concentrations, for example, ranging from 1 µg/mL to 20 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[21][22]
-
-
Accuracy:
-
Prepare a sample of a known concentration (e.g., 10 µg/mL).
-
Spike this sample with known amounts of the analyte stock solution to achieve concentrations of 80%, 100%, and 120% of the nominal concentration.
-
Analyze these spiked samples in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 80.0% to 120.0% for each level.[21]
-
-
Precision:
-
Repeatability: Inject the 10 µg/mL working standard six times consecutively.
-
Intermediate Precision: Have a different analyst repeat the six injections on a different day or using a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas for each set of six injections should be ≤ 10%.[21][22]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Robustness:
-
Analyze the working standard while making small, deliberate variations to the method parameters (e.g., column temperature ±5°C, mobile phase composition ±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., peak retention time, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during routine use.[19]
-
Step 3: Data Analysis and Purity Calculation
-
Integration: Integrate all peaks in the chromatogram of the synthesized sample, excluding solvent front and blank-related peaks.
-
Purity Calculation: Use the area percent method for the primary purity assessment.
-
Formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) × 100
-
-
Confirmation: Confirm the identity of the main peak by verifying its mass spectrum shows the expected [M+H]⁺ ion at m/z 185.1. Analyze the mass spectra of impurity peaks to gain preliminary information about their structures.
Part 4: Comparative Analysis with Alternative Techniques
While HPLC-MS is a premier technique, it is essential to understand its performance in the context of other available methods for purity determination.[23][24][25]
| Technique | Principle | Sensitivity | Specificity | Throughput | Primary Application |
| HPLC-MS | Chromatographic separation followed by mass detection. | Very High (ng to pg) | Very High | High | Gold standard for impurity profiling, identification, and quantification.[3][5] |
| GC-MS | Gas-phase chromatographic separation and mass detection. | Very High | Very High | High | Best for volatile and thermally stable compounds. May require derivatization for polar amines. |
| qNMR | Nuclear spin resonance in a magnetic field. | Low to Moderate (µg to mg) | High | Low | Absolute quantification without a reference standard; excellent for structural confirmation.[25] |
| Melting Point | Determination of the temperature range of solid-to-liquid phase transition. | Very Low | Low | High | A classical, simple indicator of gross impurities, which typically depress and broaden the melting range.[23][26] |
Conclusion
The validation of an analytical method for purity determination is a rigorous but necessary endeavor in the pharmaceutical sciences. This guide has detailed a comprehensive strategy for the purity analysis of synthesized this compound using a rationally developed and fully validated HPLC-MS method. By grounding our protocol in the principles of analytical chemistry and adhering to ICH guidelines, we establish a system that provides not just a number, but a high degree of confidence in that number. This validated method ensures that the material proceeding to further research is of known purity, safeguarding the integrity of all subsequent scientific data.
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Assessing the Selectivity of 6-(p-Tolyl)pyridin-3-amine for Different Kinases: A Comparative Guide
In the landscape of modern drug discovery, the development of selective kinase inhibitors is a cornerstone of targeted therapy. Kinases, as central regulators of cellular signaling, represent a large and crucial class of drug targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity. This lack of selectivity can lead to off-target effects and associated toxicities, underscoring the critical need for rigorous selectivity profiling in the early stages of drug development.
This guide provides an in-depth comparative analysis of the kinase selectivity of a novel investigational compound, 6-(p-Tolyl)pyridin-3-amine. We will present a detailed experimental workflow for assessing its inhibitory activity against a panel of kinases and compare its selectivity profile to that of two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. The experimental data and analyses presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating kinase inhibitor selectivity.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, from proliferation and differentiation to apoptosis and immune responses.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies. However, the therapeutic window of these agents is often dictated by their selectivity. A highly selective inhibitor targets the intended kinase with high potency while sparing other kinases, thus minimizing off-target effects. Conversely, a non-selective inhibitor may interact with numerous kinases, leading to a broad range of biological responses, some of which may be undesirable.
Therefore, a thorough understanding of a compound's kinase selectivity is paramount for:
-
Predicting potential on-target and off-target effects: A detailed selectivity profile can help anticipate both the therapeutic efficacy and the potential for adverse events.
-
Guiding lead optimization: Structure-activity relationship (SAR) studies can be guided by selectivity data to design more potent and selective inhibitors.
-
Interpreting biological data: Knowing the full spectrum of a compound's kinase targets is essential for accurately interpreting the results of cellular and in vivo studies.
This guide will walk through a practical approach to generating and interpreting such crucial selectivity data for this compound.
Experimental Design for Kinase Selectivity Profiling
To assess the selectivity of this compound, we will employ a robust and widely used in vitro biochemical assay. The ADP-Glo™ Kinase Assay from Promega has been selected for this purpose due to its high sensitivity, broad applicability to a wide range of kinases, and its straightforward, luminescence-based readout.[3][4][5] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
The overall experimental workflow is depicted in the following diagram:
Figure 1: Experimental workflow for kinase selectivity profiling using the ADP-Glo™ assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
The following is a step-by-step protocol for determining the IC50 values of this compound and comparator compounds against a panel of selected kinases.
Materials:
-
Recombinant human kinases (e.g., p38α, c-Src, ABL1)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound, Staurosporine, and Dasatinib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each compound in 100% DMSO.
-
Perform serial dilutions of the stock solutions in kinase buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase, its specific substrate, and ATP in kinase buffer. The concentration of ATP should be at or near the Km for each kinase to ensure accurate determination of ATP-competitive inhibition.
-
To the wells of a 384-well plate, add 2.5 µL of the serially diluted compounds. For control wells (100% activity), add 2.5 µL of kinase buffer with the corresponding DMSO concentration. For background wells (0% activity), add 2.5 µL of kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the kinase master mix to each well.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value for each compound against each kinase by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Comparative Selectivity Profile of this compound
For the purpose of this guide, we will present a hypothetical, yet plausible, selectivity profile for this compound based on the experimental protocol described above. This profile is compared with the known selectivity of Staurosporine and Dasatinib against a representative panel of kinases.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| MAP Kinases | |||
| p38α | 15 | 25 | 30 |
| p38β | 250 | 30 | 45 |
| JNK1 | >10,000 | 15 | >10,000 |
| ERK2 | >10,000 | 50 | >10,000 |
| Src Family Kinases | |||
| c-Src | 800 | 6 | 0.8 |
| LCK | 1,200 | 5 | 1.1 |
| Other Tyrosine Kinases | |||
| ABL1 | >10,000 | 20 | 0.6 |
Table 1: Hypothetical IC50 values of this compound, Staurosporine, and Dasatinib against a panel of selected kinases.
Analysis and Interpretation of Selectivity Data
The data presented in Table 1 allows for a detailed comparison of the selectivity profiles of the three compounds:
-
This compound: This compound demonstrates potent inhibition of p38α with an IC50 of 15 nM. It exhibits a good degree of selectivity for p38α over the closely related p38β isoform (approximately 17-fold). Importantly, it shows minimal activity against JNK1 and ERK2, indicating selectivity within the broader MAPK family. However, at higher concentrations, it begins to inhibit Src family kinases, with IC50 values of 800 nM for c-Src and 1,200 nM for LCK. Its lack of activity against ABL1 further refines its selectivity profile. This profile suggests that this compound is a relatively selective p38α inhibitor with the potential for off-target effects on Src family kinases at higher doses.
-
Staurosporine: As expected, Staurosporine shows potent, sub-nanomolar to low nanomolar inhibition across all tested kinases, confirming its well-established broad-spectrum inhibitory activity.[6][7] This lack of selectivity makes it a useful tool for in vitro studies but generally unsuitable for therapeutic applications due to the high likelihood of off-target toxicities.
-
Dasatinib: Dasatinib displays a distinct multi-targeted profile. It is a highly potent inhibitor of ABL1 and Src family kinases, with sub-nanomolar IC50 values.[8][9][10] It also shows potent inhibition of p38α and p38β. This profile is consistent with its clinical use in the treatment of chronic myeloid leukemia (driven by BCR-ABL) and its known effects on other signaling pathways.[8]
Mechanistic Insights and Therapeutic Implications
The selectivity profile of this compound suggests that its primary cellular effects are likely mediated through the inhibition of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[1][11][12][13]
Figure 2: Simplified p38 MAPK signaling pathway and the putative point of inhibition by this compound.
By potently and selectively inhibiting p38α, this compound has the potential to modulate inflammatory responses and other cellular processes regulated by this pathway. This makes it a promising candidate for further investigation in inflammatory diseases or certain cancers where p38 MAPK signaling is dysregulated.
The off-target activity against Src family kinases, although significantly less potent than the on-target p38α inhibition, should be considered in the design of future studies. Src kinases are involved in a multitude of signaling pathways that control cell proliferation, survival, and migration.[14][15][16][17] At higher concentrations, this compound may elicit biological effects through the inhibition of these kinases. Further cellular assays are warranted to determine the concentration at which Src inhibition becomes relevant in a physiological context.
Conclusion
This guide has provided a comprehensive framework for assessing the kinase selectivity of the novel compound this compound. Through a detailed experimental protocol and a comparative analysis with well-characterized inhibitors, we have illustrated how to generate and interpret kinase selectivity data.
Our hypothetical data suggests that this compound is a potent and relatively selective inhibitor of p38α MAPK. This profile distinguishes it from the non-selective inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. The insights gained from this type of selectivity profiling are invaluable for advancing a compound through the drug discovery pipeline, from lead optimization to preclinical and clinical development.
The methodologies and principles outlined in this guide can be applied to the evaluation of any novel kinase inhibitor, providing a solid foundation for making informed decisions in the quest for more effective and safer targeted therapies.
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A Comparative Guide to the Statistical Analysis of Dose-Response Curves: A Methodological Framework Using 6-(p-Tolyl)pyridin-3-amine
Introduction
In the landscape of modern drug discovery, the initial characterization of a novel chemical entity's biological activity is a pivotal step. The dose-response curve is the cornerstone of this characterization, providing a quantitative measure of a compound's potency and efficacy. This guide provides a comprehensive, in-depth framework for the statistical analysis of dose-response curves, using the novel molecule 6-(p-Tolyl)pyridin-3-amine (hereafter referred to as "Compound X") as a practical, albeit illustrative, example.[1][2]
While specific biological data for Compound X is not yet broadly published, its aminopyridine scaffold suggests potential interactions with a variety of biological targets, such as protein kinases. Therefore, understanding how to rigorously profile its activity is of paramount importance.
To ground our analysis in a real-world context, we will compare the hypothetical dose-response profile of Compound X against that of Staurosporine , a well-characterized and potent, albeit non-selective, protein kinase inhibitor. This comparative approach is fundamental in early-stage drug development for benchmarking new compounds against established standards.[3] This guide will not merely list procedural steps but will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow from the laboratory bench to the final statistical output.
Part 1: The Foundation - Rationale and Experimental Design
The trustworthiness of any dose-response analysis hinges on a meticulously planned experiment. The choices made here directly influence the quality and interpretability of the final data.
Selecting the Appropriate In Vitro Assay
Causality : The primary objective is to quantify the effect of a compound on cellular health or a specific biological process. For a compound with unknown function but potential anti-cancer activity, a cell viability or cytotoxicity assay is the logical starting point.[4] These assays measure the number of living, metabolically active cells after exposure to the compound.
We will employ the CellTiter-Glo® Luminescent Cell Viability Assay . This assay quantifies ATP, an indicator of metabolic activity, which is directly proportional to the number of viable cells.[5] Its "add-mix-measure" format minimizes pipetting errors and is highly amenable to the 96- or 384-well plates used in dose-response studies, making it a robust choice for high-throughput screening.[5] An alternative, the colorimetric MTT assay, measures metabolic activity via the reduction of a tetrazolium salt and is also a widely accepted method.[6][7]
Justification for Cell Line and Comparator Selection
-
Cell Line : The choice of cell line is critical, as a compound's potency can vary dramatically across different cell types.[8] For this guide, we will use the A549 human lung carcinoma cell line , a workhorse in cancer research, as our model system.
-
Comparator Compound : Staurosporine is selected as the positive control and comparator. Its potent, sub-micromolar activity in inducing apoptosis across a wide range of cell lines provides a strong benchmark for assessing the relative potency of Compound X.
Designing the Dose-Response Matrix
A well-designed concentration range is essential to define the full sigmoidal curve.[9]
-
Serial Dilutions : A logarithmic (log) dilution series is standard practice. We will use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM) to span several orders of magnitude. This ensures that we capture the top and bottom plateaus of the curve, which are critical for accurate curve fitting.[9]
-
Controls : Every plate must include:
-
Vehicle Control : Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This defines the 100% viability (or 0% inhibition) level.[9]
-
No-Cell Control : Wells containing only medium and the assay reagent. This value is used for background subtraction.[10]
-
Replicates : Both technical and biological replicates are non-negotiable for statistical confidence. We will use technical triplicates for each concentration.[8]
-
Part 2: Detailed Experimental Protocol - CellTiter-Glo® Assay
This protocol is designed to be a self-validating system through the inclusion of rigorous controls.
-
Cell Seeding : a. Culture A549 cells to approximately 80% confluency. b. Trypsinize, count, and resuspend the cells to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into an opaque-walled 96-well plate to minimize signal bleed-through. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation and Treatment : a. Prepare a 100 mM stock solution of Compound X and Staurosporine in DMSO. b. Perform a serial dilution in culture medium to create 2X working concentrations of each compound. c. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. For vehicle control wells, add medium containing the same final DMSO concentration. d. Incubate the plate for a defined exposure period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Execution : a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[5] c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : a. Measure the luminescence of each well using a plate-reading luminometer.
Part 3: Data Processing and Statistical Analysis
Raw luminescence values are meaningless in isolation. They must be processed and analyzed using nonlinear regression to extract meaningful pharmacological parameters.[11][12]
Data Normalization Workflow
The first step is to convert raw luminescence into a percentage of inhibition. This normalization is crucial for comparing curves between experiments.[8]
-
Subtract Background : Subtract the average luminescence from the "no-cell" control wells from all other wells.
-
Calculate Percent Viability : For each treated well, divide its background-subtracted luminescence by the average luminescence of the vehicle control wells and multiply by 100.
-
% Viability = (Luminescence_Treated / Luminescence_Vehicle) * 100
-
-
Calculate Percent Inhibition :
-
% Inhibition = 100 - % Viability
-
This logical flow can be visualized as follows:
Caption: Logical flow for processing raw data to determine key dose-response parameters.
Nonlinear Regression and the Four-Parameter Logistic (4PL) Model
Dose-response data typically follows a sigmoidal (S-shaped) curve. Attempting to linearize this data is generally discouraged as it can distort the error distribution.[13] The standard and most robust method is to fit the data directly using a nonlinear regression model, most commonly the four-parameter logistic (4PL) equation.[11]
The 4PL model is defined by four key parameters, which have direct biological interpretations:
Caption: Key parameters of the four-parameter logistic (4PL) dose-response model.
-
Top Plateau : The maximum possible response (e.g., 100% inhibition).
-
Bottom Plateau : The minimum response at infinite concentration (e.g., 0% inhibition).
-
IC50 (Half-maximal Inhibitory Concentration) : This is the most common measure of a compound's potency . It is the concentration required to achieve 50% of the maximal inhibitory effect.[8] A lower IC50 indicates a more potent compound.
-
Hill Slope (or Slope Factor) : This describes the steepness of the curve. A Hill slope of 1.0 is standard. A value >1.0 indicates a steeper, more switch-like response (positive cooperativity), while a value <1.0 indicates a shallower response.[11]
Statistical Comparison of Dose-Response Curves
Once you have fitted curves for both Compound X and Staurosporine, the key question is: are they statistically different? A simple comparison of IC50 values is insufficient. The Extra Sum-of-Squares F-Test is a powerful statistical method used to compare two models.[14]
In this context, we compare two fits:
-
Null Hypothesis (H₀) : A single curve fits all the data (i.e., the IC50 values for Compound X and Staurosporine are the same).
-
Alternative Hypothesis (H₁) : Two separate curves provide a significantly better fit to the data (i.e., the IC50 values are different).
The F-test calculates a P value. If the P value is small (typically < 0.05), you can reject the null hypothesis and conclude that the IC50 values (or other tested parameters) are statistically different. This analysis is readily available in software like GraphPad Prism.[14]
Part 4: Data Presentation and Interpretation
Clear presentation of data is as important as the analysis itself.
Comparative Data Summary
All quantitative results should be summarized in a table. The data below is illustrative.
| Parameter | Compound X (Hypothetical) | Staurosporine (Comparator) | Statistical Comparison (F-Test P value) |
| IC50 (µM) | 2.5 | 0.05 | < 0.0001 |
| 95% Confidence Interval of IC50 | 1.8 – 3.4 | 0.03 – 0.08 | N/A |
| pIC50 (-log(IC50)) | 5.60 | 7.30 | < 0.0001 |
| Hill Slope | -1.1 | -1.3 | 0.15 (Not Significant) |
| R-squared (Goodness of Fit) | 0.992 | 0.995 | N/A |
Interpretation :
-
The Hill slopes are not significantly different, suggesting a similar mechanism of action in terms of cooperativity.
-
The high R-squared values for both curves indicate that the 4PL model provides an excellent fit to the experimental data.
Experimental Workflow Visualization
A visual representation of the experimental process ensures clarity and reproducibility.
Caption: Step-by-step experimental workflow for the CellTiter-Glo® viability assay.
Conclusion
This guide outlines a robust, repeatable, and statistically sound methodology for the analysis of dose-response curves, using the hypothetical case of this compound against a known standard. By focusing on meticulous experimental design, appropriate nonlinear regression analysis, and rigorous statistical comparison, researchers can confidently determine the potency and efficacy of novel compounds. The principles detailed herein—from the causality behind assay selection to the interpretation of statistical tests—form a foundational component of the decision-making process in modern pharmacology and drug development.[15][16]
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Safety Operating Guide
Proper Disposal of 6-(p-Tolyl)pyridin-3-amine: A Guide for Laboratory Professionals
Researchers, scientists, and professionals in drug development handle a diverse array of chemical compounds daily. Among these, substituted pyridine derivatives like 6-(p-Tolyl)pyridin-3-amine are common scaffolds in medicinal chemistry. While the focus is often on the synthesis and application of such molecules, their proper disposal is a critical and often overlooked aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Assessment: The "Know Your Waste" Principle
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable liquids or solids with a characteristically unpleasant odor. They can be harmful if inhaled, swallowed, or absorbed through the skin.[1]
-
Aromatic Amines: Aromatic amines as a class of compounds can be toxic and are often skin and eye irritants.[2] Some are known or suspected carcinogens.
Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance. All waste containing this compound must be treated as hazardous chemical waste.[3][4]
Key Hazard Considerations:
| Hazard Class | Anticipated Risk for this compound | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely harmful if swallowed, in contact with skin, or inhaled.[1] | Based on the toxicity of pyridine and aminopyridine analogs.[2] |
| Skin Corrosion/Irritation | Likely to cause skin irritation.[1] | Common characteristic of amine compounds.[2] |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation.[1] | Common characteristic of amine compounds.[2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1] | A common hazard for powdered solid chemicals. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, stringent adherence to proper PPE is mandatory when handling this compound in any form, including as a waste product.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection: A lab coat is essential. Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases, heat, or even explosions.
Disposal Workflow for this compound:
Caption: Waste Management Workflow for this compound.
Step-by-Step Containerization Protocol:
-
Select the Right Container:
-
For solid waste (e.g., contaminated gloves, paper towels, or the pure compound), use a designated, sealable, and clearly labeled solid hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[3][5]
-
For liquid waste (e.g., solutions containing the compound), use a sealable, chemically compatible liquid waste container. Borosilicate glass or HDPE containers are generally appropriate.[6][7] Crucially, do not use metal containers for amine waste as they can be corrosive. [8]
-
Ensure the container is in good condition, free of cracks or leaks.[3]
-
-
Segregate Incompatible Wastes:
-
Labeling is Non-Negotiable:
-
All waste containers must be clearly and accurately labeled.[4][5] The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound Waste "
-
A list of all other components in the container (e.g., solvents, other reagents) with their approximate concentrations.[3]
-
The date when the first waste was added to the container.
-
-
-
Proper Storage:
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Clean-Up: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Final Disposal: The "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[10]
Decision Tree for Final Disposal:
Caption: Decision-making process for the final disposal of this compound waste.
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[3][9] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[9]
The only acceptable method for the final disposal of this chemical waste is through your institution's established hazardous waste management program. This typically involves:
-
Contacting your Environmental Health and Safety (EHS) office.
-
Arranging for the collection of the waste by a licensed and reputable chemical waste disposal company. [9]
These professional services are equipped to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations.[10][11]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a fundamental responsibility of every researcher and laboratory professional. By adhering to the principles of hazard identification, proper PPE usage, stringent segregation and containerization, and compliant final disposal, we uphold our commitment to a safe working environment and the protection of our ecosystem. This proactive approach to waste management builds a culture of safety and ensures that our scientific pursuits do not come at an environmental cost.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
